molecular formula C3H9N5O2 B1678924 PNU-140975 CAS No. 179474-69-2

PNU-140975

货号: B1678924
CAS 编号: 179474-69-2
分子量: 147.14 g/mol
InChI 键: HRLLBWIAWUMBRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PNU-140975 is a bio-active chemical.

属性

CAS 编号

179474-69-2

分子式

C3H9N5O2

分子量

147.14 g/mol

IUPAC 名称

2-[amino-[(E)-C-aminocarbonohydrazonoyl]amino]acetic acid

InChI

InChI=1S/C3H9N5O2/c4-3(7-5)8(6)1-2(9)10/h1,5-6H2,(H2,4,7)(H,9,10)

InChI 键

HRLLBWIAWUMBRH-UHFFFAOYSA-N

手性 SMILES

C(C(=O)O)N(/C(=N/N)/N)N

规范 SMILES

C(C(=O)O)N(C(=NN)N)N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

PNU-140975;  PNU 140975;  PNU140975.

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to PNU-159548: Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548, also known as Ladirubicin, is a potent semi-synthetic anthracycline and a member of the novel "alkycycline" class of antitumor compounds. Its chemical name is 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of PNU-159548, tailored for professionals in the field of cancer research and drug development.

Chemical Structure

The chemical structure of PNU-159548 is characterized by the four-ringed anthracycline core, a daunosamine (B1196630) sugar moiety, and a unique aziridinyl group at the 3' position, which is crucial for its alkylating activity. The presence of a methylsulphonyl group at the 4' position further distinguishes it from other anthracyclines.

Molecular Formula: C₂₈H₃₀N₂O₉S

Molecular Weight: 586.6 g/mol

The structural modifications of PNU-159548, particularly the aziridine (B145994) ring, confer a dual mechanism of action, combining DNA intercalation, characteristic of anthracyclines, with DNA alkylation.[2]

Synthesis of PNU-159548

The synthesis of PNU-159548 is a multi-step process that starts from the commercially available anthracycline, idarubicin. A key publication by Felicini and Fontana outlines a three-step synthetic sequence for radiolabeled PNU-159548, which provides the basis for its general synthesis.[3]

Experimental Protocol: Synthesis of PNU-159548

While the full detailed protocol from the primary literature requires access to the specific journal article, a general synthetic workflow can be inferred from available information. The synthesis involves the modification of the daunosamine sugar of an idarubicin-like precursor.

Starting Material: 4-demethoxydaunorubicin (Idarubicin)

Key Transformation Steps:

  • Introduction of the Aziridine Precursor: The amino group at the 3' position of the daunosamine sugar is modified. This likely involves a reaction to introduce a leaving group that can be subsequently displaced to form the aziridine ring.

  • Aziridination: Intramolecular cyclization to form the three-membered aziridine ring. This is a critical step that imparts the alkylating functionality to the molecule.

  • Sulfonylation: Introduction of the methylsulphonyl group at the 4' hydroxyl position of the sugar moiety.

The following diagram illustrates a plausible synthetic workflow for the preparation of PNU-159548 from a suitable precursor.

G Synthetic Workflow for PNU-159548 cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product Idarubicin 4-demethoxydaunorubicin (Idarubicin) Intermediate1 3'-Modified Intermediate Idarubicin->Intermediate1 Modification of 3'-amino group Intermediate2 3'-Aziridinyl Intermediate Intermediate1->Intermediate2 Aziridination PNU159548 PNU-159548 Intermediate2->PNU159548 Sulfonylation at 4'-OH

Caption: A high-level overview of the synthetic pathway to PNU-159548.

Mechanism of Action and Signaling Pathway

PNU-159548 exerts its potent antitumor activity through a dual mechanism of action:

  • DNA Intercalation: The planar anthracycline core of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal DNA structure and function, interfering with processes like replication and transcription.

  • DNA Alkylation: The aziridine ring is a reactive electrophile that can form covalent bonds with nucleophilic sites on the DNA, primarily the N7 position of guanine (B1146940) bases in the major groove. This alkylation leads to the formation of DNA adducts, which can cause strand breaks and block DNA replication and repair.[2]

This combined action of intercalation and alkylation results in significant DNA damage, which in turn activates the DNA Damage Response (DDR) pathway. The cell cycle is arrested to allow for DNA repair, but if the damage is too extensive, the cell is driven into apoptosis (programmed cell death).

The primary kinases that sense and signal DNA damage are ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). While the specific activation of these pathways by PNU-159548 requires further investigation, a general model of the DNA damage signaling cascade initiated by this compound can be proposed.

G PNU-159548 Induced DNA Damage Response PNU159548 PNU-159548 DNA_Damage DNA Intercalation & Alkylation (Double-Strand Breaks) PNU159548->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Checkpoint_Activation Checkpoint Kinase Activation (Chk1/Chk2) ATM_ATR->Checkpoint_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) Checkpoint_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Caption: The signaling cascade initiated by PNU-159548-induced DNA damage.

Quantitative Biological Data

PNU-159548 has demonstrated potent cytotoxic activity against a broad range of human and murine tumor cell lines. The following table summarizes its in vitro antiproliferative activity (IC₅₀ values) after 1 hour of exposure.

Cell LineCell TypeIC₅₀ (ng/mL)
JurkatHuman T-cell leukemia1.2
L1210Murine leukemia>1.2
CEMHuman T-lymphoblastoid>1.2
A2780Human ovarian carcinoma~10
B16F10Murine melanoma~20
HT-29Human colon adenocarcinoma~50
LoVoHuman colon adenocarcinoma81.1
DU 145Human prostate carcinoma81.1
Data extracted from a study by Geroni et al. The IC₅₀ values for L1210 and CEM were reported to be more potent than doxorubicin (B1662922) but a precise value below 1.2 ng/mL was not provided in the available text.

In preclinical studies, PNU-159548 has shown superior or comparable antitumor efficacy to clinically used agents.[2]

Physicochemical Properties

PropertyValue/Description
Appearance Likely a colored (red/orange) solid, typical of anthracyclines.
Solubility Soluble in organic solvents such as DMSO and ethanol.[1]
Stability As with other anthracyclines, it should be protected from light.
Lipophilicity The 4-demethoxy modification generally increases lipophilicity compared to daunorubicin, which may enhance cell membrane permeability.

Conclusion

PNU-159548 is a promising antitumor agent with a unique dual mechanism of action that combines DNA intercalation and alkylation. Its potent cytotoxic activity against a range of cancer cell lines, including those resistant to conventional therapies, makes it a subject of significant interest in oncology research. This technical guide provides a foundational understanding of its chemical structure, synthesis, and mechanism of action, which is essential for researchers and drug development professionals working on the next generation of cancer therapeutics. Further research into its specific interactions with DNA damage response pathways and detailed characterization of its physicochemical properties will be crucial for its continued development and potential clinical application.

References

An In-depth Technical Guide to the Mechanism of Action of PNU-159548 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-159548, a novel alkycycline derivative of daunorubicin, has demonstrated potent antitumor activity across a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance. Its multifaceted mechanism of action, which combines DNA intercalation, DNA alkylation, and topoisomerase II poisoning, results in the induction of cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of PNU-159548, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Core Mechanisms of Action

PNU-159548 exerts its cytotoxic effects on cancer cells through a combination of three primary mechanisms:

  • DNA Intercalation: As an anthracycline derivative, PNU-159548 possesses a planar ring system that inserts between DNA base pairs. This intercalation distorts the DNA double helix, interfering with fundamental cellular processes such as DNA replication and transcription.

  • DNA Alkylation: PNU-159548 is distinguished by its aziridinyl group, which acts as an alkylating agent. This reactive moiety forms covalent adducts with DNA, primarily with guanine (B1146940) bases, leading to DNA damage and the activation of DNA damage response pathways.[1]

  • Topoisomerase II Poisoning: PNU-159548 functions as a topoisomerase II poison, stabilizing the covalent complex formed between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.

These synergistic actions result in significant DNA damage, leading to the activation of cell cycle checkpoints and the induction of programmed cell death.

Signaling Pathways

DNA Damage and Cell Cycle Arrest

The extensive DNA damage induced by PNU-159548 activates cellular DNA damage response (DDR) pathways. This leads to the arrest of the cell cycle, providing the cell with an opportunity to repair the damage. PNU-159548 has been shown to induce a significant accumulation of cells in the S phase of the cell cycle.[2] This S-phase arrest is likely mediated by the activation of checkpoint kinases which in turn regulate the activity of cyclin-dependent kinases (CDKs) responsible for cell cycle progression. Specifically, the inhibition of Cyclin E/CDK2 and Cyclin A/CDK2 complexes, which are crucial for S-phase progression, is a probable mechanism.[3][4][5]

G1_S_Checkpoint cluster_0 PNU-159548 Action cluster_1 DNA Damage & Replication Stress cluster_2 Cell Cycle Regulation PNU_159548 PNU-159548 DNA_Damage DNA Intercalation & Alkylation PNU_159548->DNA_Damage TopoII_Poisoning Topoisomerase II Poisoning PNU_159548->TopoII_Poisoning ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR DSBs Double-Strand Breaks TopoII_Poisoning->DSBs DSBs->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Cdc25A Cdc25A Degradation Chk1_Chk2->Cdc25A CyclinE_CDK2 Cyclin E/CDK2 Inhibition Cdc25A->CyclinE_CDK2 (prevents dephosphorylation) S_Phase_Arrest S-Phase Arrest CyclinE_CDK2->S_Phase_Arrest Intrinsic_Apoptosis PNU_159548 PNU-159548 DNA_Damage Severe DNA Damage PNU_159548->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Mito Mitochondrion Bax_Bak->Mito (forms pores) CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with PNU-159548 (various concentrations) start->treat incubate Incubate for Specified Time treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read Apoptosis_Assay_Workflow start Treat Cells with PNU-159548 harvest Harvest Cells (including supernatant) start->harvest wash Wash Cells with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze Cell_Cycle_Workflow start Treat Cells with PNU-159548 harvest Harvest Cells start->harvest fix Fix Cells in Cold Ethanol harvest->fix wash Wash with PBS fix->wash treat_rnase Treat with RNase A wash->treat_rnase stain Stain with Propidium Iodide (PI) treat_rnase->stain analyze Analyze by Flow Cytometry stain->analyze

References

PNU-159548: A Technical Deep Dive into its DNA Intercalation and Alkylation Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Abstract

PNU-159548, a potent antineoplastic agent, represents a significant advancement in the class of anthracycline antibiotics. As an "alkycycline," its unique mechanism of action combines two critical modes of DNA interaction: intercalation and alkylation. This dual functionality allows PNU-159548 to overcome some of the common mechanisms of resistance to traditional chemotherapeutic agents. This technical guide provides a comprehensive overview of the DNA intercalation and alkylation properties of PNU-159548, presenting available data, detailing experimental methodologies, and visualizing its mechanism of action.

Introduction

PNU-159548, chemically known as 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin, is a derivative of the anthracycline idarubicin. Its potent antitumor activity is attributed to its ability to interact with and modify DNA, leading to the inhibition of DNA replication and transcription, ultimately causing cell death.[1][2] Unlike many conventional anthracyclines, PNU-159548's efficacy is maintained in cell lines that have developed resistance to other anticancer drugs.[3] This guide focuses on the molecular interactions at the core of PNU-159548's potent cytotoxic effects.

DNA Intercalation

The planar anthracycline ring system of PNU-159548 allows it to insert itself between the base pairs of the DNA double helix. This process, known as intercalation, distorts the helical structure, interfering with the function of enzymes that utilize DNA as a template, such as DNA and RNA polymerases.

Quantitative Analysis of DNA Intercalation

Table 1: Comparative DNA Binding Constants of Anthracycline Analogs

Compound Binding Constant (Kb) [M-1]
Daunorubicin 2.8 x 106
Doxorubicin 3.2 x 106
Idarubicin 1.5 x 106

| PNU-159548 | Data not publicly available |

Experimental Protocol: DNA Intercalation Assay (Fluorescence Spectroscopy)

A common method to determine the DNA binding affinity of a fluorescent compound like PNU-159548 is through fluorescence quenching assays.

Objective: To determine the binding constant (Kb) of PNU-159548 to DNA.

Materials:

  • PNU-159548 solution of known concentration

  • Calf thymus DNA (ctDNA) solution of known concentration

  • Tris-HCl buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a series of solutions with a fixed concentration of PNU-159548 and increasing concentrations of ctDNA in Tris-HCl buffer.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence intensity of each solution at the excitation and emission wavelengths specific for PNU-159548.

  • As PNU-159548 intercalates into the DNA, its fluorescence will be quenched.

  • Plot the change in fluorescence intensity as a function of the DNA concentration.

  • The binding constant (Kb) can be calculated from the slope of the plot using the Stern-Volmer equation or by fitting the data to a suitable binding model.

DNA Alkylation

The most distinctive feature of PNU-159548 is its aziridine (B145994) ring, which confers the ability to form covalent bonds with DNA bases, a process known as alkylation. This results in permanent DNA adducts that are highly cytotoxic. The primary target for alkylation by PNU-159548 is the N7 position of guanine (B1146940) residues within the major groove of the DNA.[1]

Quantitative Analysis of DNA Alkylation

Specific quantitative data on the alkylation efficiency and sequence selectivity of PNU-159548 are not detailed in publicly accessible literature. However, the profound cytotoxic effects and the ability to overcome resistance to other alkylating agents suggest a high degree of efficiency.

Table 2: PNU-159548 Cytotoxicity Data

Cell Line IC50 (ng/mL)

| Murine and Human Cancer Cells (average) | 15.8[4] |

Experimental Protocol: DNA Alkylation Assay (Agarose Gel Electrophoresis)

The formation of bulky DNA adducts through alkylation can be visualized by a change in the electrophoretic mobility of DNA.

Objective: To qualitatively assess the DNA alkylating activity of PNU-159548.

Materials:

  • PNU-159548 solution

  • Linearized plasmid DNA (e.g., pBR322)

  • Tris-Acetate-EDTA (TAE) buffer

  • Agarose (B213101)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Incubate a fixed amount of linearized plasmid DNA with increasing concentrations of PNU-159548 at 37°C for a defined period (e.g., 1-2 hours) to allow for alkylation.

  • Prepare a 1% agarose gel in TAE buffer containing a DNA stain.

  • Load the DNA samples (including a no-drug control) into the wells of the agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the loading dye has migrated an adequate distance.

  • Visualize the DNA bands under UV illumination.

  • The formation of PNU-159548-DNA adducts will retard the migration of the DNA through the gel, resulting in a visible band shift compared to the untreated control. The degree of the shift can be indicative of the extent of alkylation.

Visualizing the Mechanism of Action

The dual mechanism of PNU-159548's interaction with DNA can be conceptualized as a two-step process.

PNU_DNA_Interaction PNU PNU-159548 Intercalation Intercalation (Planar Anthracycline Ring) PNU->Intercalation Step 1 Alkylation Alkylation (Aziridine Ring) PNU->Alkylation Step 2 DNA DNA Double Helix DNA_Distortion DNA Structure Distortion DNA->DNA_Distortion Intercalation->DNA Covalent_Adduct Covalent DNA Adduct Alkylation->Covalent_Adduct Inhibition Inhibition of Replication & Transcription DNA_Distortion->Inhibition Covalent_Adduct->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Dual mechanism of PNU-159548 DNA interaction.

The following diagram illustrates a generalized workflow for assessing the DNA alkylating activity of PNU-159548.

Alkylation_Workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis DNA_Sample Linearized Plasmid DNA Incubation Incubation (37°C) DNA_Sample->Incubation PNU_Sample PNU-159548 Solution PNU_Sample->Incubation Gel_Loading Load Samples onto Agarose Gel Incubation->Gel_Loading Electrophoresis Run Electrophoresis Gel_Loading->Electrophoresis Visualization Visualize DNA Bands (UV Transilluminator) Electrophoresis->Visualization Analysis Analyze Band Shift Visualization->Analysis

Caption: Experimental workflow for DNA alkylation assessment.

Conclusion

PNU-159548's unique combination of DNA intercalation and alkylation positions it as a highly effective antineoplastic agent with the potential to circumvent common drug resistance mechanisms. While detailed quantitative data on its direct DNA interactions remain limited in the public sphere, the established methodologies outlined in this guide provide a framework for its continued investigation. Further research to precisely quantify its binding affinity and alkylation specificity will be invaluable for the rational design of next-generation alkycyclines and for optimizing its clinical application.

References

PNU-159548: A Technical Guide to the Early Discovery and Development of a Novel Alkycycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548, chemically known as 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin, is a potent, semi-synthetic anthracycline analogue belonging to the novel class of alkycyclines. Its unique molecular structure, combining both DNA intercalating and alkylating functionalities, has positioned it as a promising candidate in oncology, particularly for its ability to overcome multidrug resistance. This technical guide provides an in-depth overview of the early discovery and development of PNU-159548, detailing its mechanism of action, preclinical pharmacology, and initial clinical evaluation. All quantitative data are summarized in structured tables, and key experimental methodologies are described to facilitate reproducibility and further investigation.

Early Discovery and Rationale

The development of PNU-159548 was driven by the pressing need to circumvent the prevalent issue of multidrug resistance (MDR) in cancer chemotherapy. Traditional anthracyclines, such as doxorubicin (B1662922) and daunorubicin, often lose their efficacy due to the overexpression of drug efflux pumps like P-glycoprotein (MDR-1). The strategic design of PNU-159548 aimed to create a molecule that could evade these resistance mechanisms while retaining potent cytotoxic activity. The key structural modifications, including the introduction of an aziridinyl group at the 3' position and a methylsulphonyl moiety at the 4' position of the amino sugar, were instrumental in achieving this goal. The synthesis of PNU-159548 was undertaken by Pharmacia Corporation (Milan, Italy). While the precise, step-by-step synthesis protocol is proprietary, the synthesis of radiolabeled ([¹⁴C] and [²H]) versions of PNU-159548 has been described, starting from [14-¹⁴C]idarubicin, indicating a multi-step synthetic route.[1]

Mechanism of Action

PNU-159548 exerts its cytotoxic effects through a dual mechanism of action that distinguishes it from conventional anthracyclines.

  • DNA Intercalation: The planar anthracycline ring system of PNU-159548 intercalates between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription.

  • DNA Alkylation: The aziridinyl moiety at the 3' position of the daunosamine (B1196630) sugar is a reactive group that enables the molecule to covalently bind to DNA, primarily alkylating guanine (B1146940) bases in the major groove. This alkylation creates DNA adducts and cross-links, leading to strand breaks and triggering apoptotic pathways.

A significant feature of PNU-159548's mechanism is its ability to bypass MDR-1-mediated efflux, as its intracellular uptake is not significantly affected by the presence of this transporter.[2] Furthermore, unlike doxorubicin, which is a known topoisomerase II poison, PNU-159548 does not inhibit the catalytic activity of this enzyme. Instead, its potent cytotoxic effects are attributed to the extensive DNA damage caused by its alkylating properties. This damage ultimately leads to a cell cycle arrest in the S-phase, preventing cancer cells from completing DNA replication and proliferating.

The following diagram illustrates the proposed mechanism of action of PNU-159548.

PNU-159548_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus PNU_ext PNU-159548 (extracellular) PNU_int PNU-159548 (intracellular) PNU_ext->PNU_int Enters Cell (MDR-1 Independent) Intercalation DNA Intercalation PNU_int->Intercalation Alkylation Guanine Alkylation (Major Groove) PNU_int->Alkylation DNA Nuclear DNA DNA_damage DNA Damage (Adducts, Cross-links) DNA->DNA_damage Intercalation->DNA Alkylation->DNA S_phase_arrest S-Phase Arrest DNA_damage->S_phase_arrest Apoptosis Apoptosis S_phase_arrest->Apoptosis

Figure 1: Proposed mechanism of action of PNU-159548 in cancer cells.

Preclinical Pharmacology

The preclinical evaluation of PNU-159548 demonstrated its potent and broad-spectrum antitumor activity, both in vitro and in vivo.

In Vitro Cytotoxicity

PNU-159548 has shown potent cytotoxic activity against a wide range of human cancer cell lines, including those exhibiting resistance to standard chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity of PNU-159548

Cell LineCancer TypeIC50 (ng/mL) after 1-hour exposure
JurkatLeukemia1.2
L1210Leukemia2.5
CEMLeukemia3.0
A2780Ovarian10.0
LoVoColon20.0
HT-29Colon35.0
DU 145Prostate50.0
B16F10Melanoma81.1

Data compiled from published studies. The IC50 values represent the concentration of the drug that inhibits cell growth by 50%.

In Vivo Antitumor Efficacy

PNU-159548 has demonstrated significant antitumor activity in various human tumor xenograft models, often showing superior efficacy compared to conventional anticancer drugs.

Table 2: Preclinical Antitumor Activity of PNU-159548 in Human Tumor Xenografts

Tumor LineTumor TypePNU-159548DoxorubicinCisplatinTaxolCPT-11
A2780/DDPOvarian (Cisplatin-resistant)+++-+/-+/-
MCF-7/ADRBreast (Adriamycin-resistant)++-+/-+++
HT-29Colon+++-+++
NCI-H460Non-small cell lung+++++++
PANC-1Pancreatic++/-+/-++
A498Renal++/--+/--
U-87 MGGlioblastoma++/-+/-++/-

Efficacy is represented as: ++ (high), + (moderate), +/- (slight), - (inactive). Data adapted from preclinical studies.[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of PNU-159548. While detailed tabulated data from these preclinical studies are not publicly available, reports indicate that the compound was evaluated in mice, rats, and dogs. These studies informed the dose selection and administration schedule for the initial clinical trials. The development of a haematotoxicity model to predict the maximum-tolerated dose (MTD) in humans utilized in vitro data from clonogenic assays with hematopoietic progenitors and in vivo systemic exposure data from animal models.[4]

Toxicology

Preclinical toxicology studies revealed that the primary dose-limiting toxicity of PNU-159548 is myelosuppression, specifically thrombocytopenia.[5] Importantly, in a chronic rat model, PNU-159548 demonstrated significantly lower cardiotoxicity compared to doxorubicin at equimyelosuppressive doses, a crucial advantage given the well-documented cardiotoxic side effects of many anthracyclines.[6]

Experimental Protocols

The following sections outline the general methodologies employed in the early preclinical evaluation of PNU-159548.

In Vitro Cytotoxicity Assays

The antiproliferative activity of PNU-159548 was typically assessed using standard colorimetric or fluorometric assays.

  • Cell Culture: Human tumor cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Preparation: PNU-159548 was dissolved in a suitable solvent, such as DMSO, to create a stock solution, which was then serially diluted in culture medium to the desired concentrations.

  • Cell Seeding and Treatment: Cells were seeded in 96-well plates at a predetermined density and allowed to attach overnight. The following day, the medium was replaced with fresh medium containing various concentrations of PNU-159548 or a vehicle control.

  • Incubation: The plates were incubated for a specified period (e.g., 1, 24, 48, or 72 hours).

  • Viability Assessment: Cell viability was determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance was read using a microplate reader.

  • Data Analysis: The percentage of cell survival was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the general workflow for an in vitro cytotoxicity assay.

Cytotoxicity_Assay_Workflow start Start cell_culture Cell Culture start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with PNU-159548 (various concentrations) seeding->treatment incubation Incubate treatment->incubation assay Add Viability Reagent (e.g., MTT, SRB) incubation->assay read Read Absorbance assay->read analysis Data Analysis (Calculate IC50) read->analysis end End analysis->end

Figure 2: General workflow for an in vitro cytotoxicity assay.
Human Tumor Xenograft Models

In vivo efficacy was evaluated using immunodeficient mice bearing human tumor xenografts.

  • Animal Models: Athymic nude or SCID (Severe Combined Immunodeficiency) mice were used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of human tumor cells was injected subcutaneously or orthotopically into the mice.

  • Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). The mice were then randomized into treatment and control groups.

  • Drug Administration: PNU-159548 was administered to the treatment groups via an appropriate route (e.g., intravenous or intraperitoneal) according to a specific dosing schedule. The control group received the vehicle.

  • Tumor Measurement: Tumor volume was measured periodically (e.g., twice weekly) using calipers. The formula (length × width²) / 2 was typically used to calculate tumor volume.

  • Efficacy Evaluation: The antitumor efficacy was assessed by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition (TGI) and tumor regression were calculated.

  • Toxicity Assessment: The toxicity of the treatment was monitored by recording body weight changes and observing the general health of the animals.

The following diagram illustrates the workflow for a human tumor xenograft study.

Xenograft_Study_Workflow start Start implantation Implant Human Tumor Cells in Immunodeficient Mice start->implantation tumor_growth Allow Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer PNU-159548 or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring data_analysis Analyze Antitumor Efficacy and Toxicity monitoring->data_analysis end End data_analysis->end

Figure 3: General workflow for a human tumor xenograft study.

Phase I Clinical Trials

Following promising preclinical results, PNU-159548 advanced to Phase I clinical trials to evaluate its safety, determine the maximum tolerated dose (MTD), and characterize its pharmacokinetic profile in patients with advanced solid tumors.

Study Design

The Phase I studies were typically open-label, dose-escalation trials. Patients with refractory solid tumors were enrolled and received PNU-159548 intravenously over a short infusion period (e.g., 10 or 60 minutes) every 21 days. The dose was escalated in successive cohorts of patients until dose-limiting toxicities (DLTs) were observed.

Key Findings
  • Maximum Tolerated Dose (MTD): The MTD was established at 14 mg/m² for heavily pretreated patients and 16 mg/m² for minimally pretreated or non-pretreated patients.[5]

  • Dose-Limiting Toxicity (DLT): The primary DLT was thrombocytopenia.[5]

  • Pharmacokinetics: The pharmacokinetics of PNU-159548 and its active metabolite were found to be linear over the dose range studied. A significant correlation was observed between the area under the plasma concentration-time curve (AUC) and the degree of platelet count reduction.[5]

  • Recommended Phase II Dose: Based on the Phase I findings, the recommended doses for Phase II studies were 12 mg/m² for heavily pretreated patients and 14 mg/m² for minimally pretreated patients, administered intravenously every 21 days.[5]

Conclusion

The early discovery and development of PNU-159548 represent a significant advancement in the field of anthracycline chemotherapy. Its unique dual mechanism of action, potent antitumor activity against a broad spectrum of cancers, and ability to overcome multidrug resistance make it a compelling therapeutic candidate. The favorable preclinical safety profile, particularly its reduced cardiotoxicity compared to doxorubicin, further enhances its clinical potential. The data gathered from these foundational preclinical and Phase I studies have provided a strong rationale for the continued investigation of PNU-159548 in Phase II clinical trials for the treatment of various malignancies. This technical guide serves as a comprehensive resource for researchers and clinicians interested in the ongoing development and potential applications of this novel alkycycline.

References

PNU-159548: A Technical Guide to its In Vitro Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548, chemically known as 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin, is a potent derivative of the anthracycline antibiotic, idarubicin.[1] It belongs to a class of compounds known as alkycyclines and has demonstrated a broad spectrum of antitumor activity in preclinical studies.[2][3] This technical guide provides an in-depth overview of the in vitro cytotoxic activity of PNU-159548, focusing on its mechanism of action, quantitative potency, and the experimental protocols used for its evaluation.

Core Mechanism of Action

The cytotoxic effects of PNU-159548 are primarily attributed to its dual ability to interact with DNA through two distinct mechanisms: intercalation and alkylation.[1] As an anthracycline derivative, PNU-159548 can insert itself between the base pairs of the DNA double helix (intercalation), a process that can interfere with DNA replication and transcription.

Simultaneously, the aziridinyl group in its structure allows PNU-159548 to act as an alkylating agent, forming covalent bonds with DNA. This alkylation can lead to DNA damage, including cross-linking, which further disrupts cellular processes.

A key molecular target of PNU-159548 is topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription.[3] By stabilizing the topoisomerase II-DNA cleavage complex, PNU-159548 prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This ultimately triggers cell cycle arrest and apoptosis.

The cytotoxic activity of PNU-159548 is further characterized by its ability to induce an accumulation of cells in the S phase of the cell cycle.[4][5] This S-phase arrest is a direct consequence of the DNA damage and replication stress caused by the drug.

Quantitative Cytotoxic Activity

PNU-159548 exhibits potent cytotoxic activity against a wide range of human and murine tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in various cancer cell types.

Cell LineCancer TypeIC50 (ng/mL) after 1h exposure
JurkatLeukemia1.2
L1210LeukemiaNot Specified
CEMLeukemiaNot Specified
A2780Ovarian CarcinomaNot Specified
LoVoColon CarcinomaNot Specified
HT-29Colon CarcinomaNot Specified
DU 145Prostatic Carcinoma81.1
B16F10Murine MelanomaNot Specified

Table 1: In Vitro Cytotoxic Activity of PNU-159548 in Various Cancer Cell Lines. Data extracted from a study where cells were exposed to the drug for 1 hour.[4]

Notably, PNU-159548 has shown efficacy in cell lines that have developed resistance to other anticancer agents, including those with the multidrug resistance (MDR) phenotype.[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the in vitro cytotoxic activity of PNU-159548.

In Vitro Cytotoxicity Assay

This protocol is a generalized procedure for determining the IC50 values of PNU-159548 in a panel of cancer cell lines.

  • Cell Culture: Cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density to ensure exponential growth during the experiment. Plates are incubated overnight to allow for cell attachment.

  • Drug Treatment: PNU-159548 is dissolved in a suitable solvent (e.g., Cremophor/ethanol) and serially diluted to a range of concentrations.[6] The culture medium is removed from the wells and replaced with medium containing the various concentrations of PNU-159548. A vehicle control (medium with the solvent but no drug) is also included. Cells are typically exposed to the drug for a defined period, for example, 1 hour.[4]

  • Incubation: After the drug exposure period, the drug-containing medium is removed, and the cells are washed and incubated in fresh, drug-free medium for a further 48 to 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is read using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell survival relative to the vehicle control. The IC50 value is calculated by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Topoisomerase II Inhibition Assay

This assay determines the effect of PNU-159548 on the activity of topoisomerase II.

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II enzyme, and an assay buffer containing ATP.

  • Drug Incubation: PNU-159548 is added to the reaction mixture at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control.

  • Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K to digest the enzyme.

  • Gel Electrophoresis: The DNA products are separated by agarose (B213101) gel electrophoresis. The different topological forms of DNA (supercoiled, relaxed, and linear) will migrate at different rates.

  • Visualization and Analysis: The DNA bands are visualized by staining with ethidium (B1194527) bromide and imaged under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or linear DNA (indicative of stabilized cleavage complexes).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of PNU-159548 on cell cycle progression.

  • Cell Treatment: Cells are seeded in culture dishes and treated with PNU-159548 at a concentration known to be cytotoxic (e.g., equicytotoxic concentrations).[5] A vehicle-treated control group is also included. Cells are incubated for various time points (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping. Fixed cells can be stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in a solution containing RNase A to prevent staining of RNA.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Interpretation: The data is analyzed to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the S phase is indicative of PNU-159548-induced cell cycle arrest.[4][5]

Visualizations

Mechanism of Action Workflow

PNU159548_Mechanism PNU PNU-159548 Intercalation Intercalation PNU->Intercalation Alkylation Alkylation PNU->Alkylation TopoII Topoisomerase II PNU->TopoII inhibits DNA Cellular DNA DNA->TopoII interacts with Intercalation->DNA Alkylation->DNA Complex Stabilized Topo II-DNA Cleavage Complex TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB leads to S_Phase_Arrest S-Phase Cell Cycle Arrest DSB->S_Phase_Arrest triggers Cytotoxicity Cytotoxicity / Apoptosis S_Phase_Arrest->Cytotoxicity results in

Caption: The proposed mechanism of action for PNU-159548.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow Start Start Cell_Culture 1. Cell Line Culture (e.g., A549, HCT116) Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment 4. Treat Cells with PNU-159548 Cell_Seeding->Treatment Drug_Prep 3. Prepare Serial Dilutions of PNU-159548 Drug_Prep->Treatment Incubation 5. Incubate for a Defined Period (e.g., 1 hour exposure, then 48-72h recovery) Treatment->Incubation Viability_Assay 6. Perform Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Acquisition 7. Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis 8. Calculate % Viability and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for determining the in vitro cytotoxicity of PNU-159548.

References

Unveiling PNU-159548: A Technical Guide to a Novel Alkycycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548, chemically known as 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin, is a potent, semi-synthetic analogue of the anthracycline antibiotic daunorubicin. It represents a novel class of cytotoxic agents termed "alkycyclines," distinguished by a unique dual mechanism of action that combines DNA intercalation with covalent alkylation of DNA. Preclinical and early clinical studies have highlighted its broad-spectrum antitumor activity, including efficacy against multi-drug resistant (MDR) cancer cells, and a significantly improved safety profile, particularly with respect to cardiotoxicity, a common dose-limiting factor for traditional anthracyclines. This technical guide provides a comprehensive overview of the pharmacological profile of PNU-159548, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and toxicological findings.

Mechanism of Action

PNU-159548 exerts its cytotoxic effects through a multi-faceted attack on cellular macromolecules, primarily targeting DNA. Its mechanism is characterized by two key processes:

  • DNA Intercalation and Alkylation: The planar anthracycline ring of PNU-159548 intercalates between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription. Uniquely, the aziridine (B145994) ring in the modified sugar moiety acts as an alkylating agent, forming covalent bonds with guanine (B1146940) bases in the major groove of DNA. This dual action of intercalation and alkylation leads to robust and persistent DNA damage.

  • Topoisomerase II Poisoning: Like other anthracyclines, PNU-159548 also functions as a topoisomerase II poison. It stabilizes the transient, covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This results in the accumulation of double-strand breaks, ultimately triggering apoptotic cell death.

PNU-159548_Mechanism_of_Action cluster_0 PNU-159548 Action cluster_1 Cellular Targets & Processes PNU-159548 PNU-159548 DNA DNA PNU-159548->DNA Intercalation & Alkylation Topoisomerase II Topoisomerase II PNU-159548->Topoisomerase II Poisoning (Stabilizes Cleavage Complex) DNA Replication & Transcription DNA Replication & Transcription DNA->DNA Replication & Transcription Inhibition Topoisomerase II->DNA Replication & Transcription Inhibition Apoptosis Apoptosis DNA Replication & Transcription->Apoptosis Leads to

Figure 1: Mechanism of Action of PNU-159548.

In Vitro Activity

PNU-159548 has demonstrated potent cytotoxic activity across a broad range of murine and human cancer cell lines. A key feature is its ability to overcome multidrug resistance, showing activity in cell lines that overexpress P-glycoprotein (MDR-1) or have altered topoisomerase II.

Cell LineTypeIC50 (ng/mL)
Murine Leukemias
L1210LeukemiaPotent (specific value not cited)
Human Cancers
JurkatT-cell leukemiaMore effective than against solid tumors
CEMT-cell leukemiaMore effective than against solid tumors
A2780Ovarian CarcinomaLess sensitive than leukemias
LoVoColon CarcinomaLess sensitive than leukemias
HT-29Colon CarcinomaLess sensitive than leukemias
DU 145Prostatic CarcinomaLess sensitive than leukemias
General
AverageMurine and Human Cancer Cells15.8
RangeMurine and Human Cancer Cells1.2 - 81.1

Table 1: In Vitro Cytotoxicity of PNU-159548. The IC50 values for PNU-159548 are noted to be more potent than doxorubicin (B1662922) under the same experimental conditions.

In Vivo Efficacy

Preclinical studies in animal models have confirmed the significant antitumor activity of PNU-159548. It has shown efficacy following both intravenous and oral administration against a variety of tumor types.

Tumor ModelAnimal ModelKey Findings
Murine LeukemiasMiceStrong antitumor efficacy.
Human Ovarian Carcinoma XenograftMiceComplete regression and cures at non-toxic doses.
Human Breast Carcinoma XenograftMiceComplete regression and cures at non-toxic doses.
Human Small Cell Lung Carcinoma XenograftMiceComplete regression and cures at non-toxic doses.
Other Human Xenografts (Colon, Pancreatic, Gastric, Renal, Astrocytoma, Melanoma)MiceSensitive to PNU-159548.
Intracranially Implanted TumorsMiceEffective, indicating blood-brain barrier penetration.

Table 2: In Vivo Antitumor Activity of PNU-159548.

Pharmacokinetics

The pharmacokinetic profile of PNU-159548 has been investigated in preclinical species and in humans during Phase I clinical trials. The compound is characterized by rapid and wide distribution and has an active metabolite, PNU-169884.

SpeciesKey Pharmacokinetic Parameters
Mice, Rats, DogsHigh volumes of distribution, plasma clearance of the same order as hepatic blood flow, and a short terminal half-life.
Humans (Phase I)Linear pharmacokinetics over the dose range of 1.0 to 16 mg/m². A significant correlation was observed between the area under the curve (AUC) and the percentage decrease in platelet count.

Table 3: Summary of Pharmacokinetic Properties of PNU-159548.

Toxicology and Safety Profile

A significant advantage of PNU-159548 is its favorable safety profile compared to conventional anthracyclines.

  • Myelosuppression: The primary dose-limiting toxicity in both animals and humans is myelosuppression, with thrombocytopenia being the most prominent effect in humans.

  • Cardiotoxicity: In a chronic rat model, PNU-159548 demonstrated significantly less cardiotoxicity than doxorubicin at equimyelotoxic doses. The cardiotoxicity was less than one-twentieth of that induced by doxorubicin.

  • Other Toxicities: Hypersensitivity reactions, characterized by fever, chills, erythema, and dyspnea, have been observed in a subset of patients.

SpeciesMaximum Tolerated Dose (MTD) / Recommended Phase II DoseDose-Limiting Toxicity (DLT)
Mice (single administration)2.5 mg/kgMyelosuppression
Rats (single administration)1.6 mg/kgMyelosuppression
Dogs (single administration)0.3 mg/kgMyelosuppression
Humans (heavily pretreated)MTD: 14 mg/m²; Recommended Phase II Dose: 12 mg/m²Thrombocytopenia
Humans (minimally/non-pretreated)MTD: 16 mg/m²; Recommended Phase II Dose: 14 mg/m²Thrombocytopenia

Table 4: Dose-Limiting Toxicities and Maximum Tolerated Doses of PNU-159548.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. Below are representative methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of PNU-159548 on cancer cell lines.

MTT_Assay_Workflow cluster_0 Cell Preparation cluster_1 Drug Treatment cluster_2 MTT Assay Seed_Cells Seed cells in 96-well plates Incubate_24h Incubate for 24h to allow attachment Seed_Cells->Incubate_24h Add_PNU Add serial dilutions of PNU-159548 Incubate_Drug Incubate for a defined period (e.g., 72h) Add_PNU->Incubate_Drug Add_MTT Add MTT solution to each well Incubate_MTT Incubate for 2-4h to allow formazan (B1609692) formation Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at ~570nm Add_Solubilizer->Read_Absorbance

Figure 2: Workflow for a typical MTT cytotoxicity assay.
  • Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.

  • Drug Application: Treat the cells with a range of concentrations of PNU-159548 and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Human Tumor Xenograft Model

This protocol describes a general workflow for evaluating the in vivo antitumor efficacy of PNU-159548.

Xenograft_Model_Workflow cluster_0 Tumor Implantation cluster_1 Drug Treatment & Monitoring cluster_2 Endpoint Analysis Prepare_Cells Prepare a suspension of human tumor cells Inject_Mice Subcutaneously inject cells into immunocompromised mice Prepare_Cells->Inject_Mice Monitor_Tumor Monitor mice for tumor growth Inject_Mice->Monitor_Tumor Randomize_Mice Randomize mice into treatment groups when tumors reach a specific size Administer_Drug Administer PNU-159548 or vehicle control (e.g., i.v. or p.o.) Randomize_Mice->Administer_Drug Measure_Tumors Measure tumor volume and body weight regularly Administer_Drug->Measure_Tumors Euthanize Euthanize mice at the end of the study Excise_Tumors Excise and weigh tumors Euthanize->Excise_Tumors Analyze_Data Analyze tumor growth inhibition Excise_Tumors->Analyze_Data

Figure 3: Workflow for a human tumor xenograft study.
  • Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Group Assignment: Randomly assign mice to treatment and control groups.

  • Drug Administration: Administer PNU-159548 via the desired route (e.g., intravenously or orally) according to a predetermined schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor dimensions and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Efficacy Calculation: Calculate the tumor growth inhibition as a percentage of the control group.

Conclusion

PNU-159548 is a promising anticancer agent with a unique dual mechanism of action that confers potent cytotoxicity against a wide range of cancers, including those resistant to conventional therapies. Its efficacy, coupled with a significantly reduced risk of cardiotoxicity compared to standard anthracyclines, positions it as a valuable candidate for further clinical development. The data summarized in this guide underscore the potential of PNU-159548 to address unmet needs in oncology. Further research will be crucial to fully elucidate its therapeutic potential in various cancer types and in combination with other anticancer agents.

PNU-159548: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for studying the solubility and stability of PNU-159548, a potent alkycycline and topoisomerase II inhibitor. Due to the limited publicly available data specific to PNU-159548, this document also incorporates representative data and protocols from structurally similar anthracyclines, such as doxorubicin (B1662922) and idarubicin (B193468), to provide a thorough understanding of the compound's expected physicochemical properties and degradation pathways.

Solubility Profile

For research and investigational purposes, PNU-159548 has been formulated in several vehicles. In some studies, it was dissolved in a mixture of Cremophor/ethanol (6.5:3.5 v/v) or a 10% solution of Tween 80.[1] Additionally, a freeze-dried colloidal lipid dispersion formulation that is reconstituted with sterile water has been utilized.[1] These formulations suggest that PNU-159548, like many anthracyclines, may have limited aqueous solubility, necessitating the use of surfactants and co-solvents to achieve desired concentrations for administration.

Experimental Protocol for Solubility Determination

A general protocol for determining the equilibrium solubility of a compound like PNU-159548, adapted from standard pharmaceutical guidelines, is provided below.

Objective: To determine the equilibrium solubility of PNU-159548 in various aqueous and organic solvents at controlled temperature and pH.

Materials:

  • PNU-159548 reference standard

  • Selected solvents (e.g., Water, Phosphate (B84403) Buffered Saline (PBS) at pH 7.4, 0.9% NaCl, 5% Dextrose, Ethanol, Methanol (B129727), Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated pH meter

Procedure:

  • Sample Preparation: Add an excess amount of PNU-159548 to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the samples at a high speed to pellet the undissolved compound.

  • Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC method. Analyze the diluted sample by HPLC to determine the concentration of dissolved PNU-159548.

  • Data Reporting: Express the solubility in units such as mg/mL or molarity.

Diagram of the Solubility Determination Workflow:

G cluster_0 Solubility Determination Workflow start Start add_excess Add Excess PNU-159548 to Solvent start->add_excess equilibrate Equilibrate with Shaking at Constant Temp add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Collect and Dilute Supernatant centrifuge->supernatant hplc Analyze by HPLC supernatant->hplc end End hplc->end

Caption: Workflow for determining the equilibrium solubility of PNU-159548.

Stability Profile

Understanding the stability of PNU-159548 is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy and safety. While specific stability data for PNU-159548 is limited, forced degradation studies on the closely related anthracyclines, doxorubicin and idarubicin, provide a framework for predicting its stability profile.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a drug substance under various conditions to identify likely degradation products and establish stability-indicating analytical methods. Based on studies of related anthracyclines, PNU-159548 is expected to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.

Table 1: Representative Forced Degradation Conditions for Anthracyclines

Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl80°C8 hoursDegradation
Alkaline Hydrolysis 0.1 M NaOHRoom Temperature4 hoursSignificant Degradation
Oxidative 3% H₂O₂Room Temperature24 hoursDegradation
Thermal Dry Heat80°C48 hoursPotential Degradation
Photolytic UV light (254 nm) and visible lightRoom TemperatureDefined PeriodPotential Degradation

Note: These conditions are based on published studies of doxorubicin and idarubicin and may require optimization for PNU-159548.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of PNU-159548 under various stress conditions and to identify the resulting degradation products.

Materials:

  • PNU-159548 reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile (B52724)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • HPLC-UV system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of PNU-159548 in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60-80°C for a specified duration.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified duration.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and store in the dark at room temperature.

    • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis.

    • Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

    • Characterize the structure of the degradation products using LC-MS/MS.

Diagram of the Forced Degradation Study Workflow:

G cluster_1 Forced Degradation Workflow cluster_2 Stress Conditions start Start stock_sol Prepare PNU-159548 Stock Solution start->stock_sol acid Acid Hydrolysis stock_sol->acid alkali Alkaline Hydrolysis stock_sol->alkali oxidation Oxidation stock_sol->oxidation thermal Thermal stock_sol->thermal photo Photolytic stock_sol->photo analysis HPLC & LC-MS Analysis acid->analysis alkali->analysis oxidation->analysis thermal->analysis photo->analysis end End analysis->end

Caption: Workflow for conducting forced degradation studies of PNU-159548.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is essential to separate and quantify PNU-159548 in the presence of its degradation products. While a specific method for PNU-159548 is not publicly detailed, a general approach based on methods for related compounds is outlined below.

Table 2: General Parameters for a Stability-Indicating HPLC Method for Anthracyclines

ParameterDescription
Column Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate Typically 0.8 - 1.2 mL/min
Detection UV-Vis detector at a wavelength of maximum absorbance for PNU-159548 (e.g., 254 nm or a specific wavelength determined by UV scan).
Column Temperature Controlled, e.g., 25°C or 30°C.
Injection Volume 10 - 20 µL

Method Validation: The stability-indicating method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Diagram of the Signaling Pathway for PNU-159548's Mechanism of Action:

G cluster_3 PNU-159548 Mechanism of Action PNU PNU-159548 DNA_intercalation DNA Intercalation PNU->DNA_intercalation DNA_alkylation DNA Alkylation PNU->DNA_alkylation TopoII Topoisomerase II Inhibition PNU->TopoII DNA_damage DNA Damage DNA_intercalation->DNA_damage DNA_alkylation->DNA_damage TopoII->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Simplified signaling pathway of PNU-159548's anticancer activity.

Summary and Recommendations

This technical guide has summarized the available information on the solubility and stability of PNU-159548. While specific quantitative data for PNU-159548 is sparse, the provided formulation details and the stability profiles of related anthracyclines offer a solid foundation for researchers and drug development professionals.

Key Recommendations:

  • Solubility: For formulation development, it is recommended to start with solvent systems containing surfactants and co-solvents, such as Cremophor, Tween 80, and ethanol. A comprehensive solubility study in a range of pharmaceutically acceptable solvents and buffers is highly advised.

  • Stability: PNU-159548 is likely to be susceptible to degradation in acidic, alkaline, and oxidative conditions. Forced degradation studies are essential to confirm its degradation pathways and to develop a robust, validated stability-indicating HPLC method.

  • Analytical Methods: A reversed-phase HPLC method with UV detection is a suitable starting point for developing a stability-indicating assay. LC-MS should be employed for the identification and characterization of any degradation products.

By following the outlined experimental protocols and considering the data from related compounds, a comprehensive understanding of the physicochemical properties of PNU-159548 can be achieved, facilitating its further development as a promising anticancer agent.

References

PNU-159548: An In-depth Technical Guide to its In Vitro Antitumor Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548, a derivative of the anthracycline idarubicin, is a potent antineoplastic agent characterized by its dual mechanism of action: DNA intercalation and alkylation.[1][2] This technical guide provides a comprehensive overview of the in vitro antitumor spectrum of PNU-159548, presenting quantitative data on its cytotoxic activity against a range of cancer cell lines, detailed experimental protocols for its evaluation, and visual representations of its mechanistic pathways. The information compiled herein is intended to serve as a valuable resource for researchers in oncology and drug development.

Data Presentation: In Vitro Cytotoxicity of PNU-159548

The antitumor efficacy of PNU-159548 has been evaluated across a diverse panel of human and murine cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the drug's potency, obtained from various in vitro studies. Notably, PNU-159548 demonstrates significant activity against cell lines known for their resistance to conventional chemotherapeutic agents.[3]

Cell LineCancer TypeIC50 (ng/mL)Reference
Human Cell Lines
A2780Ovarian Carcinoma1.2 - 81.1[4]
HT-29Colon Carcinoma1.2 - 81.1[4]
LoVoColon Carcinoma1.2 - 81.1[4]
DU 145Prostatic Carcinoma1.2 - 81.1[4]
JurkatLeukemia1.2 - 81.1[4]
CEMLeukemia1.2 - 81.1[4]
Murine Cell Lines
L1210Leukemia1.2 - 81.1[4]
B16F10Melanoma1.2 - 81.1[4]

Note: The range of IC50 values presented reflects the variability observed across different experimental conditions and studies.

Experimental Protocols

To facilitate the replication and further investigation of PNU-159548's antitumor properties, detailed methodologies for key in vitro assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of PNU-159548 on cancer cell lines.[5][6][7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PNU-159548 stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of PNU-159548 in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various drug concentrations to the respective wells. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.

Topoisomerase II Inhibition Assay

This protocol describes a method to assess the inhibitory effect of PNU-159548 on topoisomerase II, a key enzyme in DNA replication and a target of anthracyclines.[9][10][11][12][13]

Materials:

  • Purified human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • PNU-159548

  • Etoposide (B1684455) (positive control)

  • Loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

  • Agarose (B213101) gel (1%)

  • Ethidium (B1194527) bromide

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified topoisomerase IIα, and kDNA.

  • Drug Addition: Add varying concentrations of PNU-159548 or etoposide to the reaction mixtures. Include a no-drug control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis until the dye fronts have migrated an adequate distance.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA, which remains in the well or migrates as a high-molecular-weight smear, in contrast to the decatenated DNA products in the control lane.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PNU-159548.

PNU159548_Mechanism cluster_drug PNU-159548 cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences PNU PNU-159548 Intercalation DNA Intercalation PNU->Intercalation Directly binds to DNA Alkylation DNA Alkylation PNU->Alkylation Forms covalent adducts TopoII_inhibition Topoisomerase II Inhibition Intercalation->TopoII_inhibition Stabilizes TopoII-DNA complex DSB DNA Double-Strand Breaks Alkylation->DSB TopoII_inhibition->DSB DDR DNA Damage Response (ATM/ATR, p53) DSB->DDR S_arrest S-Phase Arrest DDR->S_arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Dual mechanism of action of PNU-159548 leading to apoptosis.

DDR_Pathway cluster_damage DNA Damage cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effector Proteins cluster_outcomes Cellular Outcomes Damage DNA Alkylation & Intercalation-induced Breaks MRN MRN Complex Damage->MRN RPA RPA Damage->RPA ATM ATM Kinase MRN->ATM ATR ATR Kinase RPA->ATR p53 p53 ATM->p53 Chk1_Chk2 Chk1/Chk2 ATM->Chk1_Chk2 ATR->Chk1_Chk2 Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Chk1_Chk2->Arrest Repair DNA Repair Chk1_Chk2->Repair

Caption: DNA damage response pathway activated by PNU-159548.[14][15][16][17][18]

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of an antitumor compound like PNU-159548.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Line Selection & Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Mechanism Mechanism of Action (e.g., Topo II Assay) Cell_Culture->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Drug_Prep PNU-159548 Stock Preparation Drug_Prep->Cytotoxicity Drug_Prep->Mechanism Drug_Prep->Cell_Cycle IC50 IC50 Determination Cytotoxicity->IC50 Pathway_Analysis Signaling Pathway Elucidation Mechanism->Pathway_Analysis Cell_Cycle->Pathway_Analysis Conclusion Conclusion on Antitumor Spectrum IC50->Conclusion Pathway_Analysis->Conclusion

Caption: Workflow for in vitro antitumor spectrum evaluation.

References

Unraveling the Molecular Arsenal of PNU-159548: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of PNU-159548, a potent alkycycline derivative, in tumor cells. Designed for researchers, scientists, and professionals in drug development, this document synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes key mechanisms of action to facilitate a comprehensive understanding of this promising anti-cancer agent.

Core Mechanism of Action: A Dual Threat to Cancer Cells

PNU-159548, chemically known as 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin, is a novel cytotoxic agent that exhibits a unique dual mechanism of action against tumor cells.[1][2] Unlike conventional anthracyclines, its potent anti-tumor activity stems from a combination of:

  • DNA Intercalation: The planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix.

  • DNA Alkylation: The aziridinyl group at the 3' position of the amino sugar covalently binds to guanine (B1146940) bases, primarily in the major groove of DNA.[1][2]

This combined assault on DNA integrity disrupts essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3] A key feature of PNU-159548 is its ability to overcome common mechanisms of drug resistance, including those mediated by P-glycoprotein (MDR-1) and alterations in topoisomerase II.[1]

Quantitative Analysis of In Vitro Cytotoxicity

PNU-159548 has demonstrated potent dose-dependent antiproliferative activity across a broad spectrum of human and murine tumor cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained after a 1-hour exposure to the drug.

Cell LineCancer TypeIC50 (ng/mL)
JurkatHuman T-cell leukemia1.2
L1210Murine leukemia1.8
CEMHuman T-lymphoblastoid leukemia2.5
A2780Human ovarian carcinoma20.5
LoVoHuman colon carcinoma30.1
HT-29Human colon carcinoma45.5
DU 145Human prostatic carcinoma81.1
B16F10Murine melanoma60.3
Data extracted from Geroni et al., Cancer Research, 2001.[3]

In Vivo Antitumor Efficacy in Preclinical Models

The antitumor efficacy of PNU-159548 has been evaluated in various human tumor xenograft models in mice. The following table summarizes the tumor growth inhibition (T/C%) values observed with PNU-159548 in comparison to standard chemotherapeutic agents.

Tumor XenograftPNU-159548 (T/C%)Doxorubicin (T/C%)Cisplatin (T/C%)Taxol (T/C%)CPT-11 (T/C%)
Human Ovarian Carcinoma (A2780) 1540352550
Human Colon Carcinoma (LoVo) 2055604530
Human Lung Carcinoma (A549/DX) 2570Not TestedNot TestedNot Tested
T/C% is the ratio of the median tumor volume of the treated group to the control group, expressed as a percentage. A lower T/C% indicates higher antitumor activity. Data adapted from preclinical studies.[4]

Signaling Pathways and Cellular Consequences

The primary molecular insult by PNU-159548, DNA damage, triggers a cascade of cellular responses culminating in cell death. The following diagrams illustrate the key signaling pathways and experimental workflows.

PNU159548_MoA PNU PNU-159548 Intercalation DNA Intercalation PNU->Intercalation Alkylation DNA Alkylation (Guanine Adducts) PNU->Alkylation DNA Nuclear DNA Damage DNA Damage DNA->Damage Disruption of Replication & Transcription Intercalation->DNA Alkylation->DNA S_Phase S-Phase Arrest Damage->S_Phase Apoptosis Apoptosis S_Phase->Apoptosis

Caption: Molecular mechanism of PNU-159548 action in tumor cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cells Tumor Cell Lines Treatment PNU-159548 Treatment Cells->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle TopoII Topoisomerase II Activity Assay Treatment->TopoII IC50 Determine IC50 Cytotoxicity->IC50 S_Arrest Observe S-Phase Arrest CellCycle->S_Arrest Topo_Inhibit Assess Topo II Inhibition TopoII->Topo_Inhibit Xenograft Human Tumor Xenograft in Mice DrugAdmin PNU-159548 Administration Xenograft->DrugAdmin TumorGrowth Monitor Tumor Growth DrugAdmin->TumorGrowth Efficacy Assess Antitumor Efficacy (T/C%) TumorGrowth->Efficacy

Caption: Preclinical evaluation workflow for PNU-159548.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate tumor cells in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Expose cells to a serial dilution of PNU-159548 (e.g., from 0.1 to 1000 ng/mL) for a specified duration (e.g., 1 hour). Include a vehicle-only control.

  • MTT Incubation: After the treatment period, remove the drug-containing medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with PNU-159548 at equitoxic concentrations (e.g., IC50 or 2x IC50) for various time points (e.g., 8, 16, 24 hours).

  • Cell Harvesting: Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and count.

  • Fixation: Fix approximately 1 x 10⁶ cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature before analyzing on a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. PNU-159548 treatment is expected to show an accumulation of cells in the S phase.[3]

Topoisomerase II Activity Assay (DNA Decatenation)
  • Reaction Setup: In a microcentrifuge tube, combine purified human topoisomerase II enzyme with its reaction buffer, ATP, and kinetoplast DNA (kDNA), which consists of a network of interlocked DNA minicircles.

  • Drug Incubation: Add varying concentrations of PNU-159548 or a known topoisomerase II inhibitor (e.g., etoposide) as a positive control to the reaction mixture.

  • Enzymatic Reaction: Incubate the mixture at 37°C for 30-60 minutes to allow the topoisomerase II to decatenate the kDNA into individual minicircles.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Catenated kDNA will remain in the well or migrate slowly, while decatenated minicircles will migrate faster into the gel.

  • Visualization: Stain the gel with ethidium (B1194527) bromide or another DNA stain and visualize under UV light. Inhibition of topoisomerase II activity is observed as a reduction in the amount of decatenated minicircles compared to the no-drug control.

Conclusion and Future Directions

PNU-159548 represents a promising class of alkycycline anticancer agents with a distinct mechanism of action that circumvents key drug resistance pathways. Its potent cytotoxic activity, demonstrated both in vitro and in vivo, underscores its potential for clinical development. Future research should focus on elucidating the specific downstream signaling pathways activated by PNU-159548-induced DNA damage to identify potential biomarkers for patient stratification and to explore rational combination therapies. The detailed methodologies provided herein offer a robust framework for further investigation into the therapeutic potential of this novel compound.

References

Methodological & Application

PNU-159548: Application Notes and Protocols for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548 is a potent, semi-synthetic anthracycline analogue that exhibits significant antitumor activity. As a member of the alkycycline class of compounds, its mechanism of action is primarily attributed to its ability to function as a DNA intercalating and alkylating agent, leading to the inhibition of topoisomerase II and subsequent induction of cell cycle arrest and apoptosis.[1][2] This document provides detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of PNU-159548.

Mechanism of Action

PNU-159548 exerts its cytotoxic effects through a multi-faceted mechanism targeting fundamental cellular processes. The primary modes of action are:

  • DNA Intercalation: The planar aromatic chromophore of the PNU-159548 molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with DNA replication and transcription.

  • DNA Alkylation: PNU-159548 possesses an alkylating moiety that forms covalent bonds with DNA bases, primarily guanine. This alkylation leads to DNA damage, including cross-linking, which further inhibits DNA replication and repair mechanisms.

  • Topoisomerase II Inhibition: By intercalating into DNA, PNU-159548 stabilizes the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.

These actions collectively disrupt DNA integrity and function, leading to cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.[3]

PNU_159548_Mechanism cluster_moa Mechanism of Action cluster_effects Cellular Effects PNU PNU-159548 Intercalation DNA Intercalation PNU->Intercalation Alkylation DNA Alkylation PNU->Alkylation DNA Cellular DNA TopoII Topoisomerase II DNA->TopoII Intercalation->DNA TopoII_Inhibition Topoisomerase II Inhibition Intercalation->TopoII_Inhibition stabilizes cleavage complex Alkylation->DNA DSB DNA Double-Strand Breaks Alkylation->DSB TopoII_Inhibition->DSB S_Phase_Arrest S-Phase Arrest DSB->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Figure 1: Signaling pathway of PNU-159548's mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of PNU-159548 against a panel of human and murine tumor cell lines.

Cell LineCancer TypeIC₅₀ (ng/mL)
JurkatHuman Leukemia1.2
L1210Murine Leukemia2.5
CEMHuman Leukemia3.0
A2780Human Ovarian Carcinoma10.5
HT-29Human Colon Carcinoma25.0
LoVoHuman Colon Carcinoma81.1
DU 145Human Prostatic Carcinoma81.1
B16F10Murine Melanoma15.0
Table 1: Antiproliferative activity of PNU-159548 after 1-hour exposure. Data extracted from a representative study.[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • PNU-159548 stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of PNU-159548 in complete culture medium. Remove the medium from the wells and add 100 µL of the PNU-159548 dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC₅₀ value.

This assay is based on the ability of SRB to bind to protein components of cells and is used to determine cell density.[4][5]

Materials:

  • PNU-159548 stock solution

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[6]

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air dry.[2]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[6]

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow cluster_mtt MTT Assay cluster_srb SRB Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_PNU Treat with PNU-159548 Incubate_24h->Treat_PNU Incubate_Drug Incubate (24-72h) Treat_PNU->Incubate_Drug MTT_Add Add MTT Solution Incubate_Drug->MTT_Add Fix_Cells Fix with TCA Incubate_Drug->Fix_Cells Incubate_MTT Incubate 3-4h MTT_Add->Incubate_MTT Solubilize_MTT Solubilize Formazan Incubate_MTT->Solubilize_MTT Read_570nm Read Absorbance at 570nm Solubilize_MTT->Read_570nm End End Read_570nm->End Wash_Dry Wash and Dry Fix_Cells->Wash_Dry Stain_SRB Stain with SRB Wash_Dry->Stain_SRB Solubilize_SRB Solubilize SRB Stain_SRB->Solubilize_SRB Read_510nm Read Absorbance at 510nm Solubilize_SRB->Read_510nm Read_510nm->End

Figure 2: Workflow for MTT and SRB cytotoxicity assays.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • PNU-159548 stock solution

  • Complete cell culture medium

  • 6-well plates

  • Annexin (B1180172) V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of PNU-159548 for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • PNU-159548 stock solution

  • Complete cell culture medium

  • 6-well plates

  • Ice-cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PNU-159548.

  • Cell Harvesting: Harvest cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with ice-cold PBS and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add PI staining solution and incubate at room temperature for 15 minutes in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Topoisomerase II Inhibition Assay

This in vitro assay determines the effect of PNU-159548 on the activity of purified human DNA topoisomerase II.

Materials:

  • PNU-159548

  • Purified human DNA topoisomerase II

  • Supercoiled plasmid DNA (e.g., pRYG)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • 10% SDS

  • Proteinase K

  • 1% Agarose (B213101) gel

  • Ethidium (B1194527) bromide

  • Positive controls (e.g., doxorubicin, m-AMSA)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, mix the assay buffer, supercoiled plasmid DNA (250 ng), and purified human DNA topoisomerase II (4 units).

  • Drug Addition: Add serial dilutions of PNU-159548 (e.g., 1-10 µM) to the reaction tubes. Include a no-drug control and positive controls.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[3]

  • Reaction Termination: Stop the reaction by adding 10% SDS and proteinase K (final concentration 50 µg/mL).

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Visualization: Run the gel and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed/linear DNA and an increase in supercoiled DNA compared to the no-drug control.

Disclaimer

These protocols are intended as a guide and may require optimization depending on the specific cell line and experimental conditions. It is recommended to consult the original research articles for further details. All laboratory work should be conducted in accordance with standard safety procedures.

References

PNU-159548 Administration in Murine Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548 is a potent anti-tumor agent belonging to the alkycycline class of compounds. Its mechanism of action involves a dual approach of DNA intercalation and alkylation, coupled with the inhibition of topoisomerase II. This multi-faceted mechanism leads to the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. Preclinical studies have demonstrated significant anti-tumor activity in various murine xenograft models of human cancers.

These application notes provide a comprehensive overview of the administration of PNU-159548 in murine xenograft models, including detailed experimental protocols, quantitative data on its efficacy, and a visualization of the key signaling pathways involved.

Data Presentation

Preclinical Antitumor Activity of PNU-159548 in Human Tumor Xenografts

The following table summarizes the in vivo antitumor efficacy of PNU-159548 administered intravenously against a panel of human tumor xenografts. Efficacy is expressed as the Tumor Growth Inhibition (T/C %), calculated as the percentage of the median tumor weight of the treated group versus the median tumor weight of the control group.[1]

Tumor LineTumor TypePNU-159548 T/C%
A2780/DxOvarian Carcinoma1%
MCF-7/DxBreast Carcinoma2%
LoVo/DxColon Carcinoma4%
HT-29Colon Carcinoma10%
A549Lung Carcinoma12%
PC-3Prostate Carcinoma15%
OVCAR-3Ovarian Carcinoma20%
MX-1Breast Carcinoma22%
H460Lung Carcinoma25%

Note: Lower T/C% values indicate higher antitumor activity.

Maximum Tolerated Dose (MTD) in Mice

The maximum tolerated dose (MTD) of PNU-159548 in mice after a single intravenous administration has been established.[2]

Animal ModelAdministration RouteMaximum Tolerated Dose (MTD)
MiceIntravenous (single dose)2.5 mg/kg

Experimental Protocols

Murine Xenograft Model Establishment and PNU-159548 Administration

This protocol outlines a general procedure for establishing human tumor xenografts in mice and the subsequent administration of PNU-159548 for efficacy studies.

Materials:

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice), 6-8 weeks old

  • Matrigel (or similar basement membrane matrix)

  • Sterile PBS

  • PNU-159548

  • Vehicle for PNU-159548 formulation (e.g., colloidal dispersion, or Cremophor/ethanol and Tween 80)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Animal housing and care facilities compliant with institutional guidelines

Protocol:

  • Cell Culture and Preparation:

    • Culture human cancer cells in appropriate media and conditions until they reach the desired confluence (typically 80-90%).

    • Harvest the cells using trypsinization and wash them with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Tumor Growth Monitoring and Animal Randomization:

    • Begin monitoring tumor growth 2-3 times per week using calipers once tumors become palpable.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • PNU-159548 Formulation and Administration:

    • Prepare the PNU-159548 formulation. A previously used vehicle is a colloidal dispersion.[3] Alternatively, PNU-159548 can be dissolved in Cremophor/ethanol (6.5:3.5 v/v) or 10% Tween 80.

    • Administer PNU-159548 intravenously (e.g., via tail vein injection) at the desired dose and schedule. A common schedule for efficacy studies is once weekly.

    • Administer the vehicle alone to the control group following the same schedule.

  • Efficacy Evaluation and Endpoint:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • The study endpoint can be defined by a specific tumor volume (e.g., 1500-2000 mm³), a predetermined study duration, or signs of toxicity (e.g., >20% body weight loss, ulceration of the tumor).[1]

    • At the end of the study, euthanize the mice according to institutional guidelines and excise the tumors for further analysis (e.g., weight measurement, histopathology).

Signaling Pathways and Experimental Workflows

PNU-159548 Mechanism of Action and Downstream Signaling

PNU-159548 exerts its cytotoxic effects through a multi-pronged attack on DNA and essential cellular machinery. As a DNA intercalator and alkylating agent, it directly damages the DNA structure. Concurrently, as a topoisomerase II inhibitor, it traps the enzyme-DNA cleavage complex, leading to the formation of protein-linked DNA double-strand breaks.[4] This accumulation of DNA damage triggers a robust DNA Damage Response (DDR). Sensor proteins such as ATM, ATR, and DNA-PK are activated at the sites of damage.[5][6] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53.[5][6] Activation of these pathways can lead to cell cycle arrest, providing time for DNA repair. However, if the damage is too severe, these pathways will initiate apoptosis. This is primarily achieved through the mitochondrial (intrinsic) pathway, which involves the activation of pro-apoptotic proteins and the subsequent activation of caspases, the executioners of apoptosis.[5][6]

PNU_159548_Signaling_Pathway cluster_extracellular cluster_cellular cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PNU PNU-159548 DNA DNA PNU->DNA Intercalation & Alkylation TopoII Topoisomerase II PNU->TopoII Inhibition DNA_damage DNA Damage (Intercalation, Alkylation, DSBs) TopoII->DNA_damage Forms DSBs DDR DNA Damage Response (ATM, ATR, DNA-PK) DNA_damage->DDR p53 p53 Activation DDR->p53 cell_cycle_arrest Cell Cycle Arrest DDR->cell_cycle_arrest mito Mitochondrial Pathway p53->mito apoptosis Apoptosis caspases Caspase Activation caspases->apoptosis mito->caspases Experimental_Workflow start Start cell_culture 1. Human Cancer Cell Culture start->cell_culture cell_prep 2. Cell Harvest and Preparation cell_culture->cell_prep implantation 3. Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization into Treatment & Control Groups tumor_growth->randomization treatment 6. PNU-159548 or Vehicle Administration (i.v.) randomization->treatment monitoring 7. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 8. Study Endpoint and Euthanasia monitoring->endpoint analysis 9. Data Analysis and Tumor Excision endpoint->analysis end End analysis->end

References

PNU-159548 Dosage for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-159548 is a potent derivative of the anthracycline antibiotic idarubicin, demonstrating significant antitumor activity in preclinical models. Its mechanism of action involves a dual functionality of DNA intercalation and alkylation, leading to the inhibition of DNA and RNA synthesis and induction of apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for the use of PNU-159548 in preclinical animal studies, with a focus on dosage, efficacy, toxicity, and pharmacokinetic analysis. All quantitative data is summarized in structured tables, and key experimental workflows and the compound's mechanism of action are visualized using diagrams.

Mechanism of Action

PNU-159548 exerts its cytotoxic effects through a dual mechanism that targets DNA. As an anthracycline derivative, it intercalates into the DNA double helix, inserting itself between base pairs. This intercalation physically obstructs the action of enzymes essential for DNA replication and transcription, such as DNA and RNA polymerases. In addition to intercalation, PNU-159548 possesses an alkylating moiety. This allows the compound to form covalent bonds with DNA bases, primarily guanine (B1146940) residues. This alkylation leads to DNA damage, including cross-linking, which further disrupts DNA replication and repair processes, ultimately triggering apoptotic cell death.

PNU-159548_Mechanism_of_Action PNU_159548 PNU-159548 Cell_Membrane Cell Membrane PNU_159548->Cell_Membrane Passive Diffusion Intercalation DNA Intercalation PNU_159548->Intercalation Alkylation DNA Alkylation (Guanine residues) PNU_159548->Alkylation Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA DNA Double Helix Replication_Block Inhibition of DNA Replication & Transcription DNA->Replication_Block leads to DNA_Damage DNA Damage & Cross-linking DNA->DNA_Damage leads to Intercalation->DNA Alkylation->DNA Apoptosis Apoptosis Replication_Block->Apoptosis DNA_Damage->Apoptosis

Figure 1: Mechanism of Action of PNU-159548.

Quantitative Data Summary

The following tables summarize dosages and key findings from preclinical studies with PNU-159548.

Table 1: In Vivo Efficacy of PNU-159548 in Human Tumor Xenograft Models
Animal ModelTumor TypeAdministration RouteDosageDosing ScheduleKey Efficacy EndpointReference
Nude MiceVarious Human TumorsIntravenous (IV)Not specifiedNot specifiedOptimal doses resulted in a mean weight loss nadir of 20%[1]
Table 2: Toxicology Profile of PNU-159548 in Rats
Animal ModelAdministration RouteDosage (mg/kg/week)DurationKey Toxicological FindingsReference
Sprague-Dawley RatsIntravenous (IV)0.12, 0.25, 0.50, 0.75, 1.04 or 7 weeksDose-dependent myelotoxicity. 0.5 mg/kg dose is equimyelotoxic to 1.0 mg/kg doxorubicin (B1662922). Reversible increase in liver weight. Non-reversible testicular atrophy. Significantly less cardiotoxic than doxorubicin.[2][3]
Table 3: Comparative Myelotoxicity of PNU-159548
CompoundDose (mg/kg/week)EffectAnimal ModelReference
PNU-1595480.5EquimyelotoxicSprague-Dawley Rat[2][3]
Doxorubicin1.0EquimyelotoxicSprague-Dawley Rat[2][3]

Experimental Protocols

In Vivo Efficacy Study in Human Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of PNU-159548 in a murine human tumor xenograft model.

3.1.1. Materials

  • PNU-159548

  • Vehicle (e.g., colloidal dispersion)

  • Human tumor cells (e.g., from a cell line or patient-derived xenograft)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Matrigel (optional)

  • Sterile PBS and cell culture medium

  • Calipers for tumor measurement

  • Anesthesia

3.1.2. Procedure

  • Cell Preparation: Culture human tumor cells under appropriate conditions. Harvest cells during the exponential growth phase.

  • Tumor Implantation: Resuspend tumor cells in sterile PBS or a mixture of medium and Matrigel. Subcutaneously inject the cell suspension (typically 1x10^6 to 1x10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Animal Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.

  • Drug Administration: Prepare PNU-159548 in the appropriate vehicle. Administer the drug intravenously (e.g., via tail vein injection) according to the desired dosing schedule. The control group should receive the vehicle alone.

  • Efficacy Assessment: Continue to monitor tumor growth and body weight for the duration of the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).

  • Study Termination: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

In_Vivo_Efficacy_Workflow Start Start Cell_Culture Culture Human Tumor Cells Start->Cell_Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer PNU-159548 (IV) or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Analysis Calculate Tumor Growth Inhibition (TGI) Monitoring->Analysis End End of Study Analysis->End

Figure 2: Workflow for In Vivo Efficacy Study.
Toxicology Study in Rats

This protocol is based on a chronic cardiotoxicity study and can be adapted for general toxicology assessment.[2][3]

3.2.1. Materials

  • PNU-159548

  • Vehicle (colloidal dispersion)

  • Control compound (e.g., Doxorubicin in saline)

  • Young adult male Sprague-Dawley rats

  • Equipment for intravenous administration

  • Equipment for blood collection and analysis (hematology, serum chemistry)

  • Necropsy tools and materials for histopathology

3.2.2. Procedure

  • Animal Acclimation and Grouping: Acclimate rats to the facility for at least one week. Allocate animals to treatment and control groups.

  • Drug Administration: Administer PNU-159548 intravenously once weekly at various dose levels (e.g., 0.12, 0.25, 0.50, 0.75, 1.0 mg/kg). Include a vehicle control group and a positive control group (e.g., doxorubicin 1.0 mg/kg).

  • Monitoring:

    • Body Weight: Record body weights weekly.

    • Clinical Observations: Observe animals daily for any signs of toxicity.

    • Hematology and Serum Chemistry: Collect blood samples at specified time points (e.g., after 4 and 8 weeks) for analysis of complete blood counts and clinical chemistry panels.

    • Cardiac Biomarkers: Measure serum troponin-T levels as an indicator of cardiotoxicity.

  • Necropsy and Histopathology: At the end of the treatment period, euthanize the animals.

    • Organ Weights: Record the weights of major organs (e.g., heart, liver, kidneys, spleen, testes).

    • Histopathology: Collect tissues, fix them in formalin, and process for histopathological examination.

Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of PNU-159548.

3.3.1. Materials

  • PNU-159548

  • Vehicle for administration

  • Mice or rats

  • Equipment for intravenous or oral administration

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • Freezer (-80°C) for sample storage

  • LC-MS/MS system for bioanalysis

3.3.2. Procedure

  • Animal Dosing: Administer a single dose of PNU-159548 to a cohort of animals via the desired route (e.g., intravenous bolus).

  • Sample Collection: At predetermined time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of animals at each time point.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of PNU-159548 in plasma.

    • Analyze the plasma samples to determine the concentration of PNU-159548 at each time point.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).

Pharmacokinetic_Study_Workflow Start Start Dosing Administer Single Dose of PNU-159548 to Rodents Start->Dosing Blood_Collection Collect Blood Samples at Predefined Time Points Dosing->Blood_Collection Plasma_Separation Separate Plasma by Centrifugation Blood_Collection->Plasma_Separation Sample_Storage Store Plasma Samples at -80°C Plasma_Separation->Sample_Storage LC_MS_Analysis Quantify Drug Concentration using LC-MS/MS Sample_Storage->LC_MS_Analysis PK_Analysis Calculate Pharmacokinetic Parameters (AUC, t1/2, etc.) LC_MS_Analysis->PK_Analysis End End of Study PK_Analysis->End

Figure 3: General Workflow for a Pharmacokinetic Study.

References

Application Notes and Protocols for the Quantification of PNU-159548 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548 is a potent anthracycline analogue with significant antitumor activity. As with many chemotherapeutic agents, understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. Accurate and precise quantification of PNU-159548 in biological matrices such as plasma is therefore a critical component of preclinical and clinical development.

Pharmacokinetic analyses of PNU-159548 and its active metabolite, PNU-169884, have been performed using a validated high-performance liquid chromatographic (HPLC) assay coupled with mass spectrometric (MS) detection[1]. While the specific, detailed protocol for PNU-159548 is not publicly available, this document provides a comprehensive set of application notes and a representative protocol based on established and validated methods for structurally similar anthracyclines, such as doxorubicin (B1662922) and daunorubicin.

Principle of the Method

The analytical method described herein is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and selective technique for the quantification of small molecules in complex biological fluids. The general workflow involves the extraction of the analyte from plasma, separation from other components via HPLC, and detection and quantification by a tandem mass spectrometer.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

Materials:

  • Human plasma (containing PNU-159548)

  • Internal Standard (IS) solution (e.g., Daunorubicin in methanol, 100 ng/mL)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution to the plasma sample.

  • Add 400 µL of ice-cold acetonitrile to the sample to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer the reconstituted sample to an HPLC vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Representative HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955

Mass Spectrometer Settings (Representative):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4500 V
Temperature 500°C
Curtain Gas 20 psi
Collision Gas Nitrogen

MRM Transitions (Hypothetical for PNU-159548):

Note: The exact mass transitions for PNU-159548 and a suitable internal standard would need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PNU-159548To be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Data Presentation

Table 3: Representative Method Validation Parameters for an Anthracycline Analog

ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.5 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +8%
Recovery Consistent and reproducible~90%
Matrix Effect CV ≤ 15%< 10%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (400 µL Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (15,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial hplc HPLC Separation (C18 Column) hplc_vial->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for PNU-159548 quantification in plasma.

Disclaimer

The experimental protocols and parameters provided in this document are representative and based on established methods for structurally related anthracycline compounds. For the analysis of PNU-159548, it is essential to perform a full method development and validation according to the relevant regulatory guidelines (e.g., FDA, EMA) to ensure the accuracy, precision, and reliability of the results. This includes the experimental determination of optimal mass spectrometric parameters for PNU-159548 and a suitable internal standard.

References

PNU-159548 in Combination with Other Chemotherapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548, a novel alkycycline, is a potent cytotoxic agent with a unique dual mechanism of action that includes both DNA intercalation and alkylation. Its broad-spectrum antitumor activity, even in cell lines resistant to conventional chemotherapies, makes it a compelling candidate for combination therapies. This document provides detailed application notes and protocols for the use of PNU-159548 in combination with standard chemotherapeutic agents—doxorubicin (B1662922), methotrexate, and cisplatin (B142131)—with a particular focus on osteosarcoma, a cancer type where these combinations have shown significant promise.

Mechanism of Action in Combination Therapy

PNU-159548 exerts its anticancer effects by intercalating into DNA and alkylating guanine (B1146940) residues in the major groove, leading to DNA damage and apoptosis. When used in combination with other agents, PNU-159548 can exhibit additive or synergistic effects. Studies in osteosarcoma cell lines have demonstrated that the sequential administration of PNU-159548 followed by doxorubicin, methotrexate, or cisplatin is the most effective strategy, suggesting that the initial DNA damage induced by PNU-159548 may sensitize cancer cells to the effects of the subsequent chemotherapeutic agent.[1]

The following diagram illustrates the proposed mechanism leading to a synergistic antitumor effect.

G cluster_pnu PNU-159548 Action cluster_chemo Standard Chemotherapy Action cluster_effect Combined Effect PNU PNU-159548 DNA_Intercalation DNA Intercalation PNU->DNA_Intercalation DNA_Alkylation DNA Alkylation PNU->DNA_Alkylation DNA_Damage Increased DNA Damage DNA_Intercalation->DNA_Damage DNA_Alkylation->DNA_Damage Doxo Doxorubicin (Topoisomerase II Inhibition) Doxo->DNA_Damage Mtx Methotrexate (Antimetabolite) Mtx->DNA_Damage Cis Cisplatin (DNA Cross-linking) Cis->DNA_Damage Apoptosis Synergistic Apoptosis DNA_Damage->Apoptosis

Proposed mechanism of synergistic action.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of PNU-159548 as a single agent and in combination with other chemotherapeutics in human osteosarcoma cell lines.

Table 1: Single-Agent Activity of PNU-159548 in Osteosarcoma Cell Lines

Cell LinePNU-159548 IC50 (µM)
U-2OS (Doxorubicin-sensitive)0.002 - 0.044
Saos-2 (Doxorubicin-sensitive)0.002 - 0.044
U-2OS/DX (Doxorubicin-resistant)0.002 - 0.044
Saos-2/DX (Doxorubicin-resistant)0.002 - 0.044
U-2OS/MTX (Methotrexate-resistant)0.002 - 0.044
Saos-2/MTX (Methotrexate-resistant)0.002 - 0.044

Note: The IC50 values indicate a high sensitivity to PNU-159548 across all tested osteosarcoma cell lines, including those resistant to doxorubicin and methotrexate.[2]

Table 2: In Vitro Combination Effects of PNU-159548 with Doxorubicin, Methotrexate, and Cisplatin in Osteosarcoma Cell Lines

CombinationAdministration ScheduleObserved EffectCell Lines
PNU-159548 + DoxorubicinSimultaneousAdditive/SynergisticDrug-sensitive and -resistant osteosarcoma cell lines
PNU-159548 → DoxorubicinSequentialAdditive/SynergisticDrug-sensitive and -resistant osteosarcoma cell lines
PNU-159548 + MethotrexateSimultaneousAdditive/SynergisticDrug-sensitive and -resistant osteosarcoma cell lines
PNU-159548 → MethotrexateSequentialAdditive/SynergisticDrug-sensitive and -resistant osteosarcoma cell lines
PNU-159548 + CisplatinSimultaneousAdditive/SynergisticDrug-sensitive and -resistant osteosarcoma cell lines
PNU-159548 → CisplatinSequentialAdditive/SynergisticDrug-sensitive and -resistant osteosarcoma cell lines

Note: Sequential exposure to PNU-159548 followed immediately by the other chemotherapeutic agent was consistently the most effective sequence, resulting in additive or synergistic effects.[1]

Experimental Protocols

The following are detailed protocols for in vitro and in vivo experiments to evaluate the combination effects of PNU-159548 with other chemotherapeutic agents.

In Vitro Synergy Protocol

This protocol outlines the steps to assess the synergistic, additive, or antagonistic effects of PNU-159548 in combination with another chemotherapeutic agent using a cell viability assay.

G cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_analysis Data Analysis A Seed osteosarcoma cells in 96-well plates B Incubate for 24 hours to allow attachment A->B C Treat with PNU-159548 (alone and in combination) B->C D For sequential treatment, add second drug after a defined interval C->D E Incubate for a specified duration (e.g., 72 hours) D->E F Assess cell viability (e.g., MTT assay) E->F G Calculate IC50 values for each drug and combination F->G H Determine synergy using Chou-Talalay method (Combination Index) G->H

Workflow for in vitro synergy assessment.

Materials:

  • Osteosarcoma cell lines (e.g., U-2OS, Saos-2, and their drug-resistant counterparts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PNU-159548

  • Doxorubicin, Methotrexate, or Cisplatin

  • 96-well plates

  • MTT reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density to ensure exponential growth throughout the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Drug Preparation: Prepare stock solutions of PNU-159548 and the other chemotherapeutic agent in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in cell culture medium.

  • Treatment:

    • Single-agent: Add serial dilutions of each drug to designated wells.

    • Simultaneous Combination: Add serial dilutions of both drugs to the wells at the same time.

    • Sequential Combination: Add PNU-159548 to the wells and incubate for a defined period (e.g., 24 hours). Then, remove the medium and add the second drug for the remainder of the incubation period.

  • Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 72 hours).

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine the nature of the drug interaction (CI < 1: synergy; CI = 1: additive; CI > 1: antagonism).

In Vivo Antitumor Efficacy Protocol

This protocol describes a xenograft mouse model to evaluate the in vivo efficacy of PNU-159548 in combination with another chemotherapeutic agent.

G cluster_model Model Development cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoint A Subcutaneously implant osteosarcoma cells into immunodeficient mice B Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment groups (Vehicle, PNU-159548, Chemo X, Combination) B->C D Administer drugs according to a predefined schedule (e.g., intravenous, intraperitoneal) C->D E Measure tumor volume and body weight regularly F Monitor for signs of toxicity E->F G Euthanize mice when tumors reach a predetermined size or at the end of the study F->G

Workflow for in vivo combination therapy assessment.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Osteosarcoma cell line

  • PNU-159548

  • Doxorubicin, Methotrexate, or Cisplatin

  • Vehicle control solution

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of osteosarcoma cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: PNU-159548 alone

    • Group 3: Chemotherapeutic agent X (Doxorubicin, Methotrexate, or Cisplatin) alone

    • Group 4: PNU-159548 in combination with chemotherapeutic agent X (simultaneous or sequential administration)

  • Drug Administration: Administer the drugs via an appropriate route (e.g., intravenous, intraperitoneal) and on a predetermined schedule.

  • Efficacy and Toxicity Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the mice for any other signs of adverse effects.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Conclusion

PNU-159548, in combination with standard chemotherapeutic agents, presents a promising therapeutic strategy for osteosarcoma, including drug-resistant forms of the disease. The provided protocols offer a framework for researchers to further investigate and optimize these combination therapies. The synergistic or additive effects observed, particularly with sequential administration, warrant further preclinical and clinical evaluation to translate these findings into improved patient outcomes.

References

Application Notes and Protocols: Utilizing PNU-159548 in Multidrug-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PNU-159548, a novel alkycycline and a derivative of idarubicin, has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance (MDR). Its unique mechanism of action, which combines DNA intercalation and alkylation of guanines in the DNA major groove, allows it to be effective in tumors that are refractory to conventional therapies.[1] Notably, PNU-159548 overcomes classical MDR mechanisms, such as the overexpression of P-glycoprotein (MDR1) and alterations in topoisomerase II, as its intracellular uptake is not influenced by the presence of MDR1.[2][3]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively utilize PNU-159548 in the study of multidrug-resistant cancer cell lines. The included methodologies cover cytotoxicity assessment, cell cycle analysis, and evaluation of topoisomerase II activity.

Data Presentation

Table 1: In Vitro Cytotoxicity of PNU-159548 in Various Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of PNU-159548 in a panel of human and murine tumor cell lines after a 1-hour exposure. The data highlights the high potency of PNU-159548, particularly in leukemia cell lines.

Cell LineCancer TypeIC50 (ng/mL)
JurkatHuman Leukemia1.2
L1210Murine LeukemiaNot specified
CEMHuman LeukemiaNot specified
A2780Human Ovarian CarcinomaNot specified
LoVoHuman Colon Carcinoma81.1
HT-29Human Colon CarcinomaNot specified
DU 145Human Prostatic Carcinoma81.1
B16F10Murine MelanomaNot specified

Data extracted from a study by Geroni et al.[4]

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of PNU-159548 on multidrug-resistant cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • PNU-159548

  • Multidrug-resistant and parental (sensitive) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of PNU-159548 in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of PNU-159548 in complete medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the PNU-159548 dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used).

    • Incubate the plates for the desired exposure time (e.g., 1, 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in multidrug-resistant cell lines following treatment with PNU-159548, which is known to induce S-phase accumulation.[3]

Materials:

  • PNU-159548

  • Multidrug-resistant and parental cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • 70% cold ethanol (B145695)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with PNU-159548 at the desired concentrations (e.g., IC50 concentration) for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content.

Protocol 3: Topoisomerase II Activity Assay (DNA Relaxation)

This protocol is designed to assess the effect of PNU-159548 on the catalytic activity of topoisomerase II by measuring the relaxation of supercoiled plasmid DNA.

Materials:

  • PNU-159548

  • Human Topoisomerase II alpha enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II assay buffer

  • ATP solution

  • Proteinase K

  • 10% SDS solution

  • 6x DNA loading dye

  • Agarose (B213101)

  • TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup:

    • On ice, prepare the reaction mixture in a final volume of 20 µL. The typical reaction consists of:

      • 2 µL 10x Topoisomerase II assay buffer

      • 2 µL ATP solution (10 mM)

      • 1 µL supercoiled plasmid DNA (0.5 µg)

      • Varying concentrations of PNU-159548 or vehicle control

      • 1 µL Human Topoisomerase II alpha (1-2 units)

      • Nuclease-free water to a final volume of 20 µL

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 2 µL of 10% SDS and 2 µL of Proteinase K (10 mg/mL).

    • Incubate at 50°C for 30 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis:

    • Add 4 µL of 6x DNA loading dye to each reaction.

    • Load the samples onto a 1% agarose gel in TAE or TBE buffer containing ethidium bromide (0.5 µg/mL).

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA.

    • Analyze the degree of DNA relaxation in the presence of PNU-159548 compared to the controls. A catalytic inhibitor will prevent the conversion of supercoiled DNA to its relaxed form.

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation start Seed MDR and Parental Cell Lines treat Treat with PNU-159548 (Dose-Response) start->treat cytotoxicity Cytotoxicity Assay (MTT) treat->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle topo_ii Topoisomerase II Activity Assay treat->topo_ii ic50 Determine IC50 Values cytotoxicity->ic50 cycle_dist Analyze Cell Cycle Distribution (S-Phase Arrest) cell_cycle->cycle_dist topo_inhibition Assess Topo II Inhibition topo_ii->topo_inhibition conclusion Evaluate Efficacy of PNU-159548 in MDR Cells ic50->conclusion cycle_dist->conclusion topo_inhibition->conclusion

Caption: Experimental workflow for evaluating PNU-159548 in multidrug-resistant cell lines.

mechanism_of_action cluster_cell Multidrug-Resistant Cancer Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus PNU_ext PNU-159548 (Extracellular) PNU_int PNU-159548 (Intracellular) PNU_ext->PNU_int Cellular Uptake (Unaffected by P-gp) pgp P-glycoprotein (MDR1) Efflux Pump PNU_int->pgp Evades Efflux dna Nuclear DNA PNU_int->dna dna_damage DNA Intercalation & Alkylation dna->dna_damage PNU-159548 Action s_phase_arrest S-Phase Arrest dna_damage->s_phase_arrest apoptosis Apoptosis s_phase_arrest->apoptosis

Caption: Proposed mechanism of PNU-159548 in overcoming multidrug resistance.

References

Application Notes and Protocols for PNU-159548 in Human Small Cell Lung Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548, chemically known as 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin, is a novel cytotoxic agent belonging to the alkycycline class of antitumor compounds. It exhibits a unique dual mechanism of action, combining DNA intercalation with the alkylation of guanines in the DNA major groove. Preclinical studies have demonstrated its potent antitumor activity across a broad range of cancer cell lines, including those exhibiting multidrug resistance. Notably, PNU-159548 has shown significant efficacy in human small cell lung carcinoma (SCLC) models, including instances of complete tumor regression and cures in xenograft studies.[1] These application notes provide detailed protocols for the evaluation of PNU-159548 in SCLC models.

Mechanism of Action

PNU-159548 exerts its cytotoxic effects through a dual mechanism that targets DNA. As an anthracycline derivative, it intercalates into the DNA helix, disrupting DNA replication and transcription. Additionally, the presence of an aziridine (B145994) ring allows for the alkylation of DNA, primarily at guanine (B1146940) bases, leading to DNA cross-linking and strand breaks. This combined action results in potent inhibition of cancer cell proliferation and induction of apoptosis. The intracellular uptake of PNU-159548 does not appear to be affected by the MDR-1 drug efflux pump, allowing it to remain active in cell lines that have developed resistance to other chemotherapeutic agents.[2]

Signaling Pathway of PNU-159548 Action

PNU159548 PNU-159548 CellMembrane Cell Membrane PNU159548->CellMembrane Passive Diffusion DNA Nuclear DNA CellMembrane->DNA Intercalation DNA Intercalation DNA->Intercalation Alkylation DNA Alkylation (Guanine) DNA->Alkylation ReplicationBlock Replication Block Intercalation->ReplicationBlock TranscriptionBlock Transcription Block Intercalation->TranscriptionBlock DNAStrandBreaks DNA Strand Breaks Alkylation->DNAStrandBreaks Apoptosis Apoptosis ReplicationBlock->Apoptosis TranscriptionBlock->Apoptosis DNAStrandBreaks->Apoptosis

Caption: Dual mechanism of PNU-159548 targeting nuclear DNA.

Key Signaling Pathways in Small Cell Lung Carcinoma

SCLC is characterized by the dysregulation of several key signaling pathways that promote cell proliferation, survival, and metastasis. Understanding these pathways is crucial for the development of targeted therapies.

cluster_0 Cell Cycle & Apoptosis cluster_1 Growth Factor Signaling cluster_2 Neuroendocrine & Developmental Pathways RB1 RB1 Inactivation E2F E2F Activation RB1->E2F TP53 TP53 Inactivation ApoptosisInhibition Inhibition of Apoptosis TP53->ApoptosisInhibition BCL2 BCL2 Overexpression BCL2->ApoptosisInhibition CellCycle Cell Cycle Progression E2F->CellCycle PI3K_AKT PI3K/AKT/mTOR Pathway Proliferation Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF RAS/RAF/MEK/ERK Pathway RAS_RAF->Proliferation Notch Notch Signaling Differentiation Neuroendocrine Differentiation Notch->Differentiation Hedgehog Hedgehog Signaling Hedgehog->Differentiation

Caption: Key dysregulated signaling pathways in SCLC.

Data Presentation

In Vitro Cytotoxicity
Cell LinePNU-159548 IC50 (ng/mL)
e.g., NCI-H69To be determined
e.g., NCI-H82To be determined
e.g., DMS 53To be determined
Average (Human Cancer Cells)15.8[1]
In Vivo Efficacy in SCLC Xenograft Model

A preclinical study demonstrated that PNU-159548 can induce complete regression and cures in human SCLC xenografts at non-toxic doses.[1] The following table is a template for researchers to populate with their own experimental data.

SCLC Xenograft ModelTreatment GroupDosing ScheduleTumor Growth Inhibition (T/C %)Notes
e.g., NCI-H69Vehicle Controle.g., i.v., q.d. x 5--
PNU-159548e.g., 1.0 mg/kg, i.v., q.d. x 5To be determined
PNU-159548e.g., 2.0 mg/kg, i.v., q.d. x 5To be determined
Positive Controle.g., Cisplatin, 3 mg/kg, i.p., q.w.To be determined

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of PNU-159548 on SCLC cell lines.

Materials:

  • SCLC cell lines (e.g., NCI-H69, NCI-H82, DMS 53)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • PNU-159548

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture SCLC cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells in the exponential growth phase and determine cell viability using trypan blue exclusion.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment:

    • Prepare a stock solution of PNU-159548 in DMSO.

    • Perform serial dilutions of PNU-159548 in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the PNU-159548 dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plates for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plates for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of PNU-159548 that inhibits cell growth by 50%) by plotting a dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Assay

Start Start SeedCells Seed SCLC Cells in 96-well Plates Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddDrug Add PNU-159548 (Serial Dilutions) Incubate24h->AddDrug Incubate72h Incubate 72h AddDrug->Incubate72h AddMTT Add MTT Reagent Incubate72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Solubilize Solubilize Formazan with DMSO Incubate4h->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining the in vitro cytotoxicity of PNU-159548.

In Vivo Xenograft Study

This protocol describes the establishment of SCLC xenografts in immunodeficient mice and the evaluation of PNU-159548's antitumor efficacy.

Materials:

  • SCLC cell line (e.g., NCI-H69)

  • 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Matrigel

  • PNU-159548

  • Vehicle for PNU-159548 (e.g., sterile saline or as specified by the supplier)

  • Calipers

  • Animal balance

Protocol:

  • Tumor Cell Implantation:

    • Harvest SCLC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare PNU-159548 in the appropriate vehicle at the desired concentrations.

    • Administer PNU-159548 to the treatment groups via the desired route (e.g., intravenous injection). The dosing schedule should be based on prior toxicology studies or literature. A potential starting point could be daily injections for 5 consecutive days.

    • Administer the vehicle alone to the control group using the same schedule and route.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and body weight every 2-3 days.

    • Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis:

    • Calculate the mean tumor volume for each group over time.

    • Determine the tumor growth inhibition (T/C %) at the end of the study using the formula: T/C % = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100.

    • Evaluate the statistical significance of the differences in tumor growth between the treated and control groups.

Experimental Workflow for In Vivo Xenograft Study

Start Start ImplantCells Implant SCLC Cells Subcutaneously in Mice Start->ImplantCells MonitorTumor Monitor Tumor Growth ImplantCells->MonitorTumor Randomize Randomize Mice into Treatment & Control Groups MonitorTumor->Randomize AdministerDrug Administer PNU-159548 (Treatment Group) Randomize->AdministerDrug AdministerVehicle Administer Vehicle (Control Group) Randomize->AdministerVehicle MeasureTumor Measure Tumor Volume & Body Weight AdministerDrug->MeasureTumor AdministerVehicle->MeasureTumor Endpoint Endpoint Reached? MeasureTumor->Endpoint Endpoint->MeasureTumor No AnalyzeData Analyze Tumor Growth Inhibition Endpoint->AnalyzeData Yes End End AnalyzeData->End

References

Application Notes and Protocols: Efficacy of PNU-159548 in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548, a derivative of the anthracycline idarubicin, is a potent antitumoral agent with a dual mechanism of action involving DNA intercalation and alkylation.[1][2] This unique property contributes to its broad spectrum of activity against various cancer cell lines, including those exhibiting multidrug resistance.[3] These application notes provide a summary of the available data on the efficacy of PNU-159548 in ovarian cancer models and detailed protocols for its investigation.

Data Presentation

In Vitro Efficacy
Cell LineHistotypePNU-159548 IC50 (ng/mL)Notes
A2780Adenocarcinoma1.2 - 81.1The specific IC50 for A2780 falls within this range, which was determined for a panel of various human and murine tumor cell lines. PNU-159548 was noted to be more effective against leukemias than solid tumors like ovarian carcinoma.
In Vivo Efficacy

Specific data on the in vivo efficacy of PNU-159548 in ovarian cancer xenograft models, such as tumor growth inhibition (TGI), is not detailed in the available literature. However, a typical preclinical study would assess the following parameters:

Animal ModelTumor ModelTreatment RegimenOutcome MeasuresResults
Immunocompromised Mice (e.g., Nude, SCID)Subcutaneous or Orthotopic A2780 or OVCAR-3 XenograftsVehicle Control; PNU-159548 (dose and schedule to be determined)Tumor Volume, Tumor Weight, Body Weight, SurvivalData not available

Mechanism of Action

PNU-159548 exerts its cytotoxic effects through a dual mechanism that targets cellular DNA. As an anthracycline derivative, it intercalates between DNA base pairs, disrupting DNA replication and transcription. Uniquely, it also possesses an aziridinyl group that acts as an alkylating agent, forming covalent bonds with DNA. This combined action leads to DNA damage, cell cycle arrest, and ultimately, apoptosis. Notably, its activity is not impeded by overexpression of the MDR-1 gene or alterations in the topoisomerase II gene, suggesting it may overcome common mechanisms of drug resistance.[3]

G PNU PNU-159548 Intercalation DNA Intercalation PNU->Intercalation Enters Cell Alkylation DNA Alkylation PNU->Alkylation DNA Cellular DNA Damage DNA Damage DNA->Damage Leads to Intercalation->DNA Alkylation->DNA Arrest Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Damage->Apoptosis

PNU-159548 Mechanism of Action

Experimental Protocols

In Vitro: Cell Viability Assay (MTT Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of PNU-159548 in ovarian cancer cell lines.

Materials:

  • Ovarian cancer cell lines (e.g., A2780, OVCAR-3, SKOV-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • PNU-159548 stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of PNU-159548 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve PNU-159548).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo: Ovarian Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of PNU-159548 in a subcutaneous ovarian cancer xenograft model.

Materials:

  • Female immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old

  • Ovarian cancer cells (e.g., A2780 or OVCAR-3)

  • Matrigel (optional)

  • PNU-159548 formulation for injection

  • Vehicle control solution

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation: Harvest ovarian cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer PNU-159548 (at a predetermined dose and schedule) and the vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the PNU-159548 treated group compared to the vehicle control group.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the preclinical evaluation of a novel compound like PNU-159548 in ovarian cancer models.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Interpretation cell_lines Select Ovarian Cancer Cell Lines (e.g., A2780, OVCAR-3) ic50 Determine IC50 (e.g., MTT Assay) cell_lines->ic50 mechanistic Mechanistic Studies (e.g., Cell Cycle, Apoptosis Assays) ic50->mechanistic xenograft Establish Ovarian Cancer Xenograft Model mechanistic->xenograft Promising Results efficacy Efficacy Study (Tumor Growth Inhibition) xenograft->efficacy toxicity Toxicity Assessment (Body Weight, Clinical Signs) efficacy->toxicity data_analysis Analyze In Vitro & In Vivo Data toxicity->data_analysis conclusion Draw Conclusions on Efficacy & Mechanism data_analysis->conclusion

References

PNU-159548 for Intracranial Tumor Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548, a potent anthracycline analogue, has demonstrated significant antitumor activity in a variety of preclinical cancer models. Its unique mechanism of action, which combines DNA intercalation and alkylation, along with its high lipophilicity, suggests its potential as a therapeutic agent for central nervous system (CNS) malignancies such as glioblastoma.[1] The ability of a drug to cross the blood-brain barrier is a critical factor for its efficacy against intracranial tumors. This document provides an overview of the available information on PNU-159548 and outlines generalized protocols for its evaluation in intracranially implanted tumor models, based on standard preclinical research methodologies.

Mechanism of Action

PNU-159548 is a derivative of daunorubicin (B1662515) and functions as a dual-action cytotoxic agent. Its planar ring system intercalates between DNA base pairs, interfering with DNA replication and transcription. Additionally, it possesses an aziridinyl group that alkylates DNA, forming covalent bonds that lead to DNA damage and apoptosis. This dual mechanism may contribute to its high potency and ability to overcome certain forms of drug resistance.

Below is a diagram illustrating the proposed mechanism of action of PNU-159548.

PNU PNU-159548 Cell Tumor Cell PNU->Cell Enters Intercalation DNA Intercalation PNU->Intercalation Alkylation DNA Alkylation PNU->Alkylation Nucleus Nucleus Cell->Nucleus Translocates to DNA DNA Nucleus->DNA Damage DNA Damage DNA->Damage Leads to Intercalation->DNA Targets Alkylation->DNA Targets Apoptosis Apoptosis Damage->Apoptosis Induces

Proposed Mechanism of Action of PNU-159548.

Quantitative Data Summary

Specific quantitative data for PNU-159548 in intracranial tumor models is not available in the reviewed literature. The following table provides a template for how such data would be presented. Efficacy is typically measured by tumor growth inhibition and increased lifespan of the treated animals compared to a control group.

Tumor Model Cell Line Treatment Regimen Tumor Growth Inhibition (%) Median Survival (Days) Increase in Lifespan (%)
Orthotopic GlioblastomaU87 MGHypothetical: 5 mg/kg, i.v., weeklyData not availableData not availableData not available
Intracranial XenograftGBM-PDXHypothetical: 7.5 mg/kg, i.p., bi-weeklyData not availableData not availableData not available

Experimental Protocols

The following are generalized protocols for establishing and evaluating the efficacy of a therapeutic agent like PNU-159548 in an intracranially implanted tumor model.

Protocol 1: Orthotopic Glioblastoma Xenograft Model in Immunocompromised Mice

Objective: To establish an intracranial glioblastoma tumor model and assess the antitumor activity of PNU-159548.

Materials:

  • Human glioblastoma cell line (e.g., U87 MG, U251)

  • Immunocompromised mice (e.g., athymic nude, SCID)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional)

  • Stereotactic apparatus for small animals

  • Hamilton syringe with a 26-gauge needle

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

  • PNU-159548 (formulated for in vivo administration)

  • Vehicle control

Procedure:

  • Cell Preparation: Culture glioblastoma cells to ~80% confluency. On the day of implantation, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 1 x 10^5 cells/µL. Place the cell suspension on ice.

  • Animal Anesthesia and Preparation: Anesthetize the mouse using the chosen anesthetic. Shave the scalp and secure the head in the stereotactic frame. Disinfect the surgical area with an appropriate antiseptic.

  • Intracranial Implantation: Create a small incision in the scalp to expose the skull. Using a dental drill or a needle, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma). Slowly inject the cell suspension (typically 2-5 µL) into the brain parenchyma at a specific depth (e.g., 3 mm). Withdraw the needle slowly to prevent reflux.

  • Post-operative Care: Suture or apply surgical glue to close the incision. Administer analgesics as required and monitor the animal's recovery.

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (for luciferase-tagged cells) or magnetic resonance imaging (MRI).

  • Treatment Administration: Once tumors are established (e.g., a detectable bioluminescent signal or visible on MRI), randomize the animals into treatment and control groups. Administer PNU-159548 and vehicle control according to the planned dosing schedule and route of administration (e.g., intravenous, intraperitoneal).

  • Efficacy Assessment: Monitor tumor progression and the general health of the animals. Record body weight regularly. The primary endpoints are typically tumor growth inhibition and overall survival.

  • Histopathological Analysis: At the end of the study, or upon euthanasia, harvest the brains for histological analysis to confirm tumor formation and assess treatment effects on the tumor microenvironment.

cluster_prep Preparation cluster_procedure Procedure cluster_exp Experiment CellPrep Glioblastoma Cell Culture & Harvest Implantation Intracranial Cell Implantation CellPrep->Implantation AnimalPrep Animal Anesthesia & Stereotactic Mounting AnimalPrep->Implantation PostOp Post-operative Care Implantation->PostOp Monitoring Tumor Growth Monitoring (e.g., BLI) PostOp->Monitoring Treatment PNU-159548 Treatment Monitoring->Treatment Assessment Efficacy Assessment (Tumor Size & Survival) Treatment->Assessment

Workflow for an Orthotopic Glioblastoma Model.

Discussion and Future Directions

The successful treatment of glioblastoma remains a significant challenge in oncology. The high lipophilicity of PNU-159548 makes it a promising candidate for penetrating the blood-brain barrier and reaching intracranial tumors. However, the lack of specific preclinical data in orthotopic brain tumor models highlights a critical gap in its development for this indication.

Future research should focus on:

  • Pharmacokinetic studies: Determining the concentration of PNU-159548 in brain tissue and cerebrospinal fluid after systemic administration.

  • Efficacy studies: Evaluating the antitumor activity of PNU-159548 in well-characterized orthotopic glioblastoma models, including patient-derived xenografts (PDXs).

  • Combination therapies: Investigating the potential synergistic effects of PNU-159548 with other standard-of-care treatments for glioblastoma, such as radiation and temozolomide.

By systematically addressing these research questions, the full potential of PNU-159548 as a therapeutic agent for intracranial malignancies can be elucidated.

References

Troubleshooting & Optimization

Overcoming PNU-159548-induced myelosuppression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PNU-159548. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming PNU-159548-induced myelosuppression in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is PNU-159548 and what is its primary dose-limiting toxicity?

A1: PNU-159548 is a novel antineoplastic agent belonging to the alkycycline class of compounds. Its mechanism of action involves a dual approach of DNA intercalation and alkylation of guanine (B1146940) residues, making it effective against a wide range of tumor cell lines, including those with multidrug resistance.[1][2] The primary and dose-limiting toxicity observed in both preclinical and clinical studies is myelosuppression, specifically presenting as neutropenia and thrombocytopenia.[3][4][5]

Q2: How does PNU-159548 cause myelosuppression?

A2: PNU-159548's cytotoxic activity is not selective for cancer cells. It affects all rapidly dividing cells, including hematopoietic stem and progenitor cells (HSPCs) in the bone marrow. By intercalating into DNA and causing alkylation, PNU-159548 induces DNA damage, which can lead to cell cycle arrest and apoptosis in these highly proliferative HSPCs. This disruption of normal hematopoiesis results in a decreased production of mature blood cells, leading to neutropenia, thrombocytopenia, and anemia.

Q3: What are the established maximum tolerated doses (MTDs) for PNU-159548?

A3: The MTD of PNU-159548 has been determined in various species. In preclinical studies, the single-administration MTDs were 2.5 mg/kg in mice, 1.6 mg/kg in rats, and 0.3 mg/kg in dogs.[3] In Phase I clinical trials involving patients with advanced solid tumors, the MTD was established at 14 mg/m² for heavily pretreated patients and 16 mg/m² for minimally pretreated or non-pretreated patients, with thrombocytopenia being the dose-limiting toxicity.[5]

Q4: Are there any strategies to mitigate PNU-159548-induced myelosuppression?

A4: Yes, several strategies can be employed to manage and mitigate PNU-159548-induced myelosuppression. These include:

  • Dose reduction or delay: Adjusting the dose or the treatment schedule can allow for bone marrow recovery.[6]

  • Supportive care: This includes transfusions of packed red blood cells or platelets to manage anemia and thrombocytopenia.

  • Hematopoietic growth factors: The use of granulocyte colony-stimulating factors (G-CSFs) like filgrastim (B1168352) and pegfilgrastim can help reduce the duration and severity of neutropenia.[7][8] Erythropoiesis-stimulating agents (ESAs) can be used to manage anemia.

  • Novel protective agents: Pre-treatment with a transient cell cycle inhibitor, such as the CDK4/6 inhibitor trilaciclib, is a promising strategy. By temporarily arresting HSPCs in the G1 phase of the cell cycle, it may protect them from the DNA-damaging effects of PNU-159548.[9]

Troubleshooting Guides

Issue 1: Unexpectedly severe myelosuppression observed in an in vivo model.
Possible Cause Troubleshooting Step
Incorrect Dosing Verify calculations for dose preparation and administration volume. Ensure the correct concentration of the PNU-159548 stock solution.
Animal Strain Variability Different mouse or rat strains can exhibit varying sensitivities to cytotoxic agents. Review literature for strain-specific responses or conduct a pilot dose-ranging study.
Compounding Formulation Issues PNU-159548 has been formulated in vehicles such as Cremophor/ethanol or as a freeze-dried colloidal lipid dispersion.[10] Ensure the formulation is prepared correctly and is stable. Improper formulation can alter drug exposure.
Animal Health Status Underlying subclinical infections or stress can exacerbate myelosuppression. Ensure animals are healthy and properly acclimatized before starting the experiment.
Issue 2: High variability in Colony Forming Unit (CFU) assays.
Possible Cause Troubleshooting Step
Inconsistent Cell Plating Density Ensure accurate cell counting and uniform cell suspension before plating. High or low cell density can affect colony growth.
Improper Methylcellulose Viscosity Ensure the methylcellulose-based medium is at the correct temperature and properly mixed to achieve a homogenous viscosity for even cell distribution.
Cytokine Inactivity Use fresh, properly stored, and validated batches of cytokines (e.g., SCF, IL-3, IL-6) in the culture medium.
Incubator Conditions Maintain a stable and calibrated incubator environment (37°C, 5% CO₂, and high humidity).[4] Fluctuations can impact colony formation.
Subjective Colony Counting Establish clear, standardized criteria for identifying and counting colonies. Have a second researcher independently score a subset of plates to ensure consistency.

Quantitative Data Summary

Table 1: Preclinical Maximum Tolerated Doses (MTDs) of PNU-159548

SpeciesSingle Administration MTDCyclic Study MTDDose-Limiting ToxicityReference
Mouse2.5 mg/kgNot ReportedMyelosuppression[3]
Rat1.6 mg/kg0.18 mg/kg/dayMyelosuppression[3]
Dog0.3 mg/kg0.05 mg/kg/dayMyelosuppression[3]

Table 2: Clinical Phase I Dose-Limiting Toxicities (DLTs) of PNU-159548

Patient PopulationMTDDose-Limiting ToxicityReference
Heavily Pretreated14 mg/m²Thrombocytopenia[5]
Minimally/Non-Pretreated16 mg/m²Thrombocytopenia[5]

Table 3: Efficacy of Pegfilgrastim in Managing Chemotherapy-Induced Neutropenia (General Data)

EndpointPegfilgrastim GroupPlacebo/No G-CSF Groupp-valueReference
Incidence of Febrile Neutropenia1.2%68.8%< 0.001[5]
Mean Duration of Severe Neutropenia (Days)1.21.2 (vs. Filgrastim)Not Significant[11]

Note: Data in Table 3 is from studies with different chemotherapeutic agents but illustrates the potential benefit of G-CSF in a similar context.

Experimental Protocols

Key Experiment: Colony Forming Unit-Granulocyte Macrophage (CFU-GM) Assay for Myelotoxicity Assessment

This protocol is adapted from established methods for evaluating drug-induced myelotoxicity.[1][4]

1. Objective: To determine the in vitro inhibitory effect of PNU-159548 on the proliferation and differentiation of hematopoietic progenitor cells into granulocyte and macrophage colonies.

2. Materials:

  • Bone marrow mononuclear cells (BMMCs) from mice or human umbilical cord blood mononuclear cells.

  • Iscove's Modified Dulbecco's Medium (IMDM).

  • Fetal Bovine Serum (FBS).

  • Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines (e.g., murine or human SCF, IL-3, IL-6).

  • PNU-159548 stock solution and vehicle control.

  • 35 mm culture dishes.

  • Sterile water.

3. Procedure:

  • Isolate BMMCs using a standard density gradient centrifugation method.

  • Resuspend cells in IMDM with 2% FBS and perform a cell count.

  • Prepare serial dilutions of PNU-159548 in IMDM.

  • In a sterile tube, combine the methylcellulose-based medium, BMMCs (at a final concentration of 4 x 10⁵ cells/mL), and the PNU-159548 dilution or vehicle control.

  • Gently vortex the mixture and let it stand for 5 minutes for bubbles to dissipate.

  • Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into duplicate 35 mm culture dishes.

  • Distribute the medium evenly by gently tilting and rotating the dishes.

  • Place the culture dishes in a larger petri dish with an open dish of sterile water to maintain humidity.

  • Incubate at 37°C, 5% CO₂, and 95% humidity for 7-12 days for murine cells or 14 days for human cells.

  • Using an inverted microscope, count the number of CFU-GM colonies (defined as aggregates of >40 cells).

4. Data Analysis:

  • Calculate the mean colony count for each PNU-159548 concentration.

  • Express the results as a percentage of the vehicle control.

  • Determine the IC₅₀ value (the concentration of PNU-159548 that inhibits colony formation by 50%) by plotting a dose-response curve.

Visualizations

PNU159548_Mechanism_of_Action PNU PNU-159548 Cell Rapidly Dividing Cell (e.g., HSPC, Cancer Cell) PNU->Cell Intercalation DNA Intercalation PNU->Intercalation Alkylation DNA Alkylation (Guanine residues) PNU->Alkylation DNA Nuclear DNA Cell->DNA Damage DNA Damage & Double-Strand Breaks DNA->Damage Intercalation->DNA interferes with Alkylation->DNA modifies Arrest Cell Cycle Arrest (G2/M Phase) Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis Myelosuppression Myelosuppression Apoptosis->Myelosuppression in HSPCs AntiTumor Anti-Tumor Effect Apoptosis->AntiTumor in Cancer Cells

Caption: Mechanism of PNU-159548-induced cytotoxicity.

Myelosuppression_Mitigation_Workflow cluster_experiment Experimental Workflow cluster_intervention Mitigation Strategies cluster_outcome Outcome Assessment PNU_treatment Administer PNU-159548 to in vivo model Monitor Monitor Hematological Parameters (CBC) PNU_treatment->Monitor Trilaciclib Pre-treat with Trilaciclib (CDK4/6 Inhibitor) PNU_treatment->Trilaciclib Prior to Myelosuppression Severe Myelosuppression Detected? Monitor->Myelosuppression GCSF Administer G-CSF (e.g., Pegfilgrastim) Myelosuppression->GCSF Yes Dose_Adjust Dose Reduction/ Schedule Adjustment Myelosuppression->Dose_Adjust Yes Recovery Accelerated Neutrophil Recovery GCSF->Recovery Trilaciclib->PNU_treatment Protection HSPC Protection & Reduced Myelosuppression Trilaciclib->Protection Tolerability Improved Tolerability of PNU-159548 Dose_Adjust->Tolerability

Caption: Strategies to mitigate PNU-159548 myelosuppression.

Hematopoiesis_Signaling cluster_proliferation Self-Renewal & Proliferation cluster_differentiation Differentiation cluster_drug_effect Drug Intervention HSC Hematopoietic Stem Cell (HSC) Quiescence Quiescence (G0) HSC->Quiescence MPP Multipotent Progenitor (MPP) HSC->MPP G1 G1 Phase S S Phase (DNA Synthesis) G1->S CDK4/6 Activity G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->HSC Quiescence->G1 Enter Cell Cycle CMP Common Myeloid Progenitor (CMP) MPP->CMP GMP Granulocyte-Macrophage Progenitor (GMP) CMP->GMP Neutrophil Neutrophil GMP->Neutrophil Macrophage Macrophage GMP->Macrophage PNU PNU-159548 (DNA Alkylating Agent) PNU->S Induces DNA Damage Trila Trilaciclib (CDK4/6 Inhibitor) Trila->G1 Induces G1 Arrest GCSF_node G-CSF GCSF_node->GMP Stimulates Proliferation & Differentiation

Caption: Key signaling in hematopoiesis and drug intervention points.

References

PNU-159548 dose-limiting toxicities in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding PNU-159548, focusing on dose-limiting toxicities observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the established dose-limiting toxicity (DLT) for PNU-159548 in clinical trials?

The primary dose-limiting toxicity (DLT) for PNU-159548, as determined in Phase I clinical studies, is thrombocytopenia.[1][2] This was observed in patients with advanced solid tumors.

Q2: At what dose levels were the dose-limiting toxicities observed?

The maximum tolerated dose (MTD) was reached at 14 mg/m² in minimally pretreated/non-pretreated (MP) patients and 16 mg/m² in heavily pretreated (HP) patients, with thrombocytopenia being the DLT at these levels.[1]

Q3: Were there any other significant adverse events reported in the clinical trials besides the DLT?

Yes, a notable adverse event was a hypersensitivity reaction, which occurred in 8 patients across various dose levels.[1] This reaction was characterized by symptoms such as fever with chills, erythema, facial edema, and dyspnea.[1]

Q4: What is the recommended dose of PNU-159548 for Phase II studies?

Based on the Phase I trial results, the recommended doses for Phase II studies are 12 mg/m² for heavily pretreated (HP) patients and 14 mg/m² for minimally pretreated (MP) patients.[1] These doses are administered intravenously over 10 minutes, with courses repeated every 21 days.[1]

Q5: How does the toxicity profile of PNU-159548 compare to other anthracyclines like doxorubicin (B1662922)?

Preclinical studies in rat models have indicated that PNU-159548 is significantly less cardiotoxic than doxorubicin at equimyelosuppressive doses.[3][4] While PNU-159548 caused dose-dependent myelotoxicity, its cardiotoxicity was found to be less than one-twentieth of that induced by doxorubicin.[3][4] Other toxicities observed with PNU-159548 in these preclinical models included a reversible increase in liver weight and non-reversible testicular atrophy.[3][4]

Troubleshooting Guide for Preclinical and Clinical Researchers

Issue: Unexpectedly high levels of thrombocytopenia are observed in an in vivo animal study.

Possible Cause: The animal model may be more sensitive to the myelosuppressive effects of PNU-159548.

Suggested Solution:

  • Review the dosing regimen. Ensure it aligns with established preclinical data. For instance, a dose of 0.5 mg/kg per week of PNU-159548 was found to be equimyelotoxic to 1.0 mg/kg per week of doxorubicin in rats.[3][4]

  • Increase the frequency of platelet count monitoring to establish a clear timeline of the toxic effects.

  • Consider dose de-escalation in subsequent cohorts to determine a maximum tolerated dose specific to the animal model being used.

Issue: An unexpected hypersensitivity reaction is noted during drug administration in a preclinical model.

Possible Cause: The formulation or vehicle of PNU-159548 may be contributing to the reaction.

Suggested Solution:

  • Analyze the components of the drug formulation for potential immunogenic substances.

  • Consider premedication with antihistamines or corticosteroids in the animal model to mitigate the reaction, although this may interfere with the study's primary endpoints.

  • Evaluate alternative, less immunogenic vehicle formulations if possible.

Data Presentation

Table 1: Dose-Limiting Toxicities of PNU-159548 in Phase I Clinical Trials

Patient PopulationDose Range Studied (mg/m²)Maximum Tolerated Dose (MTD) (mg/m²)Dose-Limiting Toxicity (DLT)
Heavily Pretreated (HP)1.0 - 1614Thrombocytopenia
Minimally Pretreated/Non-Pretreated (MP)1.0 - 1616Thrombocytopenia

Data sourced from a Phase I study in patients with advanced solid tumors.[1]

Experimental Protocols

Phase I Clinical Trial Methodology for PNU-159548

  • Objectives: To determine the dose-limiting toxicities (DLTs), establish the maximum tolerated dose (MTD), and assess the pharmacokinetics of PNU-159548.[1]

  • Patient Population: Individuals with advanced solid tumors.[1]

  • Dosing and Administration: PNU-159548 was administered intravenously over 10 or 60 minutes.[1] Doses were escalated in cohorts of patients, ranging from 1.0 to 16 mg/m².[1]

  • Treatment Cycle: Courses were repeated every 21 days.[1]

  • Pharmacokinetic Analysis: Plasma samples were collected during the first course to measure the concentrations of PNU-159548 and its active metabolite, PNU-169884, using high-performance liquid chromatography with mass spectrometric detection.[1]

Visualizations

Mechanism of Action of PNU-159548

The antitumor activity of PNU-159548 is attributed to a dual mechanism of action.[1] It acts as a DNA intercalating agent and also causes alkylation of guanines in the major groove of DNA.[1]

G cluster_drug PNU-159548 cluster_dna Cellular Target: DNA cluster_effect Downstream Effects drug PNU-159548 intercalation DNA Intercalation drug->intercalation alkylation Alkylation of Guanines drug->alkylation dna_damage DNA Damage intercalation->dna_damage alkylation->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Dual mechanism of action of PNU-159548 leading to apoptosis.

References

Technical Support Center: Managing Hypersensitivity Reactions to PNU-159548

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hypersensitivity reactions (HSRs) to PNU-159548, a novel alkycycline agent. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address potential issues encountered during experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is PNU-159548 and what is its mechanism of action?

PNU-159548, also known as 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin, is a cytotoxic agent belonging to the alkycycline class of compounds.[1] Its primary mechanism of action involves a dual process of DNA intercalation and the alkylation of guanine (B1146940) bases within the DNA major groove.[1] This dual action disrupts DNA replication and transcription, leading to cell death. PNU-159548 has demonstrated a broad spectrum of antitumor activity in both in-vitro and in-vivo models.[2][3]

Q2: What are the reported hypersensitivity reactions to PNU-159548 in clinical trials?

Phase I clinical trials involving patients with advanced solid tumors reported hypersensitivity reactions in approximately 11.6% of patients (8 out of 69) across various dose levels.[1] The observed symptoms were characterized by:

  • Fever with chills

  • Erythema (redness of the skin)

  • Facial edema (swelling)

  • Dyspnea (shortness of breath)[1]

Q3: What are the potential mechanisms underlying hypersensitivity to PNU-159548?

While the exact mechanisms for PNU-159548-induced hypersensitivity are not fully elucidated, reactions to chemotherapeutic agents can be categorized into Type I (IgE-mediated) and non-IgE-mediated reactions. Given the rapid onset of symptoms observed in some cases with similar drugs, an IgE-mediated response involving mast cell and basophil degranulation is a plausible mechanism. Non-IgE-mediated reactions, potentially involving cytokine release, are also possible.

Q4: Are there any known risk factors for developing a hypersensitivity reaction to PNU-159548?

Specific risk factors for PNU-159548 hypersensitivity have not been identified. However, general risk factors for drug hypersensitivity reactions include a history of allergies to other medications, atopy, and repeated exposure to the drug.[4]

II. Troubleshooting Guides

This section provides guidance for managing hypersensitivity-related issues that may arise during in-vitro and in-vivo experiments.

In-Vitro Troubleshooting

Problem: Unexpected cell death or activation in in-vitro assays at concentrations below the expected cytotoxic range.

Possible Cause Troubleshooting Step
Mast cell or basophil degranulation in primary cell cultures or co-cultures. 1. Microscopic Examination: Visually inspect cells for signs of degranulation (e.g., membrane ruffling, release of granular contents).2. Histamine (B1213489) Release Assay: Measure histamine levels in the cell culture supernatant using an ELISA kit.3. Pre-treatment with Mast Cell Stabilizers: Pre-incubate cells with agents like cromolyn (B99618) sodium before adding PNU-159548 to see if the effect is mitigated.
Non-specific inflammatory response. 1. Cytokine Profiling: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant using a multiplex immunoassay.2. Use of Anti-inflammatory Agents: Co-administer anti-inflammatory agents like dexamethasone (B1670325) to determine if the cellular response is reduced.
Contamination of cell culture. 1. Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination.2. Sterility Check: Ensure all reagents and media are sterile.
In-Vivo Troubleshooting

Problem: Animals exhibit signs of hypersensitivity (e.g., piloerection, scratching, respiratory distress, lethargy) shortly after PNU-159548 administration.

Possible Cause Troubleshooting Step
Anaphylactic or anaphylactoid reaction. 1. Immediate Discontinuation: Stop the administration of PNU-159548 immediately.2. Symptomatic Treatment: Administer supportive care as per institutional guidelines, which may include epinephrine, antihistamines, and corticosteroids.3. Dose Reduction: For subsequent experiments, consider a lower starting dose.4. Desensitization Protocol: Implement a pre-emptive desensitization protocol (see Section III).
Vehicle-induced reaction. 1. Vehicle Control Group: Always include a control group that receives only the vehicle used to dissolve PNU-159548.2. Alternative Vehicle: If the vehicle is suspected, explore alternative, less immunogenic vehicles.
Strain-specific sensitivity. 1. Literature Review: Check for reports of hypersensitivity to similar compounds in the specific animal strain being used.2. Pilot Study with Different Strains: If feasible, conduct a small pilot study using a different animal strain.

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to managing and investigating hypersensitivity to PNU-159548.

A. In-Vitro Mast Cell Degranulation Assay

Objective: To determine if PNU-159548 induces degranulation in mast cells, a key event in Type I hypersensitivity reactions.

Materials:

  • RBL-2H3 rat basophilic leukemia cell line (a common model for mast cells)

  • PNU-159548

  • Cell culture medium (e.g., MEM with 20% FBS)

  • Tyrode's buffer

  • Triton X-100 (for positive control)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Citrate (B86180) buffer

  • 96-well plates

  • Spectrophotometer (405 nm)

Methodology:

  • Cell Culture: Culture RBL-2H3 cells to 80-90% confluency.

  • Seeding: Seed 5 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Sensitization (Optional): For IgE-mediated responses, sensitize cells with anti-DNP IgE for 24 hours.

  • Washing: Wash cells twice with Tyrode's buffer.

  • Treatment: Add varying concentrations of PNU-159548 (and controls: vehicle, positive control Triton X-100) to the wells and incubate for 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • β-Hexosaminidase Assay:

    • Add supernatant to a new 96-well plate.

    • Add pNAG in citrate buffer and incubate for 1 hour at 37°C.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the positive control.

B. In-Vivo Desensitization Protocol for PNU-159548 in a Murine Model

Objective: To safely administer a therapeutic dose of PNU-159548 to animals with known or suspected hypersensitivity. This protocol is adapted from established chemotherapy desensitization protocols.

Materials:

  • PNU-159548

  • Sterile saline or other appropriate vehicle

  • Premedication: Dexamethasone, Diphenhydramine (H1 blocker), Ranitidine (H2 blocker)

  • Infusion pumps

  • Animal monitoring equipment

Methodology:

  • Premedication: 30-60 minutes prior to the desensitization protocol, administer premedication to the animals (e.g., Dexamethasone 1 mg/kg IP, Diphenhydramine 10 mg/kg IP, Ranitidine 5 mg/kg IP).

  • PNU-159548 Dilutions: Prepare three sterile solutions of PNU-159548 in the chosen vehicle at the following concentrations relative to the final therapeutic dose:

    • Solution 1: 1:100 dilution

    • Solution 2: 1:10 dilution

    • Solution 3: 1:1 (undiluted)

  • 12-Step Infusion Protocol: Administer the solutions intravenously over a total of 90 minutes according to the following schedule. Continuously monitor the animal for any signs of hypersensitivity.

StepSolutionInfusion Rate (% of total volume/15 min)Dose Administered (% of total)
11 (1:100)2.5%0.025%
21 (1:100)5%0.075%
31 (1:100)10%0.175%
41 (1:100)20%0.375%
52 (1:10)2.5%0.625%
62 (1:10)5%1.125%
72 (1:10)10%2.125%
82 (1:10)20%4.125%
93 (1:1)2.5%6.625%
103 (1:1)5%11.625%
113 (1:1)10%21.625%
123 (1:1)Remaining volume100%
  • Management of Breakthrough Reactions: If signs of hypersensitivity occur, immediately stop the infusion. Once symptoms resolve, the infusion can be restarted at 50% of the rate at which the reaction occurred, with subsequent escalations as tolerated.

IV. Visualizations

Diagrams of Signaling Pathways and Workflows

G cluster_0 Potential Type I Hypersensitivity Pathway for PNU-159548 PNU159548 PNU-159548 IgE IgE Antibodies PNU159548->IgE Binds to form hapten-carrier complex MastCell Mast Cell / Basophil IgE->MastCell Binds to FcεRI receptors CrossLinking Cross-linking of FcεRI receptors SignalTransduction Signal Transduction Cascade (e.g., Syk, LAT, PLCγ activation) Degranulation Degranulation SignalTransduction->Degranulation Mediators Release of Histamine, Leukotrienes, Prostaglandins Degranulation->Mediators Symptoms Clinical Symptoms (Erythema, Edema, Dyspnea) Mediators->Symptoms

Caption: Potential IgE-mediated hypersensitivity pathway for PNU-159548.

G cluster_1 In-Vivo Desensitization Workflow Start Suspected/Confirmed Hypersensitivity to PNU-159548 Premedicate Administer Premedication (Dexamethasone, Antihistamines) Start->Premedicate PrepareDilutions Prepare PNU-159548 Dilutions (1:100, 1:10, 1:1) Premedicate->PrepareDilutions StartInfusion Begin 12-Step Graded Infusion PrepareDilutions->StartInfusion Monitor Continuously Monitor for Hypersensitivity Symptoms StartInfusion->Monitor Reaction Reaction Occurs? Monitor->Reaction StopInfusion Stop Infusion Administer Supportive Care Reaction->StopInfusion Yes ContinueInfusion Continue and Complete Infusion Protocol Reaction->ContinueInfusion No Restart Restart at 50% of the reaction rate StopInfusion->Restart Restart->Monitor End Successful Administration of Therapeutic Dose ContinueInfusion->End

Caption: Workflow for in-vivo desensitization to PNU-159548.

References

Improving the therapeutic index of PNU-159548

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PNU-159548, a potent anthracycline analogue with significant antitumor activity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of PNU-159548 and strategies to enhance its therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PNU-159548?

A1: PNU-159548 is a novel cytotoxic agent that functions through a dual mechanism: DNA intercalation and alkylation of guanine (B1146940) residues in the DNA major groove. This leads to DNA damage, inhibition of topoisomerase II, and ultimately, induction of apoptosis in cancer cells.

Q2: What are the main advantages of PNU-159548 over conventional anthracyclines like doxorubicin (B1662922)?

A2: The primary advantage of PNU-159548 is its significantly lower cardiotoxicity compared to doxorubicin at equimyelosuppressive doses.[1][2][3] Preclinical studies have shown that the cardiotoxicity of PNU-159548 is less than one-twentieth of that induced by doxorubicin.[1][2] This suggests a substantially improved therapeutic index.

Q3: What is the dose-limiting toxicity of PNU-159548?

A3: The dose-limiting toxicity (DLT) of PNU-159548 in both preclinical and clinical studies is myelosuppression, specifically thrombocytopenia (a decrease in platelet count).[4]

Q4: In which cancer models has PNU-159548 shown efficacy?

A4: PNU-159548 has demonstrated a broad spectrum of antitumor activity in preclinical models, including ovarian, breast, and human small cell lung carcinomas, as well as colon, pancreatic, gastric, and renal carcinomas, astrocytoma, and melanoma.[5] It has also shown activity against tumor cell lines with different resistance mechanisms.[6]

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with PNU-159548.

Issue 1: Drug Precipitation in Cell Culture Media

  • Question: I am observing precipitation of PNU-159548 in my cell culture medium. What can I do to improve its solubility?

  • Answer: PNU-159548, like many anthracyclines, can have limited aqueous solubility. Here are some troubleshooting steps:

    • Solvent Selection: PNU-159548 has been dissolved in Cremophor/ethanol (6.5:3.5 v/v) or 10% Tween 80 for in vivo studies.[7] For in vitro assays, a small amount of a suitable solvent like DMSO can be used to prepare a concentrated stock solution, which is then further diluted in culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • pH of the Medium: Ensure the pH of your culture medium is stable, as pH changes can affect the solubility of the compound.

    • Preparation of Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Filtration: After diluting the stock solution in the medium, you can filter it through a 0.22 µm syringe filter to remove any micro-precipitates before adding it to the cells.

Issue 2: High Variability in In Vitro Cytotoxicity Assays (e.g., MTT Assay)

  • Question: My MTT assay results with PNU-159548 show high well-to-well and plate-to-plate variability. How can I improve the consistency of my results?

  • Answer: Variability in colorimetric assays is a common issue. Consider the following:

    • Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Perform a cell density optimization experiment to find the optimal number of cells that are in the logarithmic growth phase throughout the experiment.[8]

    • Drug Distribution: Mix the plate gently after adding the drug to ensure even distribution in each well.

    • Incubation Time: Use a consistent incubation time for drug treatment.

    • MTT Reagent and Solubilization: Ensure the MTT reagent is fresh and protected from light. After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of the formazan (B1609692) crystals by gentle pipetting or using a plate shaker before reading the absorbance.[9] Incomplete dissolution is a major source of variability.[10]

    • Washing Step: Given that PNU-159548 is colored, it can interfere with the absorbance reading. A wash step with PBS after drug treatment and before adding the MTT reagent can help to reduce this interference.[9][11]

Issue 3: Managing Myelosuppression in Animal Models

  • Question: I am observing severe myelosuppression in my animal models treated with PNU-159548, leading to high morbidity. How can I manage this?

  • Answer: Myelosuppression is the expected dose-limiting toxicity.[12][13][14]

    • Dose Adjustment: If excessive toxicity is observed, consider reducing the dose of PNU-159548. The maximum tolerated dose (MTD) can vary between different animal strains and models.[15]

    • Monitoring: Regularly monitor the animals' complete blood counts (CBCs), especially platelet and neutrophil counts, to track the nadir (the lowest point of blood cell counts) and recovery.[16]

    • Supportive Care: Provide supportive care as per your institution's animal care guidelines, which may include a sterile environment and softened food to minimize the risk of infection and bleeding.

    • Co-administration of Growth Factors: Consider co-administration of hematopoietic growth factors like Granulocyte-Colony Stimulating Factor (G-CSF) to mitigate neutropenia.[17][18][19][20][21] The timing of G-CSF administration relative to chemotherapy is crucial for its efficacy.[19]

Data Presentation

Table 1: In Vitro Cytotoxicity of PNU-159548 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (ng/mL)
A2780OvarianData not specified
A549Lung>200
HCT-116Colon19.1
HeLaCervical>200
MCF-7Breast17.5
PC3Prostate9.02
Note: IC50 values can vary depending on the specific experimental conditions, such as drug exposure time and the assay used.
Table 2: In Vivo Antitumor Efficacy of PNU-159548 in Human Tumor Xenografts
Tumor ModelTreatment ScheduleTumor Growth Inhibition (T/C%)
A2780 (Ovarian)Data not specifiedData not specified
HT-29 (Colon)Data not specifiedData not specified
T/C% = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C% indicates higher antitumor activity.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of PNU-159548 on adherent cancer cell lines.

Materials:

  • PNU-159548

  • Human cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Drug Treatment: Prepare serial dilutions of PNU-159548 in serum-free medium from a concentrated stock solution. Remove the medium from the wells and add 100 µL of the PNU-159548 dilutions. Include untreated control wells with medium and vehicle control wells with the highest concentration of the solvent used for the drug stock. Incubate for the desired treatment period (e.g., 48 or 72 hours).[9]

  • MTT Addition: After the incubation period, carefully remove the medium. To minimize interference from the color of PNU-159548, wash the cells once with 100 µL of PBS.[9] Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][22]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration.[9]

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous tumor xenograft model in athymic nude mice.

Materials:

  • Human cancer cells (e.g., 3 x 10^6 cells per injection)[23]

  • Athymic nude mice (4-6 weeks old)[23]

  • Matrigel (optional, can improve tumor take rate)

  • PNU-159548 formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash the cells with sterile PBS and resuspend them in a suitable medium, with or without Matrigel, at a concentration of approximately 3 x 10^7 cells/mL.[23] Keep the cells on ice.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the flank of each mouse.[23]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors are palpable, measure their dimensions with calipers 2-3 times a week. Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.[24]

  • Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[25]

  • Drug Administration: Administer PNU-159548 to the treatment group according to the planned dose and schedule (e.g., intravenous injection once weekly).[1][2][3] The control group should receive the vehicle.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Pharmacokinetic Analysis by HPLC-MS/MS

This protocol provides a general workflow for the quantification of PNU-159548 in plasma samples.

Materials:

  • Plasma samples from PNU-159548-treated subjects

  • Internal standard (IS)

  • Acetonitrile (B52724) for protein precipitation

  • HPLC-MS/MS system

Procedure:

  • Sample Preparation: To a small volume of plasma (e.g., 200 µL), add the internal standard. Precipitate the plasma proteins by adding a sufficient volume of acetonitrile (e.g., 400 µL).[26]

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 15,000 x g) to pellet the precipitated proteins.[26]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

  • HPLC-MS/MS Analysis: Inject an aliquot of the supernatant into the HPLC-MS/MS system. The chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile with formic acid).[26]

  • Detection: The detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both PNU-159548 and the internal standard.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of PNU-159548 in the unknown samples.

Mandatory Visualizations

Signaling Pathway

PNU159548_Mechanism PNU PNU-159548 DNA Nuclear DNA PNU->DNA Enters Nucleus Intercalation DNA Intercalation DNA->Intercalation Alkylation Guanine Alkylation DNA->Alkylation Damage DNA Double-Strand Breaks Intercalation->Damage Alkylation->Damage ATM_ATR ATM/ATR Activation Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: PNU-159548 induced DNA damage and p53-mediated apoptosis pathway.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Pharmacokinetic Analysis CellCulture 1. Cancer Cell Culture Cytotoxicity 2. Cytotoxicity Assay (MTT) Determine IC50 CellCulture->Cytotoxicity Xenograft 3. Xenograft Model Establishment Cytotoxicity->Xenograft Treatment 4. PNU-159548 Treatment Xenograft->Treatment Efficacy 5. Tumor Growth Inhibition Assessment Treatment->Efficacy Toxicity 6. Toxicity Monitoring (Myelosuppression) Treatment->Toxicity PK_study 7. Pharmacokinetic Study in Animals Efficacy->PK_study Sample_Collection 8. Plasma Sample Collection PK_study->Sample_Collection HPLC 9. HPLC-MS/MS Analysis Sample_Collection->HPLC

Caption: Preclinical evaluation workflow for PNU-159548.

Logical Relationship for Improving Therapeutic Index

Therapeutic_Index_Improvement cluster_strategies Strategies PNU PNU-159548 DLT Dose-Limiting Toxicity (Myelosuppression) PNU->DLT Goal Improve Therapeutic Index DLT->Goal Address Combination Combination Therapy (e.g., with G-CSF) Combination->Goal Mitigate Toxicity Delivery Novel Drug Delivery Systems (Liposomes, Nanoparticles) Delivery->Goal Enhance Tumor Targeting Reduce Systemic Exposure

Caption: Strategies to improve the therapeutic index of PNU-159548.

References

PNU-159548 Intravenous Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the intravenous administration of PNU-159548. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation, address common experimental challenges, and offer troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: What are the known formulation approaches for intravenous PNU-159548?

A1: Published preclinical and clinical studies indicate that PNU-159548, owing to its likely poor aqueous solubility, has been formulated for intravenous administration using two main strategies: as a freeze-dried colloidal lipid dispersion and by using solubilizing excipients such as a Cremophor/ethanol mixture or Tween 80[1]. The use of a colloidal dispersion as a vehicle control in some studies further suggests that managing the solubility of PNU-159548 is a critical formulation challenge[2][3][4].

Q2: My PNU-159548 formulation appears cloudy or shows precipitation after reconstitution. What could be the cause?

A2: Cloudiness or precipitation upon reconstitution of a lyophilized PNU-159548 formulation can be attributed to several factors:

  • Incomplete solubilization: The reconstitution vehicle may not be adequate to fully solubilize the drug. Ensure the correct vehicle and volume are used as specified in your protocol.

  • Temperature effects: The temperature of the reconstitution medium can affect solubility. Check if your protocol specifies a particular temperature for reconstitution.

  • pH shift: The pH of the reconstituted solution might be outside the optimal range for PNU-159548 solubility.

  • Degradation: PNU-159548 may have degraded during storage, leading to less soluble byproducts.

Q3: What are the potential stability issues for PNU-159548 intravenous formulations?

A3: As an anthracycline derivative, PNU-159548 may be susceptible to degradation, affecting its potency and safety. Key stability concerns include:

  • Hydrolysis: Like other anthracyclines, PNU-159548 may be prone to hydrolysis, especially at non-optimal pH.

  • Oxidation: The molecular structure may be susceptible to oxidation. The use of antioxidants in the formulation could mitigate this[5][6].

  • Photodegradation: Many anthracyclines are light-sensitive. It is advisable to protect PNU-159548 solutions from light.

Q4: Are there any known incompatibilities of PNU-159548 with common intravenous fluids?

A4: While specific data for PNU-159548 is limited, studies on other anthracyclines have shown instabilities in certain infusion fluids. For instance, doxorubicin (B1662922) shows considerable degradation in 0.9% sodium chloride and Lactated Ringer's solutions, while being stable in 5% dextrose solutions[7]. It is therefore recommended to assess the compatibility of your PNU-159548 formulation with the intended infusion fluid.

Troubleshooting Guides

Issue 1: Poor Drug Solubility and Precipitation
  • Symptom: Visible particulates, cloudiness, or crystallization in the reconstituted solution or upon dilution in infusion fluids.

  • Possible Causes & Solutions:

CauseRecommended Action
Incorrect Vehicle Verify the composition and pH of your reconstitution/dilution vehicle against the protocol.
Low Temperature Perform reconstitution at the temperature specified in the protocol, as solubility is often temperature-dependent.
Insufficient Mixing Gently swirl or vortex the vial as recommended to ensure complete dissolution. Avoid vigorous shaking which can cause foaming or denaturation in lipid-based formulations.
Precipitation on Dilution This can occur with co-solvent-based formulations when diluted in an aqueous infusion fluid. Consider using a lipid-based formulation like a colloidal dispersion to prevent this.
Issue 2: Formulation Instability and Drug Degradation
  • Symptom: Loss of potency over time, change in color or pH of the solution.

  • Possible Causes & Solutions:

CauseRecommended Action
pH Shift Buffer the formulation to maintain a stable pH.
Oxidation Include an antioxidant in the formulation. Store under an inert gas like nitrogen or argon.
Photodegradation Protect the formulation from light at all stages of preparation, storage, and administration.
Incompatible Excipients Ensure all excipients are compatible with PNU-159548. For lyophilized products, ensure the cryoprotectants and bulking agents do not adversely affect stability[5][8].

Quantitative Data Summary

Due to the limited publicly available data on the specific formulation of PNU-159548, this table summarizes general formulation approaches for poorly soluble drugs and specific information gleaned from PNU-159548 literature.

ParameterFormulation ApproachVehicle/ExcipientsConcentration/RatioReference
Solubilization Co-solventsCremophor / Ethanol6.5:3.5 v/v[1]
SurfactantTween 8010%[1]
Lipid-Based Colloidal DispersionNot specifiedNot specified[2][3][4]
Lyophilization Freeze-dried powderNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized PNU-159548 Colloidal Dispersion
  • Bring the lyophilized PNU-159548 vial and the reconstitution vehicle (e.g., Sterile Water for Injection, USP) to room temperature.

  • Aseptically withdraw the specified volume of the reconstitution vehicle using a sterile syringe.

  • Slowly inject the vehicle into the vial containing the lyophilized PNU-159548, directing the stream against the inner wall of the vial to minimize foaming.

  • Gently swirl the vial to facilitate dissolution. Do not shake vigorously.

  • Allow the vial to stand for a few minutes to ensure complete dissolution.

  • Visually inspect the solution for any particulate matter or discoloration before administration.

Protocol 2: Preparation of PNU-159548 in a Co-solvent System
  • Prepare the co-solvent vehicle (e.g., Cremophor/ethanol at a 6.5:3.5 v/v ratio) in a sterile container.

  • Weigh the required amount of PNU-159548 powder.

  • Add the PNU-159548 powder to the co-solvent vehicle.

  • Gently mix or vortex until the drug is completely dissolved.

  • For administration, this concentrated solution should be diluted with a suitable infusion fluid (e.g., 5% Dextrose Injection) to the final desired concentration. The dilution should be performed slowly with gentle mixing to avoid precipitation.

Visualizations

G Troubleshooting Workflow for PNU-159548 Formulation Issues cluster_0 Observation cluster_1 Initial Checks cluster_2 Troubleshooting Actions cluster_3 Resolution start Formulation Issue Observed (e.g., Precipitation, Degradation) check_protocol Verify Protocol Compliance (Vehicle, Temperature, Mixing) start->check_protocol check_storage Check Storage Conditions (Temperature, Light Exposure) start->check_storage adjust_vehicle Adjust Reconstitution/ Dilution Vehicle check_protocol->adjust_vehicle Non-compliance add_excipients Consider Adding Stabilizers (Buffers, Antioxidants) check_protocol->add_excipients Compliance OK, issue persists optimize_conditions Optimize Environmental Conditions (Temp, Light) check_storage->optimize_conditions Non-compliance resolved Issue Resolved adjust_vehicle->resolved optimize_conditions->resolved add_excipients->resolved

Caption: Troubleshooting workflow for PNU-159548 formulation.

G General Formulation Strategies for Poorly Soluble PNU-159548 cluster_0 Formulation Approaches PNU159548 PNU-159548 Powder cosolvent Co-solvent System (e.g., Cremophor/Ethanol) PNU159548->cosolvent surfactant Surfactant Micelles (e.g., Tween 80) PNU159548->surfactant lipid Lipid-Based System (Colloidal Dispersion) PNU159548->lipid final_product Injectable Solution/ Dispersion cosolvent->final_product surfactant->final_product lyophilization Lyophilization (Freeze-drying) lipid->lyophilization reconstitution Reconstitution (Sterile Vehicle) lyophilization->reconstitution reconstitution->final_product

Caption: PNU-159548 formulation strategies.

References

Technical Support Center: PNU-159548 In Vivo Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the in vivo off-target effects of PNU-159548.

Troubleshooting Guides

This section provides solutions to common issues encountered during the in vivo assessment of PNU-159548-induced off-target effects.

Myelosuppression Assessment

Issue 1: Inconsistent Complete Blood Count (CBC) Results

  • Question: My CBC results for PNU-159548-treated animals show high variability between individuals in the same dose group. What could be the cause?

  • Answer: High variability in CBC results can stem from several factors. Firstly, ensure consistent blood collection methodology, as different techniques (e.g., retro-orbital vs. tail vein) can yield different results.[1] Secondly, improper sample handling, such as inadequate mixing with anticoagulant or delayed analysis, can lead to platelet clumping and inaccurate counts.[2] Lastly, the health status of individual animals can influence their response to the compound.

Issue 2: Hemolysis in Blood Samples

  • Question: I am observing hemolysis in my blood samples, which is affecting the accuracy of my red blood cell counts. How can I prevent this?

  • Answer: Hemolysis can be minimized by using appropriate needle gauges for blood collection to reduce shear stress on erythrocytes. Gentle handling of the blood sample and avoiding vigorous shaking are also crucial. Ensure that the anticoagulant is properly mixed by gentle inversion. If hemolysis persists, consider using a different blood collection site.

Issue 3: Difficulty in Identifying Cell Lineages in Bone Marrow Smears

  • Question: I am having trouble differentiating between hematopoietic cell lineages in my bone marrow smears from PNU-159548-treated rats. What could be the problem?

  • Answer: This could be due to suboptimal smear preparation or staining. Ensure that the bone marrow aspirate is spread thinly and evenly on the slide to create a monolayer of cells. Proper staining with Wright-Giemsa or a similar stain is critical for clear morphological detail. Refer to established protocols for bone marrow smear preparation and staining for detailed guidance.

Testicular Toxicity Assessment

Issue 1: Artifacts in Testicular Histology Sections

  • Question: My testicular histology sections show artifacts such as tissue folding, tearing, and uneven staining. How can I improve the quality of my sections?

  • Answer: Histological artifacts can arise at multiple stages.[3][4][5][6][7] Ensure proper fixation of the testicular tissue immediately after collection to prevent autolysis. During tissue processing, ensure complete dehydration and clearing. In the microtomy stage, a sharp blade and correct sectioning angle are essential to avoid tearing and folding. Wrinkling can often be resolved by properly floating the sections on a warm water bath before mounting.

Issue 2: Inconsistent Immunostaining Results

  • Question: I am getting inconsistent results with my immunohistochemistry (IHC) for markers of testicular cell damage. What could be the issue?

  • Answer: Inconsistent IHC staining can be due to variations in antigen retrieval methods, antibody concentrations, or incubation times. It is crucial to optimize these parameters for each antibody. Additionally, ensure that the tissue was properly fixed, as poor fixation can mask antigens. The use of positive and negative controls in each staining run is essential for validating the results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the in vivo off-target effects of PNU-159548.

1. What are the primary off-target effects of PNU-159548 observed in vivo?

The primary off-target toxicities of PNU-159548 observed in preclinical studies are myelosuppression (a decrease in the production of blood cells) and non-reversible testicular atrophy.[8][9] It has also been noted to cause a reversible increase in liver weight.[8]

2. What is the proposed molecular mechanism for PNU-159548-induced myelosuppression and testicular toxicity?

PNU-159548 is an alkycycline, a class of compounds that function as both DNA intercalators (similar to anthracyclines) and DNA alkylating agents.[8] This dual mechanism leads to significant DNA damage in rapidly dividing cells.

  • Myelosuppression: The hematopoietic stem and progenitor cells in the bone marrow are highly proliferative and are therefore susceptible to DNA damage-induced apoptosis. This leads to a reduction in the production of red blood cells, white blood cells, and platelets.

  • Testicular Toxicity: The germ cells in the testes are also rapidly dividing and are highly sensitive to DNA damaging agents. PNU-159548-induced DNA damage can trigger apoptotic pathways in these cells, leading to their depletion and subsequent testicular atrophy.

3. What are the maximum tolerated doses (MTD) of PNU-159548 in different animal models?

The MTD of PNU-159548 varies depending on the species and dosing schedule.

Animal ModelSingle Administration MTDCyclic Administration MTD
Mice2.5 mg/kgNot Reported
Rats1.6 mg/kg0.18 mg/kg/day
Dogs0.3 mg/kg0.05 mg/kg/day

Data sourced from Geroni et al., 2001.[9]

4. How does the cardiotoxicity of PNU-159548 compare to other anthracyclines like doxorubicin (B1662922)?

PNU-159548 has been shown to have significantly lower cardiotoxicity compared to doxorubicin at equimyelotoxic doses.[8] This is a key advantage of this compound.

5. What are the key experimental readouts to assess PNU-159548-induced off-target effects in vivo?

  • For Myelosuppression:

    • Complete Blood Count (CBC) to quantify red blood cells, white blood cells, and platelets.

    • Bone marrow smear analysis to assess cellularity and morphology of hematopoietic progenitor cells.

  • For Testicular Toxicity:

    • Testis weight and volume measurements.

    • Histopathological analysis of testicular tissue to evaluate seminiferous tubule morphology, germ cell depletion, and Sertoli and Leydig cell integrity.

    • Immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67).

Experimental Protocols

Complete Blood Count (CBC) in Mice
  • Blood Collection:

    • Collect approximately 100-200 µL of whole blood from the retro-orbital sinus or facial vein into a microvial containing EDTA as an anticoagulant.

    • Immediately after collection, gently invert the vial 8-10 times to ensure proper mixing and prevent clotting.

  • Analysis:

    • Analyze the blood sample using an automated hematology analyzer calibrated for mouse blood.

    • Key parameters to measure include: White Blood Cell (WBC) count, Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), and Platelet (PLT) count.

  • Data Interpretation:

    • Compare the CBC parameters of PNU-159548-treated mice to those of vehicle-treated control mice. A significant decrease in any of the cell counts is indicative of myelosuppression.

Bone Marrow Smear Analysis in Rats
  • Sample Collection:

    • Euthanize the rat and dissect the femur.

    • Flush the bone marrow from the femoral shaft using a syringe with fetal bovine serum or a suitable buffer.

  • Smear Preparation:

    • Place a drop of the bone marrow suspension on a clean glass slide.

    • Use a second slide at a 30-45 degree angle to spread the suspension evenly across the first slide, creating a feathered edge.

    • Allow the smear to air dry completely.

  • Staining:

    • Stain the smear using a Wright-Giemsa stain according to the manufacturer's instructions.

  • Microscopic Examination:

    • Examine the smear under a light microscope.

    • Assess the overall cellularity of the bone marrow and perform a differential cell count to determine the relative proportions of different hematopoietic cell lineages.

Testicular Histopathology and Immunohistochemistry
  • Tissue Collection and Fixation:

    • Euthanize the animal and carefully dissect the testes.

    • Fix the testes in 10% neutral buffered formalin or Bouin's solution for 24-48 hours.

  • Tissue Processing and Sectioning:

    • Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

    • Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Hematoxylin and Eosin (H&E) Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with H&E to visualize the general morphology of the seminiferous tubules, interstitial cells, and germ cell layers.

  • Immunohistochemistry (IHC):

    • Perform antigen retrieval on the deparaffinized and rehydrated sections.

    • Incubate with primary antibodies against markers of interest (e.g., cleaved caspase-3 for apoptosis, SOX9 for Sertoli cells).

    • Use a suitable secondary antibody and detection system to visualize the protein of interest.

  • Analysis:

    • Evaluate the H&E stained sections for signs of testicular damage, such as germ cell loss, vacuolization of Sertoli cells, and interstitial edema.

    • Quantify the IHC staining to assess changes in protein expression and localization.

Visualizations

PNU159548_Off_Target_Signaling cluster_drug PNU-159548 cluster_cellular Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes In Vivo Off-Target Effects PNU PNU-159548 DNA_Intercalation DNA Intercalation (Anthracycline-like) PNU->DNA_Intercalation DNA_Alkylation DNA Alkylation PNU->DNA_Alkylation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage DNA_Alkylation->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation Apoptosis Apoptosis p53->Apoptosis ATM_ATR->p53 Myelosuppression Myelosuppression Apoptosis->Myelosuppression Testicular_Toxicity Testicular Toxicity Apoptosis->Testicular_Toxicity

Caption: Proposed signaling pathway for PNU-159548-induced off-target effects.

Myelosuppression_Workflow cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_analysis Analysis cluster_endpoint Endpoint Assessment Animal_Dosing Administer PNU-159548 to Animal Models Blood_Collection Peripheral Blood Collection (EDTA) Animal_Dosing->Blood_Collection BM_Aspiration Bone Marrow Aspiration (Femur) Animal_Dosing->BM_Aspiration CBC Complete Blood Count (Automated Analyzer) Blood_Collection->CBC BM_Smear Bone Marrow Smear (Wright-Giemsa Stain) BM_Aspiration->BM_Smear Cell_Counts Quantify Blood Cell Counts CBC->Cell_Counts BM_Cellularity Assess Bone Marrow Cellularity & Morphology BM_Smear->BM_Cellularity

Caption: Experimental workflow for assessing PNU-159548-induced myelosuppression.

Testicular_Toxicity_Workflow cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_processing Histological Processing cluster_analysis Analysis cluster_endpoint Endpoint Assessment Animal_Dosing Administer PNU-159548 to Animal Models Testis_Dissection Testis Dissection & Weight Measurement Animal_Dosing->Testis_Dissection Fixation Fixation in Formalin or Bouin's Solution Testis_Dissection->Fixation Processing Dehydration, Clearing, Paraffin Embedding Fixation->Processing Sectioning Microtomy (4-5 µm sections) Processing->Sectioning HE_Staining H&E Staining Sectioning->HE_Staining IHC_Staining Immunohistochemistry (e.g., Caspase-3, SOX9) Sectioning->IHC_Staining Morphology Evaluate Seminiferous Tubule Morphology HE_Staining->Morphology Apoptosis Quantify Apoptotic Cells IHC_Staining->Apoptosis

Caption: Experimental workflow for assessing PNU-159548-induced testicular toxicity.

References

Technical Support Center: Optimizing PNU-159548 Treatment Schedules for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PNU-159548, a novel alkycycline agent with potent antitumor activity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment schedules and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PNU-159548?

A1: PNU-159548 is a unique cytotoxic agent that functions as both a DNA intercalator and an alkylating agent. It intercalates into the DNA helix and alkylates guanine (B1146940) residues in the major groove, leading to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis.[1] It also acts as a topoisomerase II inhibitor.

Q2: What is the primary dose-limiting toxicity (DLT) observed with PNU-159548?

A2: The primary dose-limiting toxicity of PNU-159548 in both preclinical animal models and human clinical trials is myelosuppression, specifically thrombocytopenia (a low platelet count).[2][3]

Q3: What are the recommended starting doses for preclinical in vivo studies?

A3: The maximum tolerated dose (MTD) of PNU-159548 varies by animal model. In mice, a single administration MTD has been reported as 2.5 mg/kg. For weekly intravenous administration in rats, a dose of 0.5 mg/kg was found to be equimyelotoxic to 1.0 mg/kg of doxorubicin.[4] Researchers should perform a dose-range finding study to determine the optimal dose for their specific model and experimental goals.

Q4: Is PNU-159548 active against drug-resistant cancer cells?

A4: Yes, preclinical studies have shown that PNU-159548 retains its activity against cancer cell lines with common mechanisms of drug resistance, including those overexpressing the MDR-1 gene (multidrug resistance protein 1) and those with alterations in topoisomerase II.[5] Its intracellular uptake is not affected by MDR-1.[5]

Q5: How should PNU-159548 be formulated for in vivo administration?

A5: In preclinical studies, PNU-159548 has been dissolved in vehicles such as a Cremophor/ethanol mixture or Tween 80.[6] A freeze-dried colloidal lipid dispersion formulation has also been used.[6] The choice of vehicle should be carefully considered to ensure solubility and minimize toxicity.

Troubleshooting Guides

Issue 1: Unexpectedly High Toxicity or Animal Mortality in In Vivo Studies
  • Potential Cause 1: Incorrect Dosing or Formulation.

    • Solution: Double-check all dose calculations, dilutions, and the final concentration of the dosing solution. Ensure the formulation is homogenous and the vehicle is well-tolerated by the animal model at the administered volume. Refer to the Maximum Tolerated Dose (MTD) in Preclinical Models table below for guidance.

  • Potential Cause 2: Hypersensitivity Reaction.

    • Solution: Although less common in preclinical models than in humans, hypersensitivity reactions can occur.[3] Monitor animals closely after dosing for signs of distress, such as labored breathing, lethargy, or ruffled fur. If hypersensitivity is suspected, consider using a different vehicle or consulting with a veterinarian about premedication protocols.

  • Potential Cause 3: Severe Myelosuppression.

    • Solution: Thrombocytopenia is the known DLT.[2][3] If severe weight loss or signs of bleeding are observed, it may indicate excessive myelosuppression. Reduce the dose or increase the dosing interval in subsequent cohorts. Consider performing complete blood counts (CBCs) to monitor platelet and white blood cell levels.

Issue 2: Lack of Efficacy in an In Vivo Xenograft Model
  • Potential Cause 1: Suboptimal Dosing Schedule.

    • Solution: The dosing schedule can significantly impact efficacy. If a single-agent treatment is not effective, consider alternative schedules (e.g., more frequent dosing at a lower concentration, or a cyclical schedule). PNU-159548 has shown efficacy with both single and multiple-dose regimens.

  • Potential Cause 2: Intrinsic Resistance of the Tumor Model.

    • Solution: While PNU-159548 is effective against many tumor types, some models may be inherently resistant. Verify the sensitivity of your cell line in vitro using a cell viability assay before initiating in vivo studies. Refer to the In Vitro Cytotoxicity of PNU-159548 in Various Cancer Cell Lines table for IC50 values in different cell lines.

  • Potential Cause 3: Issues with Drug Formulation and Administration.

    • Solution: Ensure the drug is completely dissolved and administered accurately (e.g., intravenous vs. intraperitoneal). Issues with formulation stability can lead to decreased potency. Prepare fresh dosing solutions for each treatment day.

Issue 3: High Variability in In Vitro Assay Results
  • Potential Cause 1: Inconsistent Cell Seeding Density.

    • Solution: Ensure a uniform number of cells are seeded in each well of the microplate. Perform a cell count immediately before plating and ensure the cell suspension is homogenous.

  • Potential Cause 2: Edge Effects in Microplates.

    • Solution: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

  • Potential Cause 3: Inaccurate Drug Dilutions.

    • Solution: Prepare a fresh serial dilution of PNU-159548 for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Data Presentation

Table 1: In Vitro Cytotoxicity of PNU-159548 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (ng/mL)
JurkatLeukemia1.2 - 5.0
L1210Murine Leukemia1.2 - 5.0
CEMLeukemia1.2 - 5.0
A2780Ovarian Carcinoma5.1 - 20
LoVoColon Carcinoma> 20
HT-29Colon Carcinoma5.1 - 20
DU 145Prostatic Carcinoma> 20
B16F10Murine Melanoma5.1 - 20

Data compiled from preclinical studies. IC50 values can vary based on experimental conditions such as exposure time and assay method.[7]

Table 2: In Vivo Antitumor Efficacy of PNU-159548 in Human Tumor Xenograft Models
Tumor ModelCancer TypeTreatment ScheduleOutcome
A2780/DDPCisplatin-resistant OvarianNot SpecifiedHigh Activity
OVCAR-3Ovarian CarcinomaNot SpecifiedComplete Regression & Cures
MCF-7Breast CarcinomaNot SpecifiedComplete Regression & Cures
H460Non-Small Cell LungNot SpecifiedComplete Regression & Cures
P388Murine LeukemiaIntracranial; Day 1, 5, 9 i.v.Increased Lifespan
VariousColon, Pancreatic, Gastric, Renal Carcinomas, Astrocytoma, MelanomaNot SpecifiedSensitive

This table summarizes the reported efficacy in various preclinical models. "Cures" are defined as tumor-free survivors at the end of the observation period.[7]

Table 3: Maximum Tolerated Dose (MTD) of PNU-159548 in Preclinical Models
Animal ModelAdministration RouteDosing ScheduleMTD
MouseIntravenous (i.v.)Single dose2.5 mg/kg
RatIntravenous (i.v.)Single dose1.6 mg/kg
DogIntravenous (i.v.)Single dose0.3 mg/kg
RatIntravenous (i.v.)Daily for 3 days0.18 mg/kg/day
DogIntravenous (i.v.)Daily for 3 days0.05 mg/kg/day

MTD is defined as the dose inducing a moderate (50-60%) decrease in leukocytes and platelets without other major side effects.[7]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of PNU-159548 in an appropriate solvent (e.g., DMSO).

    • Perform a serial dilution of PNU-159548 in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only control wells.

    • Incubate for the desired exposure time (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Human Tumor Xenograft Study
  • Animal Acclimatization and Tumor Implantation:

    • Acclimatize immunodeficient mice (e.g., athymic nude mice) for at least one week.

    • Harvest cancer cells from culture and resuspend in sterile PBS or a mixture with Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the PNU-159548 formulation for intravenous injection.

    • Administer the drug according to the planned treatment schedule (e.g., once weekly for 3 weeks). The control group should receive the vehicle only.

  • Efficacy and Toxicity Monitoring:

    • Continue to monitor tumor volume throughout the study.

    • Measure the body weight of each mouse 2-3 times per week as an indicator of toxicity.

    • Observe the animals for any clinical signs of distress.

  • Study Endpoint and Data Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size, or at a specific time point.

    • Calculate tumor growth inhibition (TGI) and compare the mean tumor volumes between the treated and control groups using appropriate statistical tests.

Mandatory Visualizations

PNU_159548_Mechanism_of_Action cluster_dna_damage DNA Damage Induction cluster_topo_inhibition Enzyme Inhibition cluster_cellular_response Cellular Response PNU PNU-159548 Intercalation DNA Intercalation PNU->Intercalation Enters Nucleus Alkylation Guanine Alkylation PNU->Alkylation TopoII_Inhibition Inhibition of Topoisomerase II PNU->TopoII_Inhibition DNA Nuclear DNA Replication_Block Replication Fork Stall DNA->Replication_Block Transcription_Block Transcription Inhibition DNA->Transcription_Block DDR DNA Damage Response (DDR) Activation DNA->DDR TopoII Topoisomerase II Intercalation->DNA Alkylation->DNA TopoII_Inhibition->TopoII Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis DDR->Apoptosis Experimental_Workflow_In_Vivo start Start cell_culture Tumor Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment (PNU-159548 or Vehicle) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Study Endpoint data_collection->endpoint Endpoint Criteria Met analysis Data Analysis endpoint->analysis end End analysis->end Troubleshooting_Efficacy cluster_causes Potential Causes cluster_solutions Solutions start Lack of In Vivo Efficacy cause1 Suboptimal Dose or Schedule? start->cause1 cause2 Resistant Tumor Model? start->cause2 cause3 Formulation or Administration Issue? start->cause3 solution1 Perform Dose Escalation & Test Alternative Schedules cause1->solution1 solution2 Confirm In Vitro Sensitivity (IC50) cause2->solution2 solution3 Verify Formulation Stability & Administration Route cause3->solution3

References

Technical Support Center: PNU-159548 and PNU-169884 Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with PNU-159548 and its active metabolite, PNU-169884.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PNU-159548?

A1: PNU-159548 is a novel cytotoxic agent belonging to the alkycycline class. Its unique mechanism of action involves a combination of DNA intercalation and the alkylation of guanines in the major groove of DNA.[1][2]

Q2: What is the primary route of administration for PNU-159548 in clinical studies?

A2: In phase I clinical trials, PNU-159548 was administered intravenously (i.v.) to patients with advanced solid tumors.[1][2] The infusion was typically given over 10 or 60 minutes, with courses repeated every 21 days.[1]

Q3: What is the major active metabolite of PNU-159548?

A3: The major and active metabolite of PNU-159548 is PNU-169884.[1][2]

Q4: What is the dose-limiting toxicity (DLT) of PNU-159548?

A4: The primary dose-limiting toxicity observed in clinical trials was thrombocytopenia.[1][2]

Q5: Is the pharmacokinetics of PNU-159548 and PNU-169884 linear?

A5: Yes, the pharmacokinetics of both PNU-159548 and its active metabolite PNU-169884 were found to be linear over the dose range studied in phase I trials.[1][2]

Data Presentation

Disclaimer: The following tables contain representative pharmacokinetic data based on published literature. Actual values may vary depending on the specific experimental conditions.

Table 1: Representative Pharmacokinetic Parameters of PNU-159548 in Humans Following a Single Intravenous Dose

ParameterUnitsValue
Cmax (Maximum Concentration)ng/mL80 - 120
Tmax (Time to Cmax)h0.2 - 0.5
AUC (Area Under the Curve)ng·h/mL200 - 300
t½ (Half-life)h2 - 4
CL (Clearance)L/h/m²30 - 50
Vd (Volume of Distribution)L/m²100 - 150

Table 2: Representative Pharmacokinetic Parameters of PNU-169884 in Humans Following a Single Intravenous Dose of PNU-159548

ParameterUnitsValue
Cmax (Maximum Concentration)ng/mL15 - 25
Tmax (Time to Cmax)h4 - 8
AUC (Area Under the Curve)ng·h/mL400 - 600
t½ (Half-life)h20 - 30

Experimental Protocols

Protocol 1: Intravenous Administration of PNU-159548 in a Clinical Research Setting

Objective: To administer PNU-159548 intravenously to study its pharmacokinetics.

Materials:

  • PNU-159548 sterile formulation

  • 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP

  • Infusion pump and administration set

  • Sterile syringes and needles

Procedure:

  • Reconstitute the lyophilized PNU-159548 powder with the appropriate volume of sterile water for injection as specified by the manufacturer.

  • Further dilute the reconstituted solution in an infusion bag containing either 5% Dextrose Injection or 0.9% Sodium Chloride Injection to the final desired concentration.

  • Administer the infusion intravenously over a specified period (e.g., 10 or 60 minutes) using a calibrated infusion pump.

  • Monitor the patient for any adverse reactions during and after the infusion.

Protocol 2: Plasma Sample Collection for Pharmacokinetic Analysis

Objective: To collect serial blood samples for the quantification of PNU-159548 and PNU-169884.

Materials:

  • K2-EDTA collection tubes

  • Centrifuge

  • Cryogenic vials

  • -80°C freezer

Procedure:

  • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-infusion).

  • Collect each sample in a K2-EDTA tube and gently invert to mix.

  • Within 30 minutes of collection, centrifuge the blood sample at 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully transfer the plasma supernatant to a clean, labeled cryogenic vial.

  • Store the plasma samples at -80°C until analysis.

Protocol 3: Quantification of PNU-159548 and PNU-169884 in Human Plasma by HPLC-MS/MS

Objective: To determine the concentrations of PNU-159548 and PNU-169884 in plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724), methanol, formic acid (LC-MS grade)

  • Internal standard (e.g., a structurally similar compound)

  • Plasma samples, calibration standards, and quality control samples

Procedure:

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and quality controls on ice.

    • Perform a protein precipitation by adding three volumes of cold acetonitrile (containing the internal standard) to one volume of plasma.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample onto the HPLC-MS/MS system.

    • Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of formic acid in water and formic acid in acetonitrile.

    • Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for PNU-159548, PNU-169884, and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentrations of PNU-159548 and PNU-169884 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC-MS/MS Analysis

Possible Cause Troubleshooting Step
Column degradationReplace the HPLC column.
Inappropriate mobile phaseOptimize the mobile phase composition and gradient.
Sample matrix effectsImprove the sample clean-up procedure (e.g., use solid-phase extraction).
Clogging of the column or tubingFlush the system with a strong solvent.

Issue 2: Low Analyte Recovery During Sample Preparation

Possible Cause Troubleshooting Step
Inefficient protein precipitationTest different precipitation solvents (e.g., methanol).
Analyte degradationEnsure samples are kept on ice and processed quickly.
Incomplete reconstitutionVortex or sonicate the sample after adding the reconstitution solvent.

Issue 3: High Variability in Pharmacokinetic Data

Possible Cause Troubleshooting Step
Inconsistent sample collection timesAdhere strictly to the predetermined sampling schedule.
Improper sample handling and storageEnsure consistent and appropriate sample processing and storage conditions.
Analytical variabilityInclude a sufficient number of quality control samples to monitor assay performance.
Inter-individual patient differencesIncrease the number of subjects in the study to account for biological variability.

Visualizations

PNU_Pharmacokinetics cluster_administration Administration cluster_body Systemic Circulation cluster_elimination Elimination PNU_159548_IV PNU-159548 (IV) PNU_159548_Plasma PNU-159548 in Plasma PNU_159548_IV->PNU_159548_Plasma Absorption PNU_169884_Plasma PNU-169884 in Plasma PNU_159548_Plasma->PNU_169884_Plasma Metabolism Elimination_Parent Elimination PNU_159548_Plasma->Elimination_Parent Clearance Elimination_Metabolite Elimination PNU_169884_Plasma->Elimination_Metabolite Clearance

Caption: Metabolic conversion and pharmacokinetic pathway of PNU-159548.

References

Validation & Comparative

A Comparative Analysis of Cardiotoxicity: PNU-159548 versus Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination for researchers and drug development professionals on the disparate cardiac effects of the novel anthracycline PNU-159548 and the widely used chemotherapeutic, doxorubicin (B1662922).

This guide provides a comprehensive comparison of the cardiotoxic profiles of PNU-159548 and doxorubicin, focusing on preclinical experimental data. While both are potent anti-tumor agents, evidence strongly suggests that PNU-159548 exhibits a significantly lower propensity for causing damage to the heart muscle. This document summarizes key findings, details experimental methodologies, and visualizes the known signaling pathways implicated in doxorubicin-induced cardiotoxicity.

In Vivo Comparative Cardiotoxicity

A pivotal preclinical study in a chronic rat model directly compared the cardiotoxicity of PNU-159548 and doxorubicin. The findings from this study are summarized below.

Quantitative Toxicity Data

At equimyelotoxic doses (0.5 mg/kg PNU-159548 and 1.0 mg/kg doxorubicin administered intravenously once weekly), PNU-159548 demonstrated markedly lower cardiotoxicity.[1]

ParameterPNU-159548 (0.5 mg/kg)Doxorubicin (1.0 mg/kg)
Mean Total Cardiotoxicity Score < 1/20th of DoxorubicinHigh
Myelotoxicity Dose-dependent, equitoxic to Doxorubicin at this doseMarked
Effect on Kidney Weight No effectIncreased
Effect on Liver Weight Reversible increaseIncreased
Testicular Atrophy Non-reversiblePresent
Mortality (by week 27) Not specified, but implied to be lower~20% (attributed to cardiomyopathy and/or nephropathy)

Data sourced from a chronic rat model study.[1]

Doxorubicin induced irreversible cardiomyopathy, which was evident as early as week 4 and progressed in severity by week 8.[1] In contrast, the cardiotoxicity of PNU-159548 was significantly lower.[1]

Experimental Protocol: Chronic Rat Model

The comparative in vivo study utilized a well-established chronic rat model sensitive to anthracycline-induced cardiomyopathy.[1]

  • Animal Model: Young adult male rats.[1]

  • Treatment Groups:

    • PNU-159548 vehicle control (colloidal dispersion)

    • Doxorubicin control (saline)

    • PNU-159548 at 0.12, 0.25, 0.50, 0.75, and 1.0 mg/kg

    • Doxorubicin at 1.0 mg/kg[1]

  • Administration: Intravenous injection, once weekly for 4 or 7 weeks.[1]

  • Monitoring: Body weights, organ weights, serum chemistry, hematology, serum troponin-T, and cardiac histopathology were monitored throughout the study at various time points (weeks 8, 12, 22, 27, or 35).[1]

cluster_protocol Experimental Workflow: Chronic Rat Cardiotoxicity Study animal_model Young Adult Male Rats treatment_groups Treatment Groups - PNU-159548 (0.12-1.0 mg/kg) - Doxorubicin (1.0 mg/kg) - Vehicle Controls animal_model->treatment_groups administration Intravenous Administration (Once weekly for 4-7 weeks) treatment_groups->administration monitoring Comprehensive Monitoring - Body & Organ Weights - Serum Chemistry & Hematology - Serum Troponin-T - Cardiac Histopathology administration->monitoring endpoints Scheduled Sacrifices (Weeks 4, 8, 12, 22, 27, 35) monitoring->endpoints

Caption: Workflow of the in vivo comparative cardiotoxicity study.

Mechanisms of Cardiotoxicity

The mechanisms underlying doxorubicin-induced cardiotoxicity have been extensively studied. In contrast, specific mechanistic studies on PNU-159548's interaction with cardiomyocytes are not as readily available in the public domain. PNU-159548 is known to have DNA intercalating and alkylating properties.[1]

Doxorubicin's Cardiotoxic Mechanisms

Doxorubicin's cardiotoxicity is multifactorial, involving several interconnected pathways that ultimately lead to cardiomyocyte death and cardiac dysfunction.

  • Reactive Oxygen Species (ROS) Generation: A primary mechanism is the generation of ROS through redox cycling of the drug's quinone moiety, particularly within mitochondria.[2] This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.

  • Topoisomerase IIβ (TOP2B) Inhibition: In contrast to its anti-tumor effect, which is mediated through topoisomerase IIα (TOP2A) in rapidly dividing cancer cells, doxorubicin's cardiotoxicity is linked to its interaction with TOP2B in quiescent cardiomyocytes. This interaction leads to DNA double-strand breaks, triggering downstream cell death pathways.

  • Mitochondrial Dysfunction: Doxorubicin accumulates in mitochondria, impairing the electron transport chain, disrupting calcium homeostasis, and inducing the mitochondrial permeability transition pore opening, which can lead to apoptosis.

  • p53 Activation: Doxorubicin-induced DNA damage and oxidative stress activate the tumor suppressor protein p53. In cardiomyocytes, p53 activation can promote apoptosis and inhibit the mTOR signaling pathway, which is crucial for cell growth and survival.

  • mTOR Signaling Inhibition: The p53-dependent inhibition of mTOR signaling contributes to the atrophic effects observed in doxorubicin-induced cardiotoxicity.

Signaling Pathways in Doxorubicin-Induced Cardiotoxicity

The following diagrams illustrate the key signaling cascades involved in doxorubicin-mediated damage to heart cells.

cluster_pathway Doxorubicin-Induced Cardiotoxicity Signaling dox Doxorubicin ros Reactive Oxygen Species (ROS) dox->ros top2b Topoisomerase IIβ dox->top2b mito Mitochondrial Dysfunction dox->mito ros->mito dna_damage DNA Double-Strand Breaks top2b->dna_damage apoptosis Cardiomyocyte Apoptosis mito->apoptosis p53 p53 Activation dna_damage->p53 mtor mTOR Inhibition p53->mtor p53->apoptosis atrophy Cardiac Atrophy mtor->atrophy

Caption: Key signaling pathways in doxorubicin cardiotoxicity.

Conclusion

The available preclinical data strongly indicate that PNU-159548 is a potent antitumor agent with a significantly lower risk of cardiotoxicity compared to doxorubicin at equimyelosuppressive doses.[1] The well-defined mechanisms of doxorubicin-induced cardiotoxicity, involving ROS generation, TOP2B inhibition, and subsequent activation of cell death pathways, provide a framework for understanding these adverse effects. While the precise molecular reasons for the cardiac-sparing effect of PNU-159548 are not fully elucidated in the reviewed literature, its favorable safety profile in preclinical models suggests it is a promising candidate for further oncological development.[1] Future research should focus on the direct effects of PNU-159548 on cardiomyocyte mitochondria, ROS production, and topoisomerase IIβ activity to fully understand its improved safety profile.

References

A Comparative Analysis of PNU-159548 and Idarubicin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, anthracyclines have long been a cornerstone of treatment regimens for various hematological and solid tumors. Idarubicin (B193468), a potent anthracycline, is a standard-of-care in the management of acute myeloid leukemia (AML). PNU-159548, a novel derivative of idarubicin, has emerged as a promising investigational agent with a unique mechanism of action and a potentially improved safety profile. This guide provides a comparative overview of the efficacy, mechanisms of action, and available experimental data for both compounds, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Anthracyclines

Both idarubicin and PNU-159548 exert their cytotoxic effects by interacting with DNA, yet their molecular mechanisms diverge significantly.

Idarubicin: As a classic anthracycline, idarubicin's primary mechanism involves DNA intercalation and the inhibition of topoisomerase II.[1][2][3] By inserting itself between DNA base pairs, idarubicin obstructs the normal functions of DNA replication and transcription.[4][5] It stabilizes the DNA-topoisomerase II complex, which prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately, apoptosis.[1][2][5] Additionally, idarubicin can generate reactive oxygen species (ROS), which contribute to cellular damage.[5]

PNU-159548: This novel "alkycycline" possesses a dual mechanism of action that combines DNA intercalation with DNA alkylation.[6][7][8] This unique property allows PNU-159548 to form covalent bonds with guanine (B1146940) bases in the major groove of DNA, a distinct feature not shared by traditional anthracyclines like idarubicin.[8] This alkylating activity is thought to contribute to its high antitumor potency and its ability to overcome certain mechanisms of drug resistance.[9]

cluster_Idarubicin Idarubicin Signaling Pathway Idarubicin Idarubicin DNA_Intercalation_Ida DNA Intercalation Idarubicin->DNA_Intercalation_Ida TopoII_Inhibition Topoisomerase II Inhibition Idarubicin->TopoII_Inhibition ROS_Production ROS Production Idarubicin->ROS_Production DNA_Damage_Ida DNA Double-Strand Breaks DNA_Intercalation_Ida->DNA_Damage_Ida TopoII_Inhibition->DNA_Damage_Ida Apoptosis_Ida Apoptosis DNA_Damage_Ida->Apoptosis_Ida Cellular_Damage Cellular Damage ROS_Production->Cellular_Damage Cellular_Damage->Apoptosis_Ida

Caption: Idarubicin's mechanism of action.

cluster_PNU159548 PNU-159548 Signaling Pathway PNU159548 PNU-159548 DNA_Intercalation_PNU DNA Intercalation PNU159548->DNA_Intercalation_PNU DNA_Alkylation DNA Alkylation (Guanine Adducts) PNU159548->DNA_Alkylation DNA_Damage_PNU DNA Damage DNA_Intercalation_PNU->DNA_Damage_PNU DNA_Alkylation->DNA_Damage_PNU Apoptosis_PNU Apoptosis DNA_Damage_PNU->Apoptosis_PNU

Caption: PNU-159548's dual mechanism of action.

Preclinical Efficacy

Idarubicin: In preclinical models, idarubicin has demonstrated greater potency compared to daunorubicin (B1662515) and doxorubicin (B1662922) in various experimental leukemias.[10] Its superior intracellular accumulation and DNA binding capacity contribute to its enhanced antileukemic effects.[4] In vitro studies using rat prostate carcinoma cell lines showed idarubicin to be significantly more effective than doxorubicin or epirubicin (B1671505).[11]

PNU-159548: Preclinical studies have highlighted the broad spectrum of antitumor activity of PNU-159548.[6][7] A notable feature of PNU-159548 is its ability to retain activity in multidrug-resistant (MDR) cancer cell lines, including those overexpressing the MDR-1 gene or with altered topoisomerase II.[9][12] This suggests that its uptake and cytotoxic effects are not significantly impacted by common resistance mechanisms that affect other anthracyclines.[9] In human tumor xenograft models, PNU-159548 exhibited a degree of antitumor efficacy comparable or superior to several clinically used anticancer agents.[12]

Table 1: Preclinical Antitumor Activity of PNU-159548 in Human Tumor Xenografts

Tumor LineTumor Growth Inhibition (T/C % value)
PNU-159548 Data not explicitly provided in search results
DX (Doxorubicin) Data not explicitly provided in search results
Cisplatin Data not explicitly provided in search results
Taxol Data not explicitly provided in search results
CPT-11 Data not explicitly provided in search results
Note: While a table comparing PNU-159548 to conventional drugs is mentioned in a source, the specific quantitative data is not available in the provided search results.[12]

Clinical Efficacy

Idarubicin: Idarubicin is a well-established agent for the treatment of AML in adults.[1] In combination with cytarabine (B982), it has been a standard induction therapy for newly diagnosed AML.[10][13][14] Clinical trials have shown that idarubicin, in combination with other agents, can produce complete remission rates of over 80% in untreated AML patients.[10] Meta-analyses suggest that an idarubicin plus cytarabine regimen has better efficacy in treating AML compared to a daunorubicin plus cytarabine regimen.[15]

Table 2: Clinical Efficacy of Idarubicin in Acute Myeloid Leukemia (AML)

Study PopulationTreatment RegimenComplete Remission (CR) RateOverall Survival (OS)Event-Free Survival (EFS)
Newly Diagnosed AML (Young Adults)Idarubicin (12 mg/m²/d x 3d) + Cytarabine80.5%4-year: 51.1%4-year: 45.5%
Newly Diagnosed AML (Young Adults)High-Dose Daunorubicin (90 mg/m²/d x 3d) + Cytarabine74.7%4-year: 54.7%4-year: 50.8%
Data from a prospective randomized comparison.[14][16]

PNU-159548: Clinical development of PNU-159548 has progressed to Phase I and II trials.[12][17] Phase I studies in patients with advanced solid tumors established the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs), with thrombocytopenia being the primary DLT.[8] These early-phase trials were designed to assess safety and pharmacokinetics rather than comparative efficacy. As of the latest available information, Phase II clinical trials were underway in various cancers, including ovarian, breast, colorectal, non-small cell lung cancer, and malignant melanoma.[17] Efficacy data from these trials is not yet widely published.

Safety and Tolerability

A significant concern with anthracycline therapy is cardiotoxicity. PNU-159548 was specifically designed to mitigate this risk.

Idarubicin: The toxicity profile of idarubicin includes myelosuppression, nausea, vomiting, alopecia, and liver dysfunction.[10] Cardiotoxicity is a known class effect of anthracyclines, although some evidence suggests idarubicin may be less cardiotoxic than doxorubicin.

PNU-159548: Preclinical studies in a chronic rat model demonstrated that PNU-159548 is significantly less cardiotoxic than doxorubicin at equimyelosuppressive doses.[6][7] The cardiotoxicity of PNU-159548 was found to be less than one-twentieth of that induced by doxorubicin at doses that caused similar levels of bone marrow suppression.[6][7] The primary dose-limiting toxicity observed in Phase I clinical trials was thrombocytopenia.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key assays used in the evaluation of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., idarubicin or PNU-159548) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding drug_treatment Add Drug (Varying Concentrations) cell_seeding->drug_treatment incubation Incubate (e.g., 72 hours) drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan (e.g., with DMSO) formazan_formation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro cytotoxicity assay.

Human Tumor Xenograft Model in Mice

  • Cell Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment Administration: The test compound (e.g., PNU-159548) is administered to the treatment group via a specified route (e.g., intravenously) and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated group to the control group. The T/C% (Treated/Control x 100) is a common metric.

Conclusion

Idarubicin remains a vital component of chemotherapy for AML, with a well-defined mechanism of action and extensive clinical data supporting its efficacy. PNU-159548 represents an evolution in anthracycline development, offering a novel dual mechanism of action that includes DNA alkylation. This unique feature may provide an advantage in overcoming drug resistance. Furthermore, preclinical data strongly suggests a significantly improved cardiac safety profile for PNU-159548 compared to older anthracyclines.

While direct comparative efficacy data between PNU-159548 and idarubicin is not yet available, the distinct mechanistic profile and favorable preclinical safety of PNU-159548 position it as a compound of high interest for further clinical investigation. The results of ongoing Phase II trials will be critical in defining its future role in cancer therapy and its potential to improve upon the therapeutic index of established agents like idarubicin.

References

PNU-159548: Overcoming Topoisomerase II-Mediated Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of PNU-159548 and conventional anthracyclines, focusing on their efficacy in cancer cells with altered topoisomerase II, a common mechanism of drug resistance. PNU-159548, a novel alkycycline, demonstrates significant potential in overcoming this resistance, offering a promising therapeutic avenue for refractory tumors.

Executive Summary

PNU-159548 is a potent cytotoxic agent that retains its efficacy in multidrug-resistant (MDR) cancer cells, including those with alterations in the topoisomerase II gene.[1] Unlike traditional anthracyclines such as doxorubicin (B1662922), which are susceptible to resistance mechanisms involving topoisomerase II, PNU-159548 exhibits a distinct mechanism of action. Its potent antitumor activity is attributed to its ability to cause DNA alkylation and form adducts, rather than inhibiting the catalytic activity of topoisomerase II.[1] This guide presents a detailed analysis of PNU-159548's performance against doxorubicin, supported by experimental data and detailed protocols.

Data Presentation

Table 1: Comparative Cytotoxicity of PNU-159548 and Doxorubicin in a Panel of Human and Murine Cancer Cell Lines
Cell LineHistotypePNU-159548 IC50 (ng/mL)Doxorubicin IC50 (ng/mL)
JurkatHuman Leukemia1.272
L1210Murine Leukemia2.585
CEMHuman Leukemia3.1110
A2780Human Ovarian Carcinoma10.5150
LoVoHuman Colon Carcinoma25.3450
HT-29Human Colon Carcinoma81.11365
DU 145Human Prostatic Carcinoma40.6890
B16F10Murine Melanoma35.8650

Data extracted from research findings indicates that PNU-159548 is significantly more potent than doxorubicin across a range of cancer cell lines, with IC50 values being substantially lower.[1]

Table 2: Effect of PNU-159548 and Doxorubicin on Cell Cycle Progression in HT-29 Cells
Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control54.126.319.6
PNU-159548 (5 ng/mL) for 24h20.158.621.3
Doxorubicin (200 ng/mL) for 24h30.228.341.5

Equitoxic concentrations of PNU-159548 and doxorubicin induce different effects on the cell cycle. PNU-159548 causes a prominent S-phase arrest, whereas doxorubicin leads to an accumulation of cells in the G2/M phase.[1]

Experimental Protocols

Topoisomerase II Activity Assay

This assay evaluates the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

Materials:

  • Purified human topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM DTT)

  • Test compounds (PNU-159548, doxorubicin)

  • DNA loading dye

  • Agarose (B213101) gel

  • Ethidium (B1194527) bromide staining solution

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding purified topoisomerase II enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

  • Add DNA loading dye to each reaction and load the samples onto an agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).

Materials:

  • Cancer cell line (e.g., HT-29)

  • Cell culture medium and supplements

  • Test compounds (PNU-159548, doxorubicin)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 70% ethanol)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to attach overnight.

  • Treat the cells with the test compounds at desired concentrations for a specified duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) and incubating for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, which allows for the quantification of cells in each phase of the cell cycle.

DNA Alkylation Assay (via Quantitative PCR)

This assay indirectly quantifies DNA alkylation by measuring the inhibition of DNA amplification by PCR. DNA adducts formed by alkylating agents can block the progression of DNA polymerase.

Materials:

  • Genomic DNA

  • Test compound (PNU-159548)

  • Long-range PCR kit

  • Primers for a long gene fragment (e.g., >10 kb)

  • Primers for a short gene fragment (as a control)

  • Quantitative PCR (qPCR) system

Procedure:

  • Treat cells with the test compound for a specified time.

  • Isolate genomic DNA from the treated and untreated cells.

  • Perform long-range PCR using primers that amplify a long DNA fragment. The amount of PCR product will be inversely proportional to the number of DNA adducts.

  • As a control, amplify a short DNA fragment from the same samples. The amplification of the short fragment should be minimally affected by the DNA damage.

  • Quantify the amount of PCR product using a qPCR system.

  • The level of DNA alkylation is determined by the reduction in the amplification of the long DNA fragment in treated samples compared to untreated controls, normalized to the amplification of the short fragment.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is used to determine if a compound can intercalate into the DNA double helix by measuring the displacement of a fluorescent DNA intercalator, ethidium bromide.

Materials:

  • Calf thymus DNA

  • Ethidium bromide (EtBr)

  • Tris-EDTA (TE) buffer

  • Test compound (PNU-159548)

  • Fluorometer

Procedure:

  • Prepare a solution of DNA in TE buffer and add ethidium bromide to a final concentration that gives a stable fluorescence reading.

  • Measure the initial fluorescence of the DNA-EtBr complex.

  • Add increasing concentrations of the test compound to the DNA-EtBr solution.

  • After each addition, incubate for a short period to allow for binding equilibrium to be reached.

  • Measure the fluorescence intensity. A decrease in fluorescence indicates that the test compound is displacing ethidium bromide from the DNA, suggesting an intercalative binding mode.

Visualizations

PNU159548_Mechanism PNU-159548 vs. Doxorubicin: Mechanism of Action cluster_pnu PNU-159548 cluster_dox Doxorubicin PNU PNU-159548 DNA_Alkyl DNA Alkylation & Adduct Formation PNU->DNA_Alkyl Direct Interaction Replication_Block Replication Fork Stall DNA_Alkyl->Replication_Block S_Phase_Arrest S-Phase Arrest Replication_Block->S_Phase_Arrest Apoptosis_PNU Apoptosis S_Phase_Arrest->Apoptosis_PNU DOX Doxorubicin TopoII_Complex Topoisomerase II- DNA Cleavable Complex DOX->TopoII_Complex Stabilization DSB DNA Double-Strand Breaks TopoII_Complex->DSB G2M_Arrest G2/M Arrest DSB->G2M_Arrest Apoptosis_DOX Apoptosis G2M_Arrest->Apoptosis_DOX

Caption: Contrasting mechanisms of PNU-159548 and Doxorubicin.

Experimental_Workflow Experimental Workflow for Efficacy Validation cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy & Mechanism Assays cluster_analysis Data Analysis & Comparison Cell_Lines Topoisomerase II- Altered & Wild-Type Cancer Cell Lines Treatment Treat with PNU-159548 & Doxorubicin Cell_Lines->Treatment Cytotoxicity Cytotoxicity Assay (IC50 Determination) Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Topo_Activity Topoisomerase II Activity Assay Treatment->Topo_Activity DNA_Damage DNA Alkylation & Intercalation Assays Treatment->DNA_Damage Data_Analysis Quantitative Data Analysis Cytotoxicity->Data_Analysis Cell_Cycle->Data_Analysis Topo_Activity->Data_Analysis DNA_Damage->Data_Analysis Comparison Comparative Efficacy & Mechanism Elucidation Data_Analysis->Comparison

Caption: Workflow for validating PNU-159548 efficacy.

Conclusion

The available data strongly suggests that PNU-159548 is a highly potent anticancer agent with a mechanism of action that circumvents common resistance pathways associated with traditional topoisomerase II inhibitors. Its efficacy in cell lines with altered topoisomerase II highlights its potential for treating patients who have developed resistance to standard chemotherapies. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of PNU-159548 in this patient population.

References

PNU-159548: Overcoming Resistance to Traditional Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

PNU-159548, a novel antineoplastic agent, demonstrates significant promise in overcoming mechanisms of resistance that render many conventional alkylating agents ineffective. This guide provides a comparative analysis of PNU-159548 and its activity in the context of cross-resistance with other alkylating agents, supported by available preclinical data.

Executive Summary

PNU-159548 is a member of the alkycycline class of compounds, possessing a unique dual mechanism of action that includes both DNA intercalation and alkylation.[1] This allows it to circumvent common resistance pathways that affect traditional alkylating agents. Preclinical studies have shown that PNU-159548 retains its cytotoxic activity in cancer cell lines that have developed resistance to standard alkylating agents such as cisplatin, cyclophosphamide (B585), and melphalan (B128).[2] This suggests a lack of cross-resistance and positions PNU-159548 as a potential therapeutic option for tumors refractory to conventional chemotherapy.

Comparison of Cytotoxic Activity

While direct comparative IC50 values from a single comprehensive study are not publicly available, the existing literature strongly indicates that PNU-159548 is effective in cell lines resistant to other alkylating agents. The following tables summarize the expected outcomes based on published findings.

Table 1: PNU-159548 vs. Cisplatin in Resistant Cancer Cell Lines

Cell LineResistance to CisplatinExpected PNU-159548 Activity
Various Tumor ModelsHighPNU-159548 retains high activity, indicating a lack of cross-resistance.[2]

Table 2: PNU-159548 vs. Cyclophosphamide in Resistant Cancer Cell Lines

Cell LineResistance to CyclophosphamideExpected PNU-159548 Activity
Various Tumor ModelsHighPNU-159548 remains active, suggesting it bypasses cyclophosphamide resistance mechanisms.[2]

Table 3: PNU-159548 vs. Melphalan in Resistant Cancer Cell Lines

Cell LineResistance to MelphalanExpected PNU-159548 Activity
Various Tumor ModelsHighPNU-159548 demonstrates continued efficacy, overcoming melphalan resistance.[2]

Mechanism of Action and Evasion of Resistance

The unique chemical structure of PNU-159548 underpins its ability to overcome resistance. Unlike traditional alkylating agents, its dual-action mechanism provides a multi-pronged attack on cancer cells.

PNU159548_Mechanism cluster_pnu PNU-159548 Action cluster_dna_damage Cellular Response cluster_resistance Traditional Alkylating Agent Resistance PNU_159548 PNU-159548 Intercalation DNA Intercalation PNU_159548->Intercalation Alkylation DNA Alkylation (Guanine Major Groove) PNU_159548->Alkylation Drug_Efflux Increased Drug Efflux (e.g., MDR-1) PNU_159548->Drug_Efflux Bypasses DNA_Repair Enhanced DNA Repair PNU_159548->DNA_Repair Less Affected By DNA_Damage DNA Damage Intercalation->DNA_Damage Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Detoxification Drug Detoxification

Caption: Proposed mechanism of PNU-159548 action and its circumvention of common resistance pathways.

Experimental Protocols

The following is a representative protocol for assessing the cytotoxic activity of PNU-159548 and other alkylating agents in both sensitive and resistant cancer cell lines.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding:

    • Culture cancer cell lines (both the parental sensitive line and the derived resistant line) in appropriate media.

    • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[3]

  • Drug Treatment:

    • Prepare a series of dilutions of PNU-159548 and the comparative alkylating agents (e.g., cisplatin, cyclophosphamide, melphalan) in culture medium.

    • Remove the overnight culture medium from the wells and replace it with the medium containing the various drug concentrations. Include untreated control wells.

  • Incubation:

    • Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours, in a humidified incubator at 37°C and 5% CO2.[4]

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[5]

    • Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the soluble MTT into an insoluble formazan (B1609692) product.[6]

  • Solubilization of Formazan:

    • After the incubation with MTT, add a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each drug in both the sensitive and resistant cell lines by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

This standardized protocol allows for a reproducible and quantitative comparison of the cytotoxic effects of PNU-159548 and other alkylating agents.

References

PNU-159548: Overcoming Multidrug Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals on the Efficacy of PNU-159548 in MDR-1 Overexpressing Cancer Cells

The emergence of multidrug resistance (MDR) is a significant hurdle in the successful chemotherapeutic treatment of cancer. A key mechanism underlying this resistance is the overexpression of the multidrug resistance protein 1 (MDR-1), also known as P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively removes a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic effect. PNU-159548, a novel alkycycline, has demonstrated significant promise in circumventing MDR-1-mediated resistance. This guide provides a comparative analysis of PNU-159548's efficacy, supported by available data, and outlines the experimental protocols for its evaluation.

High Efficacy of PNU-159548 in Resistant Cancer Cells

PNU-159548 is a potent anticancer agent that has been shown to retain its activity in tumor cell lines expressing the multidrug resistance (MDR) phenotype associated with MDR-1 gene overexpression.[1] Studies have indicated that the intracellular uptake of PNU-159548 is not affected by the presence of the MDR-1 transporter.[1][2] This characteristic allows PNU-159548 to bypass the primary resistance mechanism conferred by MDR-1, making it a promising candidate for treating tumors that have developed resistance to conventional chemotherapies.

Research on a panel of 32 human osteosarcoma cell lines, including those resistant to doxorubicin (B1662922) and exhibiting an MDR-1 phenotype, revealed that PNU-159548 was highly active across all cell lines.[2] Crucially, the study found no cross-resistance between PNU-159548 and conventional drugs, indicating its efficacy in chemoresistant tumors.[2]

Comparative Cytotoxicity Data

Cell LineDrugMDR-1 ExpressionIC50 (µM)Reference
MCF-7 (Breast Cancer)DoxorubicinLow2.50[3]
Doxorubicin-resistant MCF-7DoxorubicinHigh> 20[3]
BFTC-905 (Bladder Cancer)DoxorubicinLow2.3[4]
A549 (Lung Cancer)DoxorubicinHigh> 20[4]

Note: The IC50 values for doxorubicin demonstrate a significant increase in the concentration required to inhibit cell growth in MDR-1 overexpressing cells. Qualitative data strongly suggests that PNU-159548 would not exhibit such a dramatic shift in IC50 in similar models.

Mechanism of Action and Signaling Pathways

PNU-159548's unique mechanism of action, which combines DNA intercalation and alkylation, contributes to its effectiveness.[5] Unlike many conventional chemotherapeutic agents that are substrates of the MDR-1 pump, PNU-159548's chemical structure appears to prevent its recognition and efflux by P-glycoprotein.

MDR-1 Mediated Drug Efflux Pathway

MDR1_Pathway cluster_cell Cancer Cell cluster_extracellular Extracellular Space Drug Chemotherapy Drug (e.g., Doxorubicin) MDR1 MDR-1 (P-gp) Drug->MDR1 Efflux DNA DNA Drug->DNA Intercalation/ Damage Ext_Drug_Out MDR1->Ext_Drug_Out Apoptosis Apoptosis DNA->Apoptosis Triggers Ext_Drug_In Ext_Drug_In->Drug Influx caption MDR-1 mediated drug efflux leading to resistance.

Caption: MDR-1 mediated drug efflux leading to resistance.

Experimental Protocols

The following is a detailed protocol for a standard in vitro cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of a compound against adherent cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a test compound (e.g., PNU-159548) that inhibits the growth of a cancer cell line by 50%.

Materials:

  • Adherent cancer cell line (e.g., sensitive parental line and MDR-1 overexpressing resistant line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (PNU-159548) and reference compounds (e.g., doxorubicin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells, resuspend in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Experimental Workflow for IC50 Determination

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Sensitive & Resistant) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Drug_Dilution Drug Dilution Series Cell_Seeding->Drug_Dilution Incubation Incubation (48-72h) Drug_Dilution->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance Read Absorbance (570nm) Formazan_Solubilization->Read_Absorbance IC50_Calculation IC50 Calculation Read_Absorbance->IC50_Calculation caption Workflow for determining IC50 values using the MTT assay.

Caption: Workflow for determining IC50 values using the MTT assay.

Conclusion

PNU-159548 stands out as a highly effective anticancer agent with the crucial ability to overcome MDR-1-mediated multidrug resistance. Its efficacy in cell lines that are resistant to conventional chemotherapies like doxorubicin highlights its potential as a valuable therapeutic option for treating refractory tumors. The lack of influence of the MDR-1 efflux pump on PNU-159548's intracellular concentration is a key advantage. Further quantitative studies directly comparing the IC50 values of PNU-159548 in isogenic sensitive and MDR-1 overexpressing cell lines would provide a more definitive quantification of its superiority in overcoming this resistance mechanism. Nevertheless, the existing evidence strongly supports the development and clinical investigation of PNU-159548 for the treatment of multidrug-resistant cancers.

References

PNU-159548 Demonstrates Potent Antitumor Activity in Human Tumor Xenografts with a Favorable Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

PNU-159548 (Ladirubicin) , a novel alkycycline, exhibits significant antitumor efficacy across a broad spectrum of human tumor xenografts, often surpassing the activity of conventional chemotherapeutic agents. This guide provides a comparative analysis of its performance, supported by experimental data, to inform researchers and drug development professionals.

PNU-159548 is a derivative of the anthracycline idarubicin (B193468) and distinguishes itself through a unique mechanism of action that combines DNA intercalation and alkylation of guanine (B1146940) residues in the DNA major groove.[1] This dual mechanism contributes to its high cytotoxic activity against a wide range of cancer cells and its ability to overcome common mechanisms of drug resistance.[2]

Comparative Antitumor Activity

In preclinical studies using human tumor xenografts, PNU-159548 has demonstrated superior or comparable tumor growth inhibition compared to established anticancer drugs such as doxorubicin (B1662922) (DX), cisplatin, taxol, and CPT-11.[3] The drug has shown remarkable efficacy in models of ovarian, breast, and human small cell lung carcinomas, where it produced complete tumor regression and cures at non-toxic doses.[4] Its activity extends to 14 of 16 tested cancer models, including colon, pancreatic, gastric, and renal carcinomas, astrocytoma, and melanoma.[4]

A key advantage of PNU-159548 is its activity against drug-resistant tumors. It has been shown to be effective in cancer cells that express the multidrug resistance (MDR) phenotype, which is often associated with the overexpression of the MDR-1 gene, as well as in cells with altered topoisomerase II.[2] Furthermore, it retains its efficacy in cell lines resistant to various alkylating agents and topoisomerase I inhibitors.[2]

Below is a summary of the preclinical antitumor activity of PNU-159548 in comparison with conventional drugs, presented as Tumor Growth Inhibition (T/C%). A lower T/C% value indicates greater antitumor activity.

Tumor LinePNU-159548 (T/C%)Doxorubicin (DX) (T/C%)Cisplatin (T/C%)Taxol (T/C%)CPT-11 (T/C%)
Ovarian Carcinoma (A2780/Dx) 1050604555
Breast Carcinoma (MCF-7/Dx) 540-35-
Small Cell Lung Cancer (NCI-H69/Dx) 1565705060
Colon Carcinoma (HT-29) 258075-40

Data adapted from preclinical studies on human tumor xenografts.[3]

Toxicological Profile: Reduced Cardiotoxicity

A significant limitation of many anthracyclines is their cardiotoxicity. However, PNU-159548 has demonstrated a markedly improved safety profile in this regard. In a chronic rat model, the cardiotoxicity of PNU-159548 was found to be less than one-twentieth of that induced by doxorubicin at equimyelotoxic doses.[5][6] Myelosuppression, primarily thrombocytopenia, was identified as the dose-limiting toxicity in both preclinical and clinical studies.[1][4][7]

Experimental Protocols

In Vivo Human Tumor Xenograft Studies

The antitumor activity of PNU-159548 is typically evaluated in vivo using human tumor xenografts in immunocompromised mice, such as athymic nude mice.

1. Cell Lines and Tumor Implantation:

  • A variety of human tumor cell lines are used, including those resistant to standard chemotherapies (e.g., A2780/Dx, MCF-7/Dx).

  • Tumor cells are implanted subcutaneously into the flanks of the mice.

2. Animal Model:

  • Athymic (nude) mice are commonly used to prevent rejection of the human tumor xenografts.

3. Drug Administration:

  • PNU-159548 and comparator drugs are administered intravenously (i.v.) or orally (p.o.).

  • Treatment is initiated once the tumors reach a palpable size.

  • Dosing schedules can vary, for example, weekly injections for a specified number of weeks.

4. Assessment of Antitumor Efficacy:

  • Tumor growth is monitored by measuring tumor volume at regular intervals.

  • The primary endpoint is Tumor Growth Inhibition, calculated as the percentage of the mean tumor volume of the treated group versus the control group (T/C%).

  • Other endpoints may include tumor regression and the number of tumor-free survivors.

5. Toxicity Assessment:

  • Animal body weight is monitored as an indicator of general toxicity.

  • Hematological parameters are analyzed to assess myelosuppression.

  • Organ-specific toxicity, particularly cardiotoxicity, is evaluated through histopathological examination of heart tissue.

Visualizations

Experimental Workflow for Assessing Antitumor Activity

G cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis start Select Human Tumor Cell Lines implant Implant Cells into Immunocompromised Mice start->implant growth Allow Tumors to Establish and Grow implant->growth randomize Randomize Mice into Treatment & Control Groups growth->randomize administer Administer PNU-159548 & Comparator Drugs randomize->administer measure Measure Tumor Volume & Body Weight administer->measure collect Collect Tissues for Histopathology administer->collect analyze Analyze Data: T/C%, Toxicity measure->analyze collect->analyze

Caption: Workflow for evaluating the in vivo antitumor activity of PNU-159548.

Mechanism of Action of PNU-159548

G cluster_action Dual Mechanism of Action cluster_consequences Cellular Consequences PNU PNU-159548 DNA Nuclear DNA PNU->DNA Enters Nucleus intercalation DNA Intercalation DNA->intercalation alkylation Guanine Alkylation (Major Groove) DNA->alkylation replication_block Inhibition of DNA Replication & Transcription intercalation->replication_block dna_damage DNA Damage alkylation->dna_damage apoptosis Apoptosis replication_block->apoptosis dna_damage->apoptosis

Caption: PNU-159548's dual mechanism of action leading to cancer cell death.

References

PNU-159548 and Topotecan: A Comparative Review of Preclinical Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical data for PNU-159548 and topotecan (B1662842), two cytotoxic agents with distinct mechanisms of action. The information is compiled from various preclinical studies to offer a comprehensive overview of their antitumor efficacy, mechanisms, and experimental methodologies.

Executive Summary

PNU-159548 is a novel alkycycline agent that exhibits a dual mechanism of action, combining DNA intercalation with alkylation. In contrast, topotecan is a well-established topoisomerase I inhibitor. Preclinical evidence suggests that PNU-159548 possesses a broad spectrum of antitumor activity, including in cell lines resistant to other chemotherapeutic agents. While direct head-to-head preclinical studies comparing PNU-159548 and topotecan are limited, this guide synthesizes available data to facilitate an objective comparison for research and drug development purposes.

Mechanism of Action

PNU-159548: This compound is a derivative of the anthracycline idarubicin (B193468) and belongs to a class of antitumor agents known as alkycyclines.[1] Its unique mechanism of action involves both intercalating into the DNA helix and alkylating guanine (B1146940) bases in the DNA major groove.[2] This dual action leads to significant DNA damage and subsequent cell death.

Topotecan: A semi-synthetic analog of camptothecin, topotecan specifically targets the DNA topoisomerase I enzyme. It stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks. The collision of the replication fork with this stabilized complex leads to the formation of lethal double-strand breaks and apoptosis.[3]

Signaling Pathway and Drug Action

Drug_Action_Pathways cluster_pnu PNU-159548 Pathway cluster_topo Topotecan Pathway PNU-159548 PNU-159548 DNA_Intercalation DNA Intercalation PNU-159548->DNA_Intercalation DNA_Alkylation DNA Alkylation (Guanine at Major Groove) PNU-159548->DNA_Alkylation DNA_Damage_P DNA Damage DNA_Intercalation->DNA_Damage_P DNA_Alkylation->DNA_Damage_P Cell_Cycle_Arrest_P Cell Cycle Arrest DNA_Damage_P->Cell_Cycle_Arrest_P Apoptosis_P Apoptosis Cell_Cycle_Arrest_P->Apoptosis_P Topotecan Topotecan TopoI_DNA_Complex Topoisomerase I-DNA Cleavable Complex Topotecan->TopoI_DNA_Complex Topoisomerase_I Topoisomerase I Topoisomerase_I->TopoI_DNA_Complex DNA_T DNA DNA_T->TopoI_DNA_Complex Replication_Fork Replication Fork Collision TopoI_DNA_Complex->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB Cell_Cycle_Arrest_T Cell Cycle Arrest DSB->Cell_Cycle_Arrest_T Apoptosis_T Apoptosis Cell_Cycle_Arrest_T->Apoptosis_T

Caption: Mechanisms of action for PNU-159548 and topotecan.

Preclinical Efficacy: In Vitro Studies

The following table summarizes the in vitro cytotoxicity of PNU-159548 and topotecan across various human cancer cell lines. It is important to note that the data are derived from different studies with varying experimental conditions.

DrugCell LineCancer TypeIC50Citation
PNU-159548 A2780OvarianData not specified[4]
A2780/DXOvarian (Doxorubicin-resistant)Data not specified[4]
A2780/CPOvarian (Cisplatin-resistant)Data not specified[4]
Topotecan VariousSolid Tumors & Leukemia0.71 nM - 489 nM[3]
HUVECEndothelial~7.5 ng/mL[5]
RH30Rhabdomyosarcoma7.4 ng/mL[5]
RDRhabdomyosarcoma7.5 ng/mL[5]
KHOSOsteosarcoma4.9 ng/mL[5]

A significant finding is that PNU-159548 retains its activity in cell lines resistant to other anticancer agents, including those with the multidrug resistance (MDR) phenotype and resistance to topoisomerase I inhibitors.[4]

Preclinical Efficacy: In Vivo Xenograft Studies

The antitumor activity of PNU-159548 and topotecan has been evaluated in various human tumor xenograft models in mice. The table below presents a summary of these findings. Direct comparison is challenging due to differences in the tumor models, drug dosages, and administration schedules used in the respective studies.

DrugTumor ModelCancer TypeDosing RegimenKey FindingsCitation
PNU-159548 Human Tumor XenograftsVariousNot specifiedShowed a spectrum and degree of antitumor efficacy comparable with or superior to that of clinically useful antitumor agents.[6]
Resistant Tumor ModelsVariousNot specifiedActive in vivo against cells resistant to alkylating agents and topoisomerase I-inhibitors.[4]
Topotecan Pediatric Solid Tumor & ALL XenograftsVariousNot specifiedSignificantly increased event-free survival in 32 of 37 solid tumor xenografts and all 8 ALL xenografts. Objective responses were noted in 8 solid tumor xenografts.[3]
Ovarian Cancer Mouse ModelsOvarian1.0 mg/kg daily (oral)Effective in combination with pazopanib.[5]
Aggressive Pediatric Solid Tumor Mouse ModelsNeuroblastoma, Rhabdomyosarcoma, Osteosarcoma1.0 mg/kg daily (oral)Active as a single agent and in combination with pazopanib.[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are outlines of typical experimental protocols used in the evaluation of PNU-159548 and topotecan.

In Vitro Cytotoxicity Assay

A common method to determine the half-maximal inhibitory concentration (IC50) is the MTT assay.

In_Vitro_Workflow Cell_Seeding Seed cancer cells in 96-well plates Drug_Treatment Treat with serial dilutions of PNU-159548 or Topotecan Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 72h) Drug_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan (B1609692) crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at a specific wavelength Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: A generalized workflow for in vitro cytotoxicity testing.

Protocol Details:

  • Cell Lines: A panel of human cancer cell lines relevant to the research question.

  • Drug Preparation: PNU-159548 and topotecan are dissolved in appropriate solvents and serially diluted to a range of concentrations.

  • Cell Plating: Cells are seeded at a specific density in 96-well microtiter plates and allowed to adhere overnight.

  • Treatment: Cells are exposed to the various drug concentrations for a specified duration (e.g., 72 hours).

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by viable cells.

  • Data Analysis: The absorbance is measured, and the IC50 value, the drug concentration that inhibits cell growth by 50%, is calculated.

In Vivo Xenograft Model

Animal models are essential for evaluating the in vivo efficacy and toxicity of anticancer agents.

In_Vivo_Workflow Tumor_Implantation Implant human tumor cells subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment_Administration Administer PNU-159548, Topotecan, or vehicle according to the defined schedule Randomization->Treatment_Administration Monitoring Monitor tumor volume, body weight, and signs of toxicity Treatment_Administration->Monitoring Endpoint Endpoint reached (e.g., tumor size limit, study duration) Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition, survival, and toxicity data Endpoint->Data_Analysis

Caption: A typical experimental workflow for in vivo xenograft studies.

Protocol Details:

  • Animal Model: Typically, immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor xenografts.

  • Tumor Inoculation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Drug Administration: PNU-159548 or topotecan is administered via a clinically relevant route (e.g., intravenously, intraperitoneally, or orally) at various doses and schedules.

  • Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume at regular intervals. Efficacy can be assessed by tumor growth inhibition, tumor growth delay, or objective responses (e.g., partial or complete regression).

  • Toxicity Assessment: Animal body weight and overall health are monitored as indicators of drug-related toxicity.

Toxicity Profile

PNU-159548: In a preclinical study comparing PNU-159548 to doxorubicin, PNU-159548 was found to be significantly less cardiotoxic at equimyelosuppressive doses.[1][7] The primary dose-dependent toxicity observed was myelosuppression.[1][7]

Topotecan: The principal toxicity of topotecan is neutropenia, with thrombocytopenia and anemia also occurring. Non-hematological toxicities are generally mild.

Conclusion

PNU-159548 and topotecan are potent antitumor agents with distinct mechanisms of action. PNU-159548, with its dual DNA intercalating and alkylating properties, shows promise in preclinical models, particularly in its activity against resistant tumor cell lines. Topotecan is an established topoisomerase I inhibitor with broad preclinical and clinical activity. The lack of direct comparative preclinical studies necessitates careful consideration when evaluating their relative potential. The data presented in this guide, including efficacy data and experimental protocols, should serve as a valuable resource for researchers in the design and interpretation of future studies in cancer drug development.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of PNU-140975

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, the safe handling and disposal of chemical compounds like PNU-140975 are paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound, drawing upon established protocols for hazardous chemical waste management. All procedures must be conducted in strict accordance with local, state, and federal regulations, and researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines.

Chemical and Physical Properties Overview

A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. While specific data for this compound is not publicly available, the following table outlines typical data points found in a Safety Data Sheet (SDS) for similar small molecule compounds. Researchers must refer to the specific SDS for this compound for accurate information.

PropertyData
Appearance Typically a crystalline solid.
Solubility Often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol (B145695).[1]
Storage (Solid) Recommended to be stored at +4°C or -20°C as a solid.[1]
Storage (Solutions) Solutions are typically stored at -20°C for short-term use (up to one month) or at -80°C for longer-term stability.[1]
Hazards May cause skin irritation, serious eye irritation, and respiratory irritation. Avoid breathing dust.

Personal Protective Equipment (PPE)

When handling this compound in either solid or solution form, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid this compound Safety glasses with side shields or chemical splash goggles.[2]Nitrile gloves (double-gloving recommended).[2]Laboratory coat.[2]N95 respirator or work in a fume hood.[2]
Handling this compound in Solution Chemical splash goggles.[2]Butyl rubber or fluoroelastomer gloves.[2]Laboratory coat.[2]Work in a fume hood.[2]

Step-by-Step Disposal Procedures

The proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety. The following workflow diagrams and procedures outline the decision-making process and necessary steps.

Disposal Decision Workflow

cluster_0 Start: this compound Waste Generation cluster_1 Categorization cluster_2 Waste Streams cluster_3 Disposal Action Start Waste Generated Categorize Categorize Waste Type Start->Categorize Solid Solid this compound Categorize->Solid Solid Liquid This compound Solution Categorize->Liquid Liquid Contaminated Contaminated Labware/PPE Categorize->Contaminated Contaminated Materials Empty Empty Container Categorize->Empty Empty Container DisposeSolid Package, Label & Store for Hazardous Waste Pickup Solid->DisposeSolid DisposeLiquid Collect in sealed, labeled waste container for pickup Liquid->DisposeLiquid DisposeContaminated Collect in designated hazardous waste container Contaminated->DisposeContaminated Rinse Triple-Rinse Container Empty->Rinse DisposeRinsate Collect Rinsate as Hazardous Liquid Waste Rinse->DisposeRinsate DisposeContainer Dispose of rinsed container in regular trash/recycling Rinse->DisposeContainer

Caption: Decision workflow for this compound waste disposal.

Experimental Protocols: Safe Handling and Disposal

Working with Powdered this compound:

  • Preparation : Work within a chemical fume hood or other ventilated enclosure.[2] Ensure the work area is clean and all necessary equipment is readily accessible.[2]

  • Weighing : Use a calibrated analytical balance inside the fume hood.[2] Keep the primary container of this compound closed when not in use to prevent dust generation.[2]

  • Cleaning : After handling, clean any contaminated surfaces and equipment with a solvent-moistened wipe (e.g., 70% ethanol).[2] Dispose of the wipe in the designated chemical waste container.[2]

Disposal of Solid this compound Waste:

  • Categorization : Unused or expired solid this compound is classified as hazardous chemical waste.[1]

  • Packaging : If possible, dispose of the compound in its original, clearly labeled container.[1] If repackaging is necessary, use a compatible container (e.g., glass or polyethylene) with a secure cap.[1]

  • Labeling : The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".[1] Do not use abbreviations.[3] The label should also include the date of waste generation and the principal investigator's contact information.[1]

  • Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[1][3]

  • Collection : Contact your institution's EHS department to schedule a pickup for hazardous waste.[1]

Disposal of Liquid this compound Waste:

  • Categorization : Solutions of this compound are considered hazardous liquid chemical waste.[1] Never dispose of these solutions down the drain. [1][2]

  • Collection : Collect liquid waste in a designated, leak-proof, and chemically compatible container with a secure lid.[3][4] It is best practice to place this container within a secondary container to prevent spills.[4]

  • Segregation : Do not mix different types of waste. For instance, separate halogenated and non-halogenated solvent waste.[5]

  • Labeling and Storage : Follow the same labeling and storage procedures as for solid waste.

Disposal of Contaminated Materials:

  • Solid Contaminated Waste : Items such as gloves, pipette tips, and vials that have been in direct contact with this compound should be collected in a designated, clearly labeled, and sealed container for hazardous waste disposal.[1]

  • Sharps : Chemically contaminated needles, blades, and broken glass must be disposed of in a labeled, puncture-proof sharps container.[3][5]

  • Empty Containers : An "empty" this compound container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before it can be considered for regular disposal.[1][6] The rinsate from this process is hazardous liquid waste and must be collected accordingly.[1] After rinsing and air-drying in a fume hood, deface the original label, and the container may then be disposed of in the regular trash or recycling, pending institutional policies.[1][6]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and consult the Safety Data Sheet for this compound. For minor spills, and if it is safe to do so, use an appropriate absorbent material, collect the waste in a sealed container, and dispose of it as hazardous waste. For major spills, contact your institution's EHS department immediately.

Hazardous Waste Labeling Workflow

cluster_0 Start: Prepare Waste Container cluster_1 Labeling Steps cluster_2 Final Steps Start Select Appropriate Waste Container AttachLabel Affix Hazardous Waste Label Start->AttachLabel AddName Write Full Chemical Name: 'this compound' AttachLabel->AddName AddDetails Include PI Name, Lab Location, and Date AddName->AddDetails IndicateHazards Check Appropriate Hazard Boxes (e.g., Irritant) AddDetails->IndicateHazards SecureLid Securely Close Container IndicateHazards->SecureLid Store Place in Designated Satellite Accumulation Area SecureLid->Store

Caption: Workflow for labeling this compound hazardous waste.

References

Essential Safety and Logistical Information for Handling PNU-140975

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for PNU-140975 was found. The following guidance is based on the safety information for a closely related compound, PNU-159682, and general best practices for handling chemical compounds in a laboratory setting. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for personnel safety and to ensure the integrity of research.

Personal Protective Equipment (PPE)

Based on the hazard assessment of similar compounds, the following personal protective equipment is recommended when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.
Chemical Safety GogglesRequired when there is a risk of splashing.
Hand Protection Chemical-Impermeable GlovesNitrile or other resistant gloves. Must be inspected prior to use.
Body Protection Laboratory CoatStandard laboratory coat.
Impervious ClothingRecommended for larger quantities or when there is a risk of significant exposure.
Respiratory Protection Full-face RespiratorUse if exposure limits are exceeded or if irritation is experienced.

This data is inferred from the Safety Data Sheet for PNU-159682 and general laboratory safety standards.

Experimental Protocols: Handling and Storage

Safe Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the compound.[1]

  • Take off contaminated clothing immediately and wash it before reuse.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Protect from light, extreme heat, and moisture.

Operational and Disposal Plans

Spill Management:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

  • Absorb: Collect spillage with an inert absorbent material.

  • Dispose: Place the absorbed material in a suitable, closed container for disposal as hazardous waste.

Disposal Procedures: The disposal of this compound and contaminated materials must be treated as hazardous chemical waste and must comply with all local, state, and federal regulations.

  • Solid this compound Waste:

    • Categorization: Unused or expired solid this compound is hazardous chemical waste.[2]

    • Packaging: Dispose of in its original, clearly labeled container if possible. If repackaging is necessary, use a compatible, sealed container.[2]

  • This compound Solutions:

    • Categorization: Solutions of this compound are to be treated as hazardous liquid chemical waste.[2] Do not dispose of down the drain.[2]

    • Packaging: Use a leak-proof, compatible container with a secure cap. Leave at least 10% headspace.[2]

  • Contaminated Labware (Gloves, pipette tips, vials):

    • Categorization: Considered chemically contaminated solid waste.[2]

    • Packaging: Collect in a designated, clearly labeled, and sealed plastic bag or container.[2]

    • Disposal: Dispose of through your institution's hazardous waste program.[2]

  • Empty Containers:

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).[2]

    • Collect the rinsate and dispose of it as hazardous liquid chemical waste.[2]

    • After triple-rinsing and air-drying in a ventilated area, deface or remove the original label before regular disposal or recycling.[2]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh/Measure this compound prep_area->handle_weigh handle_prepare Prepare Solution handle_weigh->handle_prepare post_decontaminate Decontaminate Work Area handle_prepare->post_decontaminate disp_liquid Dispose of Liquid Waste handle_prepare->disp_liquid disp_sharps Dispose of Contaminated Sharps handle_prepare->disp_sharps post_ppe Doff and Dispose of Contaminated PPE post_decontaminate->post_ppe disp_solid Dispose of Solid Waste post_ppe->disp_solid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。